molecular formula C7H7N3 B061862 5-(Aminomethyl)picolinonitrile CAS No. 181130-14-3

5-(Aminomethyl)picolinonitrile

Cat. No.: B061862
CAS No.: 181130-14-3
M. Wt: 133.15 g/mol
InChI Key: ZIFSWCUCJMIKQC-UHFFFAOYSA-N
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Description

5-(Aminomethyl)picolinonitrile (CAS 181130-14-3) is a high-purity, heterocyclic organic compound with a molecular weight of 133.15 g/mol and the molecular formula C 7 H 7 N 3 . This compound serves as a versatile and valuable building block in medicinal chemistry and drug discovery, featuring both an aminomethyl group and a nitrile group on its pyridine ring. This bifunctional structure allows for diverse chemical modifications, making it an essential intermediate for constructing more complex molecules . Its primary research applications include use as a precursor in the synthesis of potential anticancer agents and other bioactive molecules . The compound's mechanism of action is application-dependent but often involves acting as a ligand, binding to specific enzymatic or receptor targets to modulate their activity in biological pathways . Researchers value this compound for its role in exploring new therapeutic areas and developing novel active compounds. Handling and Safety: This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling instructions. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

5-(aminomethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFSWCUCJMIKQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463283
Record name 5-(Aminomethyl)picolinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181130-14-3
Record name 5-(Aminomethyl)picolinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(Aminomethyl)picolinonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 181130-14-3 Molecular Formula: C₇H₇N₃ Molecular Weight: 133.15 g/mol

This in-depth technical guide provides a comprehensive overview of the core properties of 5-(Aminomethyl)picolinonitrile, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its physicochemical characteristics, synthesis, and analytical methodologies.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. While several key parameters have been reported, it is noteworthy that experimental data for properties such as melting point, pKa, and specific solubility are not consistently available in publicly accessible literature and are often listed as "N/A" (Not Available) by chemical suppliers.

PropertyValueSource
Molecular Formula C₇H₇N₃[1][2]
Molecular Weight 133.15 g/mol [1][2]
Density 1.17 g/cm³ (Predicted)N/A
Boiling Point 325.2 °C at 760 mmHg (Predicted)N/A
Flash Point 150.5 °C (Predicted)N/A
Melting Point N/A
pKa N/A
Solubility The dihydrochloride salt form shows enhanced solubility.[3][3]
InChI Key ZIFSWCUCJMIKQC-UHFFFAOYSA-NN/A
SMILES NCC1=CC=C(C#N)N=C1N/A

Synthesis and Purification

Logical Synthesis Workflow

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product A 5-Methyl-2-cyanopyridine B Radical Bromination A->B NBS, AIBN, CCl4, reflux C Nucleophilic Substitution B->C NaN3, DMF D This compound C->D H2, Pd/C, EtOH G cluster_crude Crude Product cluster_purification Purification Steps cluster_pure Pure Product Crude Crude this compound Extraction Solvent Extraction Crude->Extraction Chromatography Column Chromatography (Silica Gel) Extraction->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Pure Pure this compound Recrystallization->Pure G cluster_building_block Building Block cluster_synthesis Chemical Synthesis cluster_inhibitors Bioactive Molecules cluster_application Therapeutic Application A This compound B Coupling Reactions (e.g., Amide formation, Reductive amination) A->B C Kinase Inhibitors (e.g., CHK1 inhibitors) B->C D Treatment of Hematologic Malignancies C->D

References

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Aminomethyl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(aminomethyl)pyridine-2-carbonitrile. The information presented herein is intended to support research, development, and application of this compound in various scientific fields, including medicinal chemistry and materials science. This document compiles available experimental and predicted data, details relevant experimental protocols, and provides a visual representation of a generalized experimental workflow.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various systems, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the known and predicted properties of 5-(aminomethyl)pyridine-2-carbonitrile.

PropertyValueSource
Molecular Formula C₇H₇N₃[1][2][3]
Molecular Weight 133.15 g/mol [2][3]
Appearance White to off-white solid[1]
Boiling Point 325.2 °C at 760 mmHg
Melting Point 262 °C
Density 1.17 g/cm³[4]
Predicted PropertyValueSource
logP 0.25ChemAxon
pKa (strongest basic) 8.35ChemAxon
pKa (strongest acidic) 15.33ChemAxon
Water Solubility 15.8 g/LALOGPS

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for compound characterization. Below are detailed methodologies for key experiments relevant to 5-(aminomethyl)pyridine-2-carbonitrile.

Melting Point Determination by Capillary Method

The melting point is a crucial indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline 5-(aminomethyl)pyridine-2-carbonitrile is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

  • Heating: The sample is heated at a steady rate (e.g., 10-20 °C/minute) for an initial approximate determination. For a precise measurement, the heating rate is slowed to 1-2 °C/minute as the temperature approaches the approximate melting point.

  • Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. For a pure compound, this range is typically narrow.

Solubility Determination by Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

Apparatus:

  • Thermostatically controlled shaker or water bath

  • Volumetric flasks

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: An excess amount of 5-(aminomethyl)pyridine-2-carbonitrile is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

  • Equilibration: The flask is agitated in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is allowed to settle, and the supernatant is carefully filtered to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with standard solutions of the compound is used for accurate quantification.

pKa Determination by Potentiometric Titration

This method is used to determine the acid dissociation constant(s) of the compound.

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Stirrer

  • Beaker

Procedure:

  • Solution Preparation: A known concentration of 5-(aminomethyl)pyridine-2-carbonitrile is dissolved in a suitable solvent, typically water or a co-solvent system.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. The pH of the solution is monitored continuously using the pH electrode as the titrant is added in small increments.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s) on the curve, which can be determined from the inflection point(s).

logP Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Apparatus:

  • Separatory funnels

  • Mechanical shaker

  • Centrifuge (optional)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together overnight and then allowing the phases to separate.

  • Partitioning: A known amount of 5-(aminomethyl)pyridine-2-carbonitrile is dissolved in one of the pre-saturated phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases. The funnel is then allowed to stand for the phases to separate completely. Centrifugation can be used to aid separation if an emulsion forms.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Biological Context and Potential Applications

While specific enzyme inhibition or receptor binding studies for 5-(aminomethyl)pyridine-2-carbonitrile are not extensively documented in publicly available literature, the pyridine-carbonitrile scaffold is a well-recognized pharmacophore present in numerous biologically active molecules. Derivatives of pyridine and pyridine-carbonitrile have been reported to exhibit a range of biological activities, including:

  • Anti-inflammatory Effects: Some pyridine-carbonitrile derivatives have been shown to interfere with the arachidonic acid pathway by inhibiting enzymes such as cyclooxygenase-2 (COX-2).[5]

  • Anticancer Properties: Various pyridine and pyrimidine-carbonitrile derivatives have been investigated as potential anticancer agents, with some showing inhibitory activity against receptor tyrosine kinases like VEGFR-2 and HER-2, which are crucial in cancer cell signaling pathways.[6][7][8][9]

  • Enzyme Inhibition: The aminomethylpyridine moiety can be a key structural element for interacting with enzyme active sites. For instance, related structures have been explored as inhibitors of enzymes like lysyl oxidase.[10]

  • Receptor Binding: The pyridine nitrogen and the aminomethyl group can participate in hydrogen bonding and electrostatic interactions with amino acid residues in receptor binding pockets. For example, pyridine-containing compounds have been studied for their binding to various G protein-coupled receptors (GPCRs) such as dopamine and serotonin receptors.[11][12][13]

Given its structural features, 5-(aminomethyl)pyridine-2-carbonitrile serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[1] Further research is warranted to elucidate its specific biological targets and mechanisms of action.

Visualizations

To aid in the understanding of the experimental processes, a generalized workflow for determining a key physicochemical property is presented below using the DOT language.

Experimental_Workflow_for_Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start add_excess Add excess compound to solvent start->add_excess agitate Agitate at constant temperature (24-48h) add_excess->agitate filter Filter to remove undissolved solid agitate->filter quantify Quantify concentration in filtrate (e.g., HPLC) filter->quantify result Calculate Solubility quantify->result

Caption: Generalized workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to 5-(Aminomethyl)picolinonitrile: Structure, Properties, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Aminomethyl)picolinonitrile, a substituted pyridine derivative, is a molecule of interest in medicinal chemistry and drug development. Its structural features, comprising a pyridine ring with a cyano group and an aminomethyl substituent, make it a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and plausible synthetic routes for this compound. Furthermore, it explores the potential biological relevance of this compound by examining the role of structurally related picolinonitrile derivatives as inhibitors of Checkpoint Kinase 1 (CHK1), a key regulator of the cell cycle and DNA damage response.

Chemical Structure and Physicochemical Properties

This compound, also known as 5-(aminomethyl)pyridine-2-carbonitrile, is a heterocyclic organic compound. Its structure consists of a pyridine ring substituted at the 2-position with a nitrile group (-C≡N) and at the 5-position with an aminomethyl group (-CH₂NH₂).

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 5-(Aminomethyl)pyridine-2-carbonitrileN/A
Synonyms This compound, 6-Cyano-3-picolylamine[1]
CAS Number 181130-14-3[1]
Molecular Formula C₇H₇N₃[1]
Molecular Weight 133.153 g/mol [1]
Appearance Solid (predicted)N/A
Boiling Point 325.2 °C at 760 mmHgN/A
Density 1.17 g/cm³N/A

Experimental Protocols: Proposed Synthesis

Proposed Synthetic Pathway: From 5-(Bromomethyl)picolinonitrile

A viable synthetic route starts from the commercially available 5-(bromomethyl)picolinonitrile. The aminomethyl group can be introduced via a two-step process involving the formation of an azide intermediate followed by its reduction.

Workflow of the Proposed Synthesis:

G A 5-(Bromomethyl)picolinonitrile B Sodium Azide (NaN3) DMF, Room Temperature A->B C 5-(Azidomethyl)picolinonitrile B->C Nucleophilic Substitution D Reduction (e.g., H2, Pd/C or LiAlH4) C->D E This compound D->E Reduction of Azide

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 5-(Azidomethyl)picolinonitrile

  • Materials: 5-(bromomethyl)picolinonitrile, sodium azide (NaN₃), dimethylformamide (DMF).

  • Procedure:

    • Dissolve 5-(bromomethyl)picolinonitrile (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add sodium azide (1.1 equivalents) portion-wise to the stirred solution at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-(azidomethyl)picolinonitrile.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 5-(Azidomethyl)picolinonitrile to this compound

  • Materials: 5-(azidomethyl)picolinonitrile, palladium on carbon (Pd/C, 10%), methanol or ethanol, hydrogen gas (H₂).

  • Procedure:

    • Dissolve the purified 5-(azidomethyl)picolinonitrile in methanol or ethanol in a hydrogenation flask.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Connect the flask to a hydrogenator and purge the system with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain this compound. Further purification can be achieved by recrystallization or chromatography if necessary.

Biological Context: Potential as a CHK1 Inhibitor Scaffold

While there is no direct evidence in the reviewed literature for the biological activity of this compound, the picolinonitrile scaffold is a key feature in a number of potent and selective inhibitors of Checkpoint Kinase 1 (CHK1).[1] CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response (DDR) and cell cycle checkpoints.[2]

The CHK1 Signaling Pathway in Cancer

In response to DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and, in turn, phosphorylates and activates CHK1.[3] Activated CHK1 then phosphorylates several downstream targets, including the CDC25 family of phosphatases. This phosphorylation leads to the inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest. This pause allows the cell time to repair the damaged DNA before proceeding with replication or mitosis.[4]

Many cancer cells have defects in other cell cycle checkpoints (e.g., a non-functional p53), making them highly reliant on the CHK1-mediated checkpoint for survival, especially when undergoing DNA damage induced by chemotherapy or radiation.[5] Therefore, inhibiting CHK1 in combination with DNA-damaging agents can lead to the selective death of cancer cells through a process known as synthetic lethality.[4]

CHK1 Signaling Pathway Diagram:

G cluster_0 DNA Damage Response cluster_1 Cell Cycle Regulation DNA_Damage DNA Damage (e.g., from chemotherapy) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 Kinase ATR->CHK1 phosphorylates & activates CDC25 CDC25 Phosphatase CHK1->CDC25 phosphorylates & inhibits CHK1_i Picolinonitrile-based CHK1 Inhibitors CHK1_i->CHK1 inhibit CDKs Cyclin-Dependent Kinases (CDKs) CDC25->CDKs activates Cell_Cycle_Arrest Cell Cycle Arrest (for DNA repair) CDKs->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) CDKs->Apoptosis uncontrolled progression leads to

References

The Versatile Scaffold: Unlocking the Biological Potential of 5-(Aminomethyl)picolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 5-(Aminomethyl)picolinonitrile serves as a crucial chemical scaffold in the development of a diverse range of biologically active molecules. While the core molecule itself has not been extensively characterized for its biological activity, its structural motif is integral to the synthesis of potent and selective inhibitors targeting key proteins implicated in various diseases, particularly cancer. This technical guide explores the significant biological activities of select derivatives of this compound, providing an in-depth look at their quantitative data, the experimental protocols used for their evaluation, and the signaling pathways they modulate.

Inhibition of Checkpoint Kinase 1 (CHK1) for Hematologic Malignancies

A prominent derivative of this compound has been identified as a highly potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), a critical regulator of the DNA damage response in cancer cells.

Quantitative Biological Activity Data

A specific derivative, (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, has demonstrated significant inhibitory activity against CHK1 and cellular proliferation.

Compound IDTargetIC50 (nM)Cell LineCellular IC50 (µM)hERG IC50 (µM)
(R)-17CHK10.4Z-1380.013> 40
(R)-17CHK2>17200---

Table 1: In vitro inhibitory activity and cellular potency of a this compound derivative against CHK1.[1]

Experimental Protocols

CHK1 and CHK2 Kinase Assays: The inhibitory activity against CHK1 and CHK2 was determined using a mobility shift assay. The kinase reaction was performed in a buffer containing 50 mM HEPES (pH 7.5), 0.01% BRIJ-35, 10 mM MgCl2, and 1 mM EGTA. The enzyme was incubated with the test compound and 100 µM ATP for 20 minutes at room temperature. The reaction was then initiated by the addition of a FAM-labeled peptide substrate. After a 90-minute incubation at room temperature, the reaction was stopped with 100 mM HEPES (pH 7.5), 0.015% BRIJ-35, 0.2% Coating Reagent #3, and 50 mM EDTA. The substrate and product were separated by electrophoresis on a LabChip EZ Reader, and the inhibitory activity was calculated based on the conversion rate.

Cell Proliferation Assay (Z-138 cell line): The Z-138 human mantle cell lymphoma cell line was used to assess the antiproliferative activity of the compound. Cells were seeded in 96-well plates and treated with various concentrations of the test compound for 72 hours. Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. The IC50 value was calculated from the dose-response curve.[1]

hERG Inhibition Assay: The potential for cardiac toxicity was evaluated using an automated patch-clamp assay on HEK293 cells stably expressing the hERG channel. Cells were exposed to different concentrations of the compound, and the inhibition of the hERG tail current was measured. The IC50 value was determined from the concentration-response data.[1]

Signaling Pathway

CHK1_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention DNA_Damage DNA Damage (e.g., from chemotherapy) ATR_ATM ATR/ATM Kinases DNA_Damage->ATR_ATM activates CHK1 CHK1 ATR_ATM->CHK1 phosphorylates activates CDC25 CDC25 Phosphatases CHK1->CDC25 phosphorylates inhibits CDKs Cyclin-Dependent Kinases (CDK1/2) CDC25->CDKs dephosphorylates activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) CDKs->Cell_Cycle_Arrest progression DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis abrogation leads to Picolinonitrile_Derivative This compound Derivative (R)-17 Picolinonitrile_Derivative->CHK1 inhibits

Caption: Inhibition of CHK1 by a this compound derivative abrogates the G2/M cell cycle checkpoint, leading to apoptosis in cancer cells with DNA damage.

Dual PI3K/mTOR Inhibition in Cancer

Derivatives of pyrimidine-5-carbonitrile, which can be synthesized from precursors related to the picolinonitrile scaffold, have been investigated as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). These two kinases are central to a signaling pathway that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.

Quantitative Biological Activity Data

Certain morpholinopyrimidine-5-carbonitrile derivatives have shown potent inhibitory effects on PI3Kα and mTOR, as well as significant anticancer activity against various cell lines.

Compound IDTargetIC50 (µM)Cell LineGI% (Growth Inhibition)
12bPI3Kα0.83 ± 0.05Leukemia (SR)-
12dPI3Kα2.85 ± 0.17Leukemia (SR)-
8--Renal (A498)46.28
8--Renal (RXF-393)30.46
8--Renal (UO-31)45.24

Table 2: In vitro inhibitory and antiproliferative activities of morpholinopyrimidine-5-carbonitrile derivatives.[2]

Experimental Protocols

In Vitro PI3Kα and mTOR Kinase Assays: The inhibitory activities of the compounds against PI3Kα and mTOR were evaluated using commercially available assay kits. The general principle involves an enzymatic reaction where the kinase phosphorylates a substrate, and the level of phosphorylation is quantified, typically through a luminescence or fluorescence-based method. The IC50 values were determined by measuring the enzyme activity at various concentrations of the inhibitor.

Antiproliferative Activity Assay (NCI-60 Screen): The synthesized compounds were evaluated for their anticancer activity by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines. The cells were incubated with the test compounds at a single concentration (10 µM) for 48 hours. The percentage of growth inhibition (GI%) was determined using the sulforhodamine B (SRB) assay, which measures cellular protein content.

Signaling Pathway

PI3K_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation promotes Picolinonitrile_Derivative Picolinonitrile Derivative Picolinonitrile_Derivative->PI3K inhibits Picolinonitrile_Derivative->mTORC1 inhibits

Caption: Dual inhibition of PI3K and mTOR by picolinonitrile derivatives blocks a key signaling pathway for cancer cell growth and proliferation.

Conclusion

The this compound core structure is a valuable starting point for the development of targeted therapeutics. The examples of CHK1 and PI3K/mTOR inhibitors highlight the versatility of this scaffold in generating potent and selective molecules with significant potential in oncology. Further exploration of derivatives based on this core may lead to the discovery of novel drug candidates for a variety of diseases. The detailed experimental protocols and pathway analyses provided in this guide offer a framework for researchers engaged in the discovery and development of new chemical entities based on the picolinonitrile scaffold.

References

The Expanding Therapeutic Landscape of 5-(Aminomethyl)picolinonitrile Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-(aminomethyl)picolinonitrile scaffold and its related pyrimidine-5-carbonitrile analogs have emerged as a privileged structure in modern medicinal chemistry, demonstrating significant potential across a range of therapeutic targets. This technical guide provides a comprehensive overview of the key biological targets of these derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further research and drug development in this promising area.

Checkpoint Kinase 1 (CHK1) Inhibition: A Primary Focus in Oncology

Derivatives of this compound have shown exceptional potency and selectivity as inhibitors of Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway. CHK1 activation, primarily triggered by ATR in response to single-stranded DNA breaks, leads to cell cycle arrest, providing time for DNA repair. Inhibition of CHK1 in cancer cells, which often have a defective G1 checkpoint, can lead to mitotic catastrophe and apoptosis, making it an attractive therapeutic strategy, particularly in combination with DNA-damaging agents.

Quantitative Data: CHK1 Inhibitory Activity

A notable example from this class is the (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, compound (R)-17, which exhibits a remarkable CHK1 inhibitory potency. The following table summarizes the in vitro activity of this and related compounds.

CompoundTargetIC50 (nM)Cell LineCellular IC50 (µM)Selectivity (CHK1 vs. CHK2)
(R)-17 CHK10.4Z-1380.013>4300-fold
MCL1020 (Lead)CHK1Modest---
CCT245737CHK1---High
Experimental Protocol: In Vitro CHK1 Kinase Assay (Luminescence-based)

This protocol is adapted from methodologies used for evaluating pyrimidine-based kinase inhibitors.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence correlates with higher kinase activity (more ATP consumed), while a strong luminescent signal indicates kinase inhibition.

Materials:

  • Recombinant human CHK1 enzyme

  • Peptide substrate (e.g., a synthetic peptide derived from a known CHK1 substrate)

  • This compound derivatives (test compounds)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white opaque plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds or vehicle control (DMSO) to the wells of a 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, CHK1 enzyme, and the peptide substrate.

  • Initiation of Reaction: Dispense the kinase reaction mixture into each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathway and Experimental Workflow

CHK1_Signaling_Pathway DNA_Damage Single-Strand DNA Damage (Replication Stress) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates P_CHK1 p-CHK1 (active) Cdc25A Cdc25A P_CHK1->Cdc25A inhibits Cdc25B_C Cdc25B/C P_CHK1->Cdc25B_C inhibits CDK2_CyclinE CDK2/Cyclin E Cdc25A->CDK2_CyclinE activates CDK1_CyclinB CDK1/Cyclin B Cdc25B_C->CDK1_CyclinB activates S_Phase_Arrest S-Phase Arrest CDK2_CyclinE->S_Phase_Arrest G2_M_Arrest G2/M Arrest CDK1_CyclinB->G2_M_Arrest Inhibitor This compound Derivative Inhibitor->CHK1

CHK1 Signaling Pathway and Inhibition.

CHK1_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Picolinonitrile Derivative Start->Compound_Prep Plate_Setup Add Compound to 384-well Plate Compound_Prep->Plate_Setup Reaction_Mix Prepare Kinase Reaction Mix (CHK1, Substrate, Buffer) Plate_Setup->Reaction_Mix Initiate Initiate Reaction (Add ATP) Reaction_Mix->Initiate Incubate Incubate (30°C, 60 min) Initiate->Incubate Detect Add Detection Reagent (e.g., ADP-Glo™) Incubate->Detect Read Measure Luminescence Detect->Read Analyze Calculate % Inhibition and IC50 Read->Analyze End End Analyze->End

Workflow for CHK1 In Vitro Kinase Assay.

Dual PI3K/mTOR Inhibition: A Promising Avenue for Anti-Cancer Therapy

Structurally related morpholinopyrimidine-5-carbonitrile derivatives have been identified as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that regulates cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.

Quantitative Data: PI3K/mTOR Inhibitory Activity

Several morpholinopyrimidine-5-carbonitrile derivatives have demonstrated significant inhibitory activity against various PI3K isoforms and mTOR.

CompoundTargetIC50 (nM)Cell LineAntiproliferative IC50 (µM)
17p PI3Kα31.8 ± 4.1A2780-
PI3Kδ15.4 ± 1.9
12b PI3Kα170 ± 10Leukemia SR0.10 ± 0.01
PI3Kβ130 ± 10
PI3Kδ760 ± 40
mTOR830 ± 50
12d PI3Kα1270 ± 70Leukemia SR0.09 ± 0.01
PI3Kβ3200 ± 160
PI3Kδ1980 ± 110
mTOR2850 ± 170
BKM-120 (Control)PI3Kα44.6 ± 3.6--
LY294002 (Control)PI3K---
Experimental Protocol: In Vitro PI3K/mTOR Kinase Assay

A common method for assessing PI3K/mTOR inhibition is a luminescence-based assay that quantifies ATP consumption.

Procedure:

  • Enzyme and Substrate: Recombinant PI3K isoforms (α, β, δ, γ) and mTOR are used with their respective substrates (e.g., phosphatidylinositol for PI3K).

  • Compound Incubation: The enzymes are incubated with the test compounds at varying concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: After a defined incubation period, a reagent such as ADP-Glo™ is added to measure the amount of ADP produced, which is directly proportional to the kinase activity.

  • Data Analysis: Luminescence is measured, and IC50 values are calculated based on the dose-response curves.

Signaling Pathway

PI3K_mTOR_Signaling GF Growth Factors (e.g., EGF, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Pyrimidine-5-carbonitrile Derivative Inhibitor->PI3K Inhibitor->mTORC1

PI3K/AKT/mTOR Signaling Pathway.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Targeting Angiogenesis

Pyrimidine-5-carbonitrile derivatives have also been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.

Quantitative Data: VEGFR-2 Inhibitory Activity

Several pyrimidine-5-carbonitrile derivatives have shown potent inhibition of VEGFR-2.

CompoundVEGFR-2 IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)
11e 0.61 ± 0.011.141.54
12b 0.53 ± 0.07--
11c 1.38 ± 0.03--
12c 0.74 ± 0.15--
Sorafenib (Control)0.19 ± 0.15--
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

A common method is the Human VEGFR-2 Tyrosine Kinase (TK) ELISA kit.

Principle: This assay measures the phosphorylation of a substrate by VEGFR-2 in the presence of an inhibitor.

Procedure:

  • Plate Coating: A microtiter plate is pre-coated with a substrate for VEGFR-2.

  • Kinase Reaction: Recombinant human VEGFR-2, ATP, and the test compound are added to the wells.

  • Incubation: The plate is incubated to allow the kinase reaction to proceed.

  • Detection: An anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate for the enzyme that produces a colorimetric signal.

  • Data Acquisition: The absorbance is measured using a microplate reader.

  • Data Analysis: The IC50 values are determined from the dose-response curves.

Signaling Pathway

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK Proliferation Endothelial Cell Proliferation PLCg->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration RAS_MAPK->Migration Inhibitor Pyrimidine-5-carbonitrile Derivative Inhibitor->VEGFR2

VEGFR-2 Signaling Pathway in Angiogenesis.

Polo-like Kinase 1 (PLK1) Inhibition: A Mitotic Target

Aminopyrimidinyl pyrazole analogs, which share structural similarities with the picolinonitrile scaffold, have been designed as inhibitors of Polo-like Kinase 1 (PLK1). PLK1 is a key regulator of mitosis, and its inhibition can lead to mitotic arrest and apoptosis in cancer cells.

Quantitative Data: PLK1 Inhibitory Activity

Two newly designed aminopyrimidinyl pyrazole analogs, D39 and D40, have shown promising PLK1 inhibitory activity.

CompoundPLK1 IC50 (µM)
D39 1.43
D40 0.359
Experimental Protocol: In Vitro PLK1 Kinase Assay (Radiometric)

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a substrate by PLK1.

Procedure:

  • Reaction Mixture: In a final volume of 25 µL, PLK1 enzyme is incubated with a substrate (e.g., Casein), the test compound, and a reaction buffer (25 mM Tris pH 7.5, 0.02 mM EGTA, 0.66 mg/mL myelin basic protein, 10 mM Mg acetate).

  • Initiation: The reaction is started by the addition of [γ-³³P]ATP.

  • Incubation: The reaction mixture is incubated for a specific time (e.g., 40 minutes) at room temperature.

  • Termination: The reaction is stopped by spotting the mixture onto a filter paper and fixing it in an appropriate acid solution.

  • Detection: The radioactivity on the filter paper is measured using a scintillation counter.

  • Data Analysis: IC50 values are calculated from the inhibition data.

Signaling Pathway

PLK1_Mitosis_Signaling G2_Phase G2 Phase PLK1 PLK1 G2_Phase->PLK1 Cdc25 Cdc25 PLK1->Cdc25 activates Spindle_Assembly Spindle Assembly PLK1->Spindle_Assembly Cytokinesis Cytokinesis PLK1->Cytokinesis CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB activates Mitotic_Entry Mitotic Entry CDK1_CyclinB->Mitotic_Entry Inhibitor Aminopyrimidinyl Pyrazole Analog Inhibitor->PLK1

Role of PLK1 in Mitosis.

Janus Kinase 2 (JAK2) Inhibition: A Target in Myeloproliferative Neoplasms

N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been identified as potent and selective inhibitors of Janus Kinase 2 (JAK2). The JAK-STAT signaling pathway is crucial for hematopoiesis and immune response, and mutations leading to constitutive activation of JAK2 are a hallmark of myeloproliferative neoplasms (MPNs).

Quantitative Data: JAK2 Inhibitory Activity

A lead compound, A8, from this series has demonstrated excellent potency and selectivity for JAK2.

CompoundTargetIC50 (nM)Selectivity (vs. JAK1)Selectivity (vs. JAK3)Selectivity (vs. TYK2)
A8 JAK2538.6-fold54.6-fold41.2-fold
Experimental Protocol: In Vitro JAK2 Kinase Assay

A luminescence-based kinase assay, similar to that described for CHK1 and PI3K/mTOR, is commonly used to assess JAK2 inhibition.

Procedure:

  • Reaction Setup: Recombinant human JAK2 enzyme is incubated with a specific peptide substrate and the test compound in a suitable kinase buffer.

  • Reaction Initiation: The reaction is initiated by the addition of ATP.

  • ATP Detection: After incubation, the remaining ATP is quantified using a luminescence-based reagent.

  • Data Analysis: The reduction in kinase activity in the presence of the inhibitor is used to calculate the IC50 value.

Signaling Pathway

JAK_STAT_Signaling Cytokine Cytokine (e.g., EPO, TPO) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates STAT STAT JAK2->STAT phosphorylates P_STAT p-STAT (dimer) Nucleus Nucleus P_STAT->Nucleus translocates to Gene_Transcription Gene Transcription (Proliferation, Differentiation) Nucleus->Gene_Transcription Inhibitor N-(4-(aminomethyl)phenyl) pyrimidin-2-amine Derivative Inhibitor->JAK2

The JAK-STAT Signaling Pathway.

Conclusion

The this compound core and its related pyrimidine-5-carbonitrile analogs represent a versatile and highly promising scaffold for the development of targeted therapies. The remarkable potency and selectivity demonstrated against key oncogenic kinases such as CHK1, PI3K/mTOR, VEGFR-2, PLK1, and JAK2 underscore the significant potential of this chemical class. This technical guide provides a foundational resource for researchers to further explore and optimize these derivatives, with the ultimate goal of translating these promising preclinical findings into novel and effective therapeutics.

An In-depth Technical Guide to 2-Cyano-5-(aminomethyl)pyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of a Versatile Pyridine Derivative

2-Cyano-5-(aminomethyl)pyridine, also known as 5-(aminomethyl)picolinonitrile, is a substituted pyridine derivative that has garnered interest in medicinal chemistry and drug discovery. Its bifunctional nature, featuring both a cyano group and an aminomethyl substituent, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its discovery, synthesis, physicochemical properties, and known applications, with a focus on experimental details for researchers and scientists in the field of drug development.

Discovery and History

While a singular, seminal "discovery" paper for 2-cyano-5-(aminomethyl)pyridine is not readily apparent in the scientific literature, its emergence is intrinsically linked to the broader exploration of cyanopyridine and aminopyridine derivatives as key intermediates in the synthesis of bioactive compounds. The development of robust synthetic methodologies for the introduction of cyano and aminomethyl groups onto the pyridine ring throughout the 20th and 21st centuries has enabled the creation of a vast library of such compounds for screening and development. The specific combination of a 2-cyano and a 5-aminomethyl group likely arose from systematic structure-activity relationship (SAR) studies in various drug discovery programs. Commercial availability of its dihydrochloride and hydrochloride salts (CAS numbers 182291-88-9 and a related hydrochloride form) indicates its utility as a stable intermediate for further chemical transformations.

Physicochemical Properties

The physical and chemical characteristics of 2-cyano-5-(aminomethyl)pyridine are crucial for its handling, reaction setup, and understanding its behavior in biological systems.

PropertyValueReference
Molecular Formula C₇H₇N₃ChemSrc[1]
Molecular Weight 133.15 g/mol ChemSrc[1]
Boiling Point 325.2 °C at 760 mmHgChemSrc[1]
Density 1.17 g/cm³ChemSrc[1]
Flash Point 150.5 °CChemSrc[1]
LogP 1.11ChemSrc[1]
PSA (Polar Surface Area) 62.70 ŲChemSrc[1]
Refractive Index 1.575ChemSrc[1]

Synthesis and Experimental Protocols

The synthesis of 2-cyano-5-(aminomethyl)pyridine typically involves a two-step process: the introduction of a cyano group at the 2-position of a pyridine ring, followed by the formation of the aminomethyl group at the 5-position. A common strategy involves the catalytic reduction of a precursor dinitrile or a cyanomethylpyridine. While a specific, detailed experimental protocol for the direct synthesis of the title compound is not extensively published, a general and widely applicable method is the catalytic hydrogenation of a suitable precursor.

A plausible synthetic route, based on established methodologies for analogous compounds, is the catalytic reduction of a precursor such as 5-(azidomethyl)-2-cyanopyridine or the reduction of 2,5-dicyanopyridine. A more direct conceptual pathway involves the conversion of a 5-halomethyl or 5-hydroxymethyl-2-cyanopyridine to the corresponding amine.

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual synthetic workflow for the preparation of 2-cyano-5-(aminomethyl)pyridine, highlighting key transformations.

G Pyridine-2,5-dicarboxylic_acid Pyridine-2,5- dicarboxylic acid Pyridine-2,5-dicarbonyl_dichloride Pyridine-2,5- dicarbonyl dichloride Pyridine-2,5-dicarboxylic_acid->Pyridine-2,5-dicarbonyl_dichloride SOCl₂ Pyridine-2,5-dicarboxamide Pyridine-2,5- dicarboxamide Pyridine-2,5-dicarbonyl_dichloride->Pyridine-2,5-dicarboxamide NH₃ 2,5-Dicyanopyridine 2,5-Dicyanopyridine Pyridine-2,5-dicarboxamide->2,5-Dicyanopyridine Dehydration Target 2-Cyano-5-(aminomethyl)pyridine 2,5-Dicyanopyridine->Target Selective Reduction (e.g., Catalytic Hydrogenation)

Caption: Conceptual synthetic pathway to 2-cyano-5-(aminomethyl)pyridine.

General Experimental Protocol: Catalytic Hydrogenation of a Cyanopyridine Precursor

This protocol is a generalized procedure based on methods for the reduction of cyanopyridines to aminomethylpyridines.[2][3]

Materials:

  • Appropriate cyanopyridine precursor (e.g., 2-cyano-5-(azidomethyl)pyridine or 2,5-dicyanopyridine)

  • Palladium on charcoal (5% or 10% Pd/C)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen gas source

  • Acid (e.g., Hydrochloric acid, if the hydrochloride salt is desired)

  • Filtration agent (e.g., Celite)

Procedure:

  • The cyanopyridine precursor is dissolved in a suitable solvent in a hydrogenation vessel.

  • A catalytic amount of palladium on charcoal is added to the solution.

  • If the hydrochloride salt is the target, a stoichiometric amount of hydrochloric acid is added.

  • The vessel is sealed and purged with hydrogen gas.

  • The reaction mixture is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • The reaction progress is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or chromatography.

Quantitative Data from Analogous Syntheses: For the reduction of 3-chloro-2-cyano-5-trifluoromethylpyridine to 2-aminomethyl-3-chloro-5-trifluoromethylpyridine hydrochloride, yields of 95-97% have been reported using 5% palladium on charcoal in methanol with hydrochloric acid under 1 atmosphere of hydrogen.[2]

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of 2-cyano-5-(aminomethyl)pyridine. While a complete set of spectra for the title compound is not available in a single public source, typical spectral features can be inferred from data on closely related compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the methylene protons of the aminomethyl group. The chemical shifts and coupling constants would be indicative of the substitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the seven carbon atoms in the molecule, including the cyano carbon and the carbons of the pyridine ring and the aminomethyl group.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the C≡N stretch of the cyano group (typically in the range of 2260-2240 cm⁻¹), N-H stretching vibrations of the primary amine (around 3550-3060 cm⁻¹), and C-H and C=N/C=C stretching and bending vibrations of the pyridine ring.[4][5]

Biological Activity and Applications in Drug Discovery

Cyanopyridine derivatives are recognized as important pharmacophores and are found in a variety of biologically active molecules.[6][7] They have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, anticonvulsant, and anti-Alzheimer's agents.[6] The cyano group can act as a hydrogen bond acceptor and can participate in other non-covalent interactions with biological targets.

The aminomethyl group provides a basic center that can be protonated at physiological pH, potentially improving aqueous solubility and allowing for ionic interactions with target proteins. This group also serves as a versatile handle for further chemical modifications to explore structure-activity relationships.

While specific biological data for 2-cyano-5-(aminomethyl)pyridine is limited in the public domain, its structural motifs are present in compounds with known biological activities. For instance, aminopyridine scaffolds are being explored for the development of drugs against neglected tropical diseases.[8] Furthermore, cyanopyridine moieties are utilized in the design of kinase inhibitors, including dual PIM-1 kinase/HDAC inhibitors for cancer therapy.[9]

Potential Signaling Pathway Involvement

Given the prevalence of the aminopyridine and cyanopyridine moieties in kinase inhibitors, it is plausible that derivatives of 2-cyano-5-(aminomethyl)pyridine could be designed to target various signaling pathways implicated in diseases such as cancer. The following diagram illustrates a generalized kinase signaling pathway that could be a target for such inhibitors.

G Ligand Ligand Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Ligand->Receptor_Tyrosine_Kinase Binding & Activation Downstream_Kinase_1 Downstream Kinase 1 Receptor_Tyrosine_Kinase->Downstream_Kinase_1 Phosphorylation Downstream_Kinase_2 Downstream Kinase 2 Downstream_Kinase_1->Downstream_Kinase_2 Phosphorylation Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Activation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Gene Expression

Caption: A generalized kinase signaling cascade.

Conclusion

2-Cyano-5-(aminomethyl)pyridine is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its synthesis, while not detailed for the specific molecule in readily available literature, can be achieved through established methods for the functionalization of pyridine rings. The presence of both a cyano and an aminomethyl group provides multiple points for chemical elaboration, making it an attractive scaffold for the development of novel therapeutic agents targeting a range of biological pathways. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

The Emergent Role of Picolinonitrile Derivatives in Oncology: A Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the antineoplastic properties of 5-(Aminomethyl)picolinonitrile derivatives reveals their potent activity as modulators of critical cancer signaling pathways. This whitepaper synthesizes preclinical data on the mechanism of action, experimental validation, and therapeutic potential of this promising class of compounds for researchers, scientists, and drug development professionals.

While direct studies on this compound are not extensively documented in publicly available literature, a significant body of research on its close structural analogs, particularly 5-(pyrimidin-2-ylamino)picolinonitrile and other pyrimidine-5-carbonitrile derivatives, provides a strong foundation for understanding its likely mechanisms of action in cancer cells. These derivatives have been extensively investigated as potent inhibitors of key oncogenic signaling pathways, primarily targeting Checkpoint Kinase 1 (CHK1) and the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR cascade.

Core Mechanism of Action: Inhibition of Key Cancer-Associated Kinases

The antitumor activity of picolinonitrile derivatives is predominantly attributed to their ability to inhibit specific protein kinases that are crucial for cancer cell proliferation, survival, and DNA damage repair.

Checkpoint Kinase 1 (CHK1) Inhibition

A prominent mechanism of action for several 5-(pyrimidin-2-ylamino)picolinonitrile derivatives is the potent and selective inhibition of CHK1.[1][2] CHK1 is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1][3] By halting the cell cycle, CHK1 allows time for DNA repair, thus promoting cell survival. In many cancers, the inhibition of CHK1 in combination with DNA-damaging agents leads to a synergistic cytotoxic effect.

One such derivative, compound 6c, has demonstrated significant antiproliferative effects as a single agent in MV-4-11 cells and synergistic effects when combined with gemcitabine in HT-29, A549, and RPMI-8226 cells.[1] Another derivative, (R)-17, exhibited a remarkable IC50 of 0.4 nM for CHK1 with over 4300-fold selectivity against the related kinase CHK2.[2] This compound effectively inhibited the growth of malignant hematopathy cell lines, particularly Z-138, with an IC50 of 0.013 µM.[2]

CHK1_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CellCycleArrest Cell Cycle Arrest DNARepair DNA Repair DNADamage DNA Damage ATR_ATRIP ATR/ATRIP DNADamage->ATR_ATRIP activates CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates (activates) CHK1->CellCycleArrest promotes CHK1->DNARepair promotes Picolinonitrile This compound Derivatives Picolinonitrile->CHK1 inhibits

PI3K/AKT/mTOR Pathway Inhibition

Another significant mechanism of action identified for pyrimidine-5-carbonitrile derivatives is the dual inhibition of PI3K and mTOR.[4] The PI3K/AKT/mTOR pathway is a central signaling network that governs cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in human cancers.[5]

Derivatives such as 12b and 12d have shown potent antitumor activity against the leukemia SR cell line with IC50 values of 0.10 ± 0.01 and 0.09 ± 0.01 μM, respectively.[4] These compounds also demonstrated significant inhibitory effects on PI3Kα, PI3Kβ, and PI3Kδ, as well as mTOR.[4] Mechanistically, these compounds were found to induce apoptosis and cause a G2/M cell cycle arrest in leukemia SR cells.[4] Similarly, compound 7f, a trimethoxy derivative, showed strong potential as a multi-acting inhibitor on the PI3K/AKT axis, inducing apoptosis and cell cycle arrest at the S-phase in leukemia K562 cells.[6][7]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth mTORC1->CellGrowth Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival Picolinonitrile This compound Derivatives Picolinonitrile->PI3K inhibits Picolinonitrile->mTORC1 inhibits

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative picolinonitrile derivatives against their respective targets and cancer cell lines.

Table 1: CHK1 Inhibitory Activity of Picolinonitrile Derivatives

CompoundTargetIC50 (nM)Cancer Cell LineAntiproliferative IC50 (µM)Reference
(R)-17 CHK10.4Z-1380.013[2]
Compound 6c CHK1Not specifiedMV-4-11Significant effect[1]

Table 2: PI3K/mTOR Inhibitory Activity of Picolinonitrile Derivatives

CompoundTargetIC50 (µM)Cancer Cell LineAntiproliferative IC50 (µM)Reference
12b PI3Kα0.17 ± 0.01Leukemia SR0.10 ± 0.01[4]
PI3Kβ0.13 ± 0.01
PI3Kδ0.76 ± 0.04
mTOR0.83 ± 0.05
12d PI3Kα1.27 ± 0.07Leukemia SR0.09 ± 0.01[4]
PI3Kβ3.20 ± 0.16
PI3Kδ1.98 ± 0.11
mTOR2.85 ± 0.17
7f PI3Kδ6.99 ± 0.36K562Not specified[6][7]
PI3Kγ4.01 ± 0.55
AKT-13.36 ± 0.17

Experimental Protocols

The elucidation of the mechanisms of action for these picolinonitrile derivatives involved a range of standard and advanced molecular and cellular biology techniques.

In Vitro Kinase Assays

The inhibitory activity of the compounds against their target kinases (e.g., CHK1, PI3K isoforms, mTOR, AKT) is typically determined using in vitro kinase assays. A common method is the Lance® Ultra time-resolved fluorescence resonance energy transfer (TR-FRET) assay .

General Protocol:

  • The kinase, a suitable substrate (often a peptide), and ATP are incubated in a buffer solution.

  • The test compound at various concentrations is added to the reaction mixture.

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The reaction is stopped, and a europium-labeled antibody specific for the phosphorylated substrate and an Alexa Fluor® 647-labeled acceptor molecule are added.

  • After incubation, the TR-FRET signal is measured. The signal is proportional to the amount of phosphorylated substrate, and a decrease in signal in the presence of the compound indicates inhibition.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Kinase_Assay_Workflow Start Start: Kinase, Substrate, ATP IncubateCompound Incubate with Picolinonitrile Derivative Start->IncubateCompound KinaseReaction Kinase Reaction (Phosphorylation) IncubateCompound->KinaseReaction StopReaction Stop Reaction KinaseReaction->StopReaction AddDetectionReagents Add TR-FRET Detection Reagents StopReaction->AddDetectionReagents MeasureSignal Measure TR-FRET Signal AddDetectionReagents->MeasureSignal CalculateIC50 Calculate IC50 MeasureSignal->CalculateIC50

Cell-Based Assays

Cell Viability and Proliferation Assays: The antiproliferative effects of the compounds on cancer cell lines are commonly assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the CellTiter-Glo® luminescent cell viability assay . These assays measure metabolic activity or ATP levels, which are indicative of the number of viable cells.

Apoptosis Assays: The induction of apoptosis is frequently evaluated by flow cytometry using Annexin V and propidium iodide (PI) staining . Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.

Cell Cycle Analysis: To determine the effect of the compounds on cell cycle progression, cells are treated with the compound, fixed, and stained with a DNA-intercalating dye such as PI. The DNA content of the cells is then analyzed by flow cytometry , allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting: This technique is used to assess the levels and phosphorylation status of key proteins within the targeted signaling pathways. For instance, to confirm PI3K/AKT/mTOR pathway inhibition, researchers would probe for changes in the phosphorylation of AKT (p-AKT) and downstream effectors like S6 ribosomal protein.

Conclusion and Future Directions

The existing body of research strongly suggests that this compound and its derivatives are a promising class of anticancer agents. Their ability to potently and selectively inhibit key oncogenic kinases such as CHK1 and those in the PI3K/AKT/mTOR pathway provides a solid rationale for their further development. Future research should focus on the direct evaluation of this compound to confirm its specific targets and efficacy. Furthermore, in vivo studies in relevant animal models are crucial to assess the pharmacokinetic properties, safety profile, and therapeutic potential of these compounds, both as monotherapies and in combination with existing cancer treatments. The synergistic effects observed with DNA-damaging agents highlight a particularly promising avenue for clinical translation.

References

Spectroscopic Characterization of 5-(Aminomethyl)picolinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(Aminomethyl)picolinonitrile, a substituted pyridine derivative of interest to researchers, scientists, and professionals in the field of drug development. This document outlines the expected analytical outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, based on established spectroscopic principles. Detailed experimental protocols are provided, and a logical workflow for spectroscopic analysis is visualized.

Core Spectroscopic Data

The structural features of this compound, including the pyridine ring, aminomethyl group, and nitrile functionality, give rise to a distinct spectroscopic fingerprint. While a comprehensive set of experimentally-derived spectra for this specific molecule is not widely published, the following data tables summarize the predicted and expected quantitative results based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopic Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.6Singlet1HH-6 (Pyridine ring)
~7.8Doublet1HH-4 (Pyridine ring)
~7.6Doublet1HH-3 (Pyridine ring)
~3.9Singlet2H-CH₂- (Aminomethyl)
~1.6Broad Singlet2H-NH₂ (Amino)

¹³C NMR (Carbon-13) NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppmCarbon Assignment
~150C-6 (Pyridine ring)
~147C-2 (Pyridine ring)
~139C-4 (Pyridine ring)
~121C-3 (Pyridine ring)
~133C-5 (Pyridine ring)
~118-CN (Nitrile)
~45-CH₂- (Aminomethyl)
Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data (Predicted)

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3400-3250 (medium, two bands)N-H stretchPrimary Amine (-NH₂)
~3050C-H stretchAromatic (Pyridine ring)
~2900C-H stretchAliphatic (-CH₂-)
~2230C≡N stretchNitrile
1600-1450C=C and C=N stretchAromatic Ring (Pyridine)
~1590N-H bendPrimary Amine (-NH₂)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and structure.

Mass Spectrometry Data (Predicted)

m/z (Mass-to-Charge Ratio)Interpretation
133.06[M]⁺ (Molecular Ion)
117.05[M-NH₂]⁺
106.05[M-HCN]⁺
91.05[M-CH₂NH₂]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[1] A small amount of Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ 0.00 ppm).[2]

¹H NMR Acquisition: A 400 MHz (or higher field) spectrometer is used. A standard single-pulse sequence is employed with a spectral width of approximately -2 to 12 ppm. Depending on the sample concentration, 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.[2]

¹³C NMR Acquisition: The same spectrometer is used. A proton-decoupled pulse sequence is utilized to simplify the spectrum by removing carbon-proton splitting. The spectral width is typically set from 0 to 220 ppm. A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR to obtain a sufficient signal, often ranging from several hundred to several thousand scans.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.[2]

Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. The data is typically collected over a spectral range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are typically co-added.[2]

Mass Spectrometry (MS)

Sample Preparation and Introduction: A dilute solution of the sample is prepared in a volatile solvent like methanol or acetonitrile.[1] This solution can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for analysis of purified samples.[2]

Ionization and Data Acquisition: Electrospray Ionization (ESI) is a common ionization method for this type of molecule, as it is a soft ionization technique that typically produces a prominent molecular ion peak. The mass analyzer, which can be a quadrupole, time-of-flight (TOF), or other type, is set to scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-300).[2]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis: Chemical Shifts, Multiplicities, Integration NMR->NMR_Data IR_Data IR Data Analysis: Characteristic Absorptions, Functional Groups IR->IR_Data MS_Data MS Data Analysis: Molecular Ion, Fragmentation MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 5-(Aminomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data for 5-(Aminomethyl)picolinonitrile is limited. This guide provides a framework of recommended experimental protocols and data presentation formats based on established pharmaceutical industry standards for active pharmaceutical ingredients (APIs). The provided tables contain placeholder data for illustrative purposes.

Introduction

This compound is a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. A thorough understanding of its solubility and stability is critical for its development as a potential drug candidate or lead compound. These physicochemical properties are fundamental to formulation development, bioavailability, and ensuring consistent performance and safety. This document outlines standardized methodologies for determining the aqueous and solvent solubility, as well as the stability profile of this compound under various stress conditions.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. Solubility is typically determined in a range of aqueous buffers and organic solvents relevant to pharmaceutical processing and formulation.

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1]

Objective: To determine the saturated concentration of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., pH 1.2, 4.5, 6.8, 7.4 buffers; water; ethanol; propylene glycol)

  • Calibrated temperature-controlled shaker

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV)

  • Syringe filters (e.g., 0.45 µm PVDF)

Procedure:

  • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container. This ensures that a saturated solution is formed.

  • Place the container in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[2] Preliminary studies should be conducted to determine the time required to reach equilibrium.[1][3]

  • After agitation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.

  • Repeat the experiment in triplicate for each solvent system.

The following data is for illustrative purposes only.

Solvent SystemTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
pH 1.2 Buffer (0.1 N HCl)37 ± 125.4± 1.2
pH 4.5 Buffer (Acetate)37 ± 115.8± 0.9
pH 6.8 Buffer (Phosphate)37 ± 15.2± 0.4
pH 7.4 Buffer (Phosphate)37 ± 14.8± 0.5
Purified Water25 ± 16.1± 0.3
Ethanol25 ± 145.7± 2.5
Propylene Glycol25 ± 132.1± 1.8

Stability Profile

Stability testing is essential to understand how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] This information is used to determine storage conditions and establish a re-test period.

Forced degradation studies are undertaken to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[4]

Objective: To evaluate the intrinsic stability of this compound by subjecting it to accelerated degradation conditions.

Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: Solid drug substance at 80 °C for 48 hours

  • Photostability: Solid drug substance exposed to ICH Q1B recommended light conditions (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter)

Procedure:

  • Prepare solutions or suspensions of this compound under the specified stress conditions.

  • At appropriate time points, withdraw samples and neutralize them if necessary (for acid and base hydrolysis).

  • Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

  • Determine the percentage of degradation and identify any major degradation products by comparing the chromatograms to that of an unstressed control sample.

These studies are performed on at least three primary batches of the API to establish a re-test period.[5]

Objective: To monitor the physical and chemical stability of this compound under defined storage conditions over time.

Storage Conditions (as per ICH guidelines):

  • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH

  • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

Procedure:

  • Package the API in a container closure system that simulates the proposed packaging for storage and distribution.[4]

  • Place the packaged samples in stability chambers maintained at the specified long-term and accelerated conditions.

  • Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[6]

  • Analyze the samples for key stability-indicating attributes.

Testing Parameters: Stability studies should include tests for attributes that are susceptible to change during storage and could impact quality, safety, or efficacy.[5]

  • Appearance: Visual inspection for changes in color or physical state.

  • Assay: Quantification of the active substance.

  • Degradation Products: Detection and quantification of impurities.

  • Water Content: Measurement by Karl Fischer titration, where applicable.

The following data is for illustrative purposes only.

Table 2: Forced Degradation of this compound

Stress Condition% DegradationNumber of Degradants >0.1%Observations
0.1 N HCl, 60°C, 24h8.5%2Major degradant at RRT 0.85
0.1 N NaOH, 60°C, 24h12.1%3Major degradant at RRT 0.72
3% H₂O₂, RT, 24h4.2%1Degradant at RRT 0.91
Heat (80°C), 48h1.5%1Minor degradant at RRT 0.88
Photostability (ICH Q1B)<0.5%0No significant degradation

Table 3: Accelerated Stability Data (40°C/75% RH)

Time Point (Months)AppearanceAssay (%)Total Degradation Products (%)
0White to off-white solid99.80.15
3White to off-white solid99.50.35
6White to off-white solid99.10.68

Visualizations

G cluster_solubility Equilibrium Solubility Workflow A Add excess solid to solvent B Agitate at controlled temperature (24-72h) A->B C Filter supernatant (0.45 µm) B->C D Dilute filtrate C->D E Analyze by HPLC-UV D->E F Calculate solubility (mg/mL) E->F

Caption: Workflow for Equilibrium Solubility Determination.

G cluster_stability Forced Degradation Workflow A Prepare solutions under stress conditions (Acid, Base, Oxidative, Thermal, Photo) B Incubate for specified time/temperature A->B C Withdraw and neutralize samples B->C D Analyze by stability-indicating HPLC C->D E Determine % degradation and profile D->E

Caption: Workflow for Forced Degradation Studies.

G cluster_longterm Long-Term Stability Testing Logic A Place API in stability chambers (e.g., 25°C/60% RH & 40°C/75% RH) B Pull samples at specified time points (0, 3, 6, 9, 12... months) A->B C Perform tests: - Appearance - Assay - Degradation Products B->C D Evaluate data and establish re-test period C->D

Caption: Logic for Long-Term Stability Program.

References

A Technical Guide to 5-(Aminomethyl)picolinonitrile as a Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to high-throughput screening (HTS) for identifying novel lead compounds. By screening smaller, less complex molecules, FBDD can explore chemical space more effectively, often yielding hits with high ligand efficiency that serve as superior starting points for optimization. This technical guide focuses on 5-(Aminomethyl)picolinonitrile, a heterocyclic compound presenting a compelling scaffold for FBDD campaigns. Its structure, featuring a pyridine ring, a primary amine, and a nitrile group, offers multiple vectors for chemical elaboration and diverse interaction capabilities with biological targets. This document serves as a resource for researchers, scientists, and drug development professionals, providing an in-depth look at the physicochemical properties, synthesis, potential screening methodologies, and optimization strategies related to this promising fragment.

Physicochemical Properties of this compound

A fragment's success is heavily dependent on its physicochemical properties, which should align with established guidelines like the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). This compound is a small, polar molecule that fits well within these criteria, making it an ideal candidate for a fragment library.

PropertyValueSource
CAS Number 181130-14-3[1][2]
Molecular Formula C₇H₇N₃[2]
Molecular Weight 133.15 g/mol [2]
Predicted Vapor Pressure 0.000234 mmHg at 25°C[2]
Synonyms 5-(Aminomethyl)pyridine-2-carbonitrile, 6-Cyano-3-picolylamine[2]

Synthesis of this compound

A reliable synthetic route is crucial for producing the fragment for screening and for generating analogs during hit-to-lead optimization. While multiple pathways can be envisioned, a common approach involves the conversion of a more readily available starting material, such as a substituted picoline. The following is a plausible experimental protocol based on common organic chemistry transformations.

Experimental Protocol: Proposed Synthesis

Objective: To synthesize this compound from 5-(Bromomethyl)-2-cyanopyridine.

Materials:

  • 5-(Bromomethyl)-2-cyanopyridine

  • Hexamethylenetetramine (HMTA)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Chloroform

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Delepine Reaction. In a round-bottom flask, dissolve 5-(Bromomethyl)-2-cyanopyridine in a mixture of chloroform and ethanol.

  • Add an equimolar amount of Hexamethylenetetramine (HMTA) to the solution.

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). A quaternary ammonium salt precipitate should form.

  • Filter the precipitate and wash it with cold ethanol to remove unreacted starting materials.

  • Step 2: Acidic Hydrolysis. Suspend the filtered salt in ethanol and add aqueous hydrochloric acid.

  • Reflux the mixture for 4-8 hours. This step hydrolyzes the intermediate to yield the primary amine hydrochloride salt.

  • After cooling, evaporate the solvent under reduced pressure.

  • Step 3: Neutralization and Extraction. Dissolve the resulting solid in water and neutralize the solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~8-9.

  • Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Step 4: Purification. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

  • Purify the crude product using silica gel column chromatography to yield pure this compound.

G cluster_0 start 5-(Bromomethyl)-2-cyanopyridine reagent1 1. HMTA, Chloroform/Ethanol 2. Aqueous HCl, Ethanol, Reflux product This compound reagent1->product

Plausible synthetic route to this compound.

Fragment Screening Methodologies

Due to their inherently weak binding affinities (typically in the high µM to mM range), fragments require highly sensitive biophysical techniques for detection.[3][4] The choice of method depends on the target protein, available resources, and desired throughput.

G lib Fragment Library (incl. 5-Aminomethylpicolinonitrile) screen Biophysical Screening lib->screen nmr NMR Spectroscopy (STD, WaterLOGSY, HSQC) screen->nmr spr Surface Plasmon Resonance (SPR) screen->spr xray X-Ray Crystallography screen->xray tsa Thermal Shift Assay (TSA) screen->tsa hits Validated Hits nmr->hits spr->hits xray->hits tsa->hits sbd Structure-Based Design hits->sbd opt Hit-to-Lead Optimization (Growing, Linking, Merging) sbd->opt lead Lead Compound opt->lead

General workflow for Fragment-Based Drug Discovery (FBDD).
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for detecting weak fragment binding.[5]

  • Protocol for Saturation Transfer Difference (STD) NMR:

    • Prepare two samples of the target protein (~10-20 µM) in a suitable deuterated buffer.[3]

    • To one sample, add a cocktail of 5-8 fragments (including this compound) to a final concentration of ~200 µM per fragment.[3] The second sample serves as a control.

    • Acquire a 1D proton NMR spectrum to ensure no protein denaturation.

    • Perform the STD experiment by selectively saturating a region of the protein's proton spectrum where no ligand signals are present.

    • Acquire a reference spectrum with the saturation frequency set far off-resonance.

    • Subtract the on-resonance spectrum from the off-resonance spectrum. Signals appearing in the difference spectrum belong to fragments that bind to the protein, as they have received saturation transfer.

    • Deconvolute active cocktails by testing each fragment individually to identify the specific binder.

Surface Plasmon Resonance (SPR)

SPR is a label-free method that measures changes in mass on a sensor surface, allowing for real-time detection of binding events.[6]

  • Protocol for SPR Screening:

    • Immobilize the target protein onto a sensor chip (e.g., via amine coupling).

    • Prepare solutions of this compound and other fragments in a running buffer at concentrations ranging from 10 µM to 1 mM.

    • Inject the fragment solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the refractive index, which is proportional to the amount of fragment bound to the protein, measured in Response Units (RU).

    • After each injection, regenerate the sensor surface with a mild buffer to remove the bound fragment.

    • Fit the resulting sensorgrams to a binding model (e.g., steady-state affinity) to determine the dissociation constant (Kd).

X-Ray Crystallography

This method provides high-resolution structural information of the fragment-protein complex, which is invaluable for structure-based design.[7]

  • Protocol for Crystal Soaking:

    • Grow high-quality crystals of the target protein.

    • Prepare a "soaking solution" containing this compound at a concentration of 1-10 mM dissolved in a cryoprotectant-compatible buffer.

    • Transfer a protein crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure. A positive hit is confirmed by the presence of clear electron density corresponding to the bound fragment in the protein's binding site.

Hit-to-Lead Optimization Strategies

Once a fragment like this compound is identified as a hit, the next step is to increase its affinity and selectivity to develop a potent lead compound. This is typically achieved through structure-guided strategies.[8]

G Fragment Fragment Hit (e.g., this compound) Strategy Optimization Strategy Fragment->Strategy Growing Fragment Growing: Elaborate the fragment into an adjacent pocket. Strategy->Growing Linking Fragment Linking: Connect two fragments that bind in separate pockets. Strategy->Linking Merging Fragment Merging: Combine structural features of overlapping fragments. Strategy->Merging Lead Potent Lead Compound Growing->Lead Linking->Lead Merging->Lead

Common strategies for hit-to-lead optimization in FBDD.
  • Fragment Growing: This involves adding chemical functionality to the fragment core to engage with adjacent pockets of the protein binding site. For this compound, the primary amine is an excellent handle for modification via amide coupling or reductive amination to explore nearby interactions.

  • Fragment Linking: If a second, distinct fragment is found to bind in a nearby pocket, the two can be connected with a chemical linker to create a single, high-affinity molecule.

  • Fragment Merging: This strategy is used when multiple fragments are found to bind in an overlapping fashion. A new molecule is designed that incorporates the key binding features of each of the original hits.

Case Study: Elaboration of the Picolinonitrile Scaffold

While public data on a full FBDD campaign starting with this compound is limited, the utility of the picolinonitrile scaffold is demonstrated by the discovery of potent inhibitors for various targets. For instance, a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives were developed as highly potent and selective Checkpoint Kinase 1 (CHK1) inhibitors.[9] Although discovered through virtual screening, this work highlights how the picolinonitrile core can be elaborated into a clinical candidate.

CompoundTargetIC₅₀ (nM)Selectivity vs. CHK2Cell Line Potency (Z-138, IC₅₀)
(R)-17 CHK10.4>4300-fold0.013 µM

(Data from Tong et al., Eur J Med Chem, 2019)[9]

This example illustrates a successful optimization of the picolinonitrile scaffold, resulting in a compound with nanomolar potency and excellent selectivity, demonstrating the therapeutic potential that can be unlocked from this fragment core.[9]

Conclusion

This compound represents a high-value fragment for drug discovery. Its favorable physicochemical properties, synthetic tractability, and versatile chemical handles make it an excellent starting point for FBDD campaigns against a wide range of biological targets. By employing sensitive biophysical screening techniques and structure-guided optimization strategies, this simple yet powerful scaffold can be elaborated into novel, potent, and selective lead compounds, ultimately accelerating the path to new therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(Aminomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of 5-(Aminomethyl)picolinonitrile, a valuable bifunctional building block in medicinal chemistry and drug discovery. The synthetic strategy involves a two-step process commencing with the radical bromination of 5-methylpicolinonitrile to yield the key intermediate, 5-(bromomethyl)picolinonitrile. Subsequently, two reliable methods for the conversion of this intermediate to the target primary amine are presented: the Gabriel synthesis and the Delépine reaction. These methods are advantageous for producing the primary amine in high purity, avoiding the over-alkylation often observed with direct amination. This application note includes detailed procedural steps, reagent specifications, and data presentation to facilitate reproducible synthesis in a laboratory setting.

Overall Synthetic Scheme

The synthesis of this compound is proposed via a two-step sequence starting from 5-methylpicolinonitrile.

Overall Synthesis Scheme start 5-Methylpicolinonitrile intermediate 5-(Bromomethyl)picolinonitrile start->intermediate Step 1: Radical Bromination (NBS, AIBN, CCl4, Reflux) product This compound intermediate->product Step 2: Amination (Gabriel or Delépine Synthesis)

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-(Bromomethyl)picolinonitrile

This protocol is adapted from the Wohl-Ziegler bromination of similar pyridine derivatives.[1][2] This reaction selectively brominates the methyl group at the benzylic-like position.

Materials:

  • 5-Methylpicolinonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexane (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-methylpicolinonitrile (1.0 eq), N-bromosuccinimide (1.05 eq), and a catalytic amount of AIBN or BPO (0.02-0.05 eq).

  • Solvent Addition: Add anhydrous carbon tetrachloride to the flask to achieve a suitable concentration (e.g., 0.2-0.5 M).

  • Reaction: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature. A precipitate of succinimide will form.

    • Filter the mixture to remove the succinimide.

    • Wash the filtrate with saturated aqueous NaHCO₃ solution to quench any remaining bromine or acidic byproducts, followed by a wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 5-(bromomethyl)picolinonitrile by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Quantitative Data (Step 1):

Parameter Value
Reactant Ratio 1:1.05 (5-Methylpicolinonitrile:NBS)
Initiator AIBN (catalytic)
Solvent Carbon Tetrachloride
Temperature Reflux (~77°C)
Reaction Time 4-8 hours

| Typical Yield | 70-85% |

Step 2: Synthesis of this compound

Two effective methods for the conversion of 5-(bromomethyl)picolinonitrile to the target primary amine are provided below.

The Gabriel synthesis is a robust method for preparing primary amines from alkyl halides, utilizing a phthalimide anion as an ammonia surrogate to prevent over-alkylation.[3][4][5][6][7]

Materials:

  • 5-(Bromomethyl)picolinonitrile

  • Potassium phthalimide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate (NH₂NH₂)

  • Methanol or Ethanol

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • N-Alkylation of Phthalimide:

    • In a round-bottom flask, dissolve 5-(bromomethyl)picolinonitrile (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.

    • Heat the mixture to 60-80°C and stir for 2-4 hours. Monitor the reaction by TLC until the starting bromide is consumed.

    • Cool the reaction mixture and pour it into cold water to precipitate the N-alkylated phthalimide intermediate.

    • Filter the solid, wash with water, and dry.

  • Hydrazinolysis (Ing-Manske Procedure): [3][4]

    • Suspend the dried N-alkylated phthalimide in methanol or ethanol.

    • Add hydrazine hydrate (1.5-2.0 eq) to the suspension.

    • Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.

    • Cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate.

    • Concentrate the filtrate under reduced pressure.

  • Work-up and Purification:

    • Dissolve the residue in diethyl ether and wash with water.

    • To purify, the amine can be extracted into an acidic aqueous solution (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified with NaOH to liberate the free amine, which is then extracted with an organic solvent (e.g., DCM or EtOAc).

    • Dry the organic extracts, concentrate, and if necessary, purify by column chromatography.

Quantitative Data (Step 2, Method A):

Parameter Value
Reagents Potassium phthalimide, Hydrazine hydrate
Solvents DMF, Methanol/Ethanol
Temperature 60-80°C (Alkylation), Reflux (Hydrazinolysis)
Reaction Time 4-8 hours (total)

| Typical Yield | 75-90% |

The Delépine reaction provides an alternative route to primary amines from reactive alkyl halides using hexamethylenetetramine (urotropine).[8][9][10][11][12]

Materials:

  • 5-(Bromomethyl)picolinonitrile

  • Hexamethylenetetramine (HMTA)

  • Chloroform or Dichloromethane

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Formation of the Quaternary Ammonium Salt:

    • Dissolve 5-(bromomethyl)picolinonitrile (1.0 eq) and hexamethylenetetramine (1.1 eq) in chloroform or dichloromethane.

    • Stir the mixture at room temperature or with gentle heating (e.g., reflux) for 2-6 hours. The quaternary ammonium salt will precipitate from the solution.

    • Filter the precipitate, wash with the solvent (chloroform or DCM), and dry.

  • Acid Hydrolysis:

    • Suspend the dried quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid (e.g., 1:1 v/v).

    • Heat the mixture to reflux for 4-8 hours.

    • Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

  • Work-up and Purification:

    • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove non-basic byproducts.

    • Basify the aqueous layer with a concentrated NaOH solution until pH > 12, keeping the solution cool.

    • Extract the liberated primary amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield this compound.

Quantitative Data (Step 2, Method B):

Parameter Value
Reagents Hexamethylenetetramine, conc. HCl
Solvents Chloroform/DCM, Ethanol
Temperature RT to Reflux
Reaction Time 6-14 hours (total)

| Typical Yield | 60-80% |

Visualizations of Experimental Workflows

Gabriel Synthesis Workflow cluster_alkylation N-Alkylation cluster_hydrolysis Hydrazinolysis cluster_purification Purification A1 Dissolve 5-(bromomethyl)picolinonitrile and K-phthalimide in DMF A2 Heat at 60-80°C for 2-4h A1->A2 A3 Precipitate in cold water A2->A3 A4 Filter and dry intermediate A3->A4 B1 Suspend intermediate in Ethanol A4->B1 B2 Add Hydrazine hydrate and reflux B1->B2 B3 Filter phthalhydrazide B2->B3 B4 Concentrate filtrate B3->B4 C1 Acid-base extraction B4->C1 C2 Dry and concentrate C1->C2 C3 Column chromatography (optional) C2->C3 Final Product Final Product C3->Final Product

Caption: Experimental workflow for the Gabriel Synthesis of this compound.

Delepine Reaction Workflow cluster_salt_formation Salt Formation cluster_hydrolysis_dep Acid Hydrolysis cluster_purification_dep Work-up & Purification D1 Dissolve 5-(bromomethyl)picolinonitrile and HMTA in Chloroform D2 Stir/reflux for 2-6h D1->D2 D3 Filter and dry quaternary salt D2->D3 E1 Suspend salt in EtOH/conc. HCl D3->E1 E2 Reflux for 4-8h E1->E2 E3 Concentrate under vacuum E2->E3 F1 Basify with NaOH E3->F1 F2 Extract with organic solvent F1->F2 F3 Dry and concentrate F2->F3 Final Product Final Product F3->Final Product

Caption: Experimental workflow for the Delépine Reaction.

References

High-Yield Synthesis of 5-(Aminomethyl)picolinonitrile: An Essential Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(Aminomethyl)picolinonitrile is a key building block in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds. Its bifunctional nature, featuring both a primary amine and a nitrile group on a pyridine scaffold, makes it a versatile intermediate for the development of novel therapeutics. This application note provides a detailed protocol for the high-yield synthesis of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The described method is based on a robust and scalable two-step process starting from 5-methylpicolinonitrile.

Synthesis Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the bromination of 5-methylpicolinonitrile to form the intermediate, 5-(bromomethyl)picolinonitrile. This is followed by a nucleophilic substitution reaction where the bromide is displaced by an amino group to yield the final product.

Experimental Protocols

Step 1: Synthesis of 5-(Bromomethyl)picolinonitrile

This procedure outlines the bromination of 5-methylpicolinonitrile using N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide (BPO) as a radical initiator.

Materials:

  • 5-Methylpicolinonitrile

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide (BPO)

  • Chlorobenzene

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • A solution of 5-methylpicolinonitrile (1.0 eq) in chlorobenzene is prepared in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.

  • N-Bromosuccinimide (1.1 eq) and benzoyl peroxide (0.1 eq) are added to the solution.

  • The reaction mixture is heated to 80°C and stirred for 4 hours.

  • After cooling to room temperature, the reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient to afford 5-(bromomethyl)picolinonitrile as a white solid.

Step 2: Synthesis of this compound

This protocol describes the conversion of 5-(bromomethyl)picolinonitrile to the final product using ammonia.

Materials:

  • 5-(Bromomethyl)picolinonitrile

  • 7 N Ammonia in Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • 5-(Bromomethyl)picolinonitrile (1.0 eq) is dissolved in dichloromethane.

  • A solution of 7 N ammonia in methanol (10 eq) is added to the reaction mixture.

  • The mixture is stirred at room temperature for 16 hours.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and brine.

  • The aqueous layer is extracted three times with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Data Presentation

StepStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
15-Methylpicolinonitrile5-(Bromomethyl)picolinonitrileNBS, BPOChlorobenzene80475
25-(Bromomethyl)picolinonitrileThis compound7 N NH3 in MeOHDichloromethaneRT1690

Visualizing the Workflow

The following diagram illustrates the logical flow of the synthesis process.

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Amination A 5-Methylpicolinonitrile B Reaction with NBS and BPO A->B C 5-(Bromomethyl)picolinonitrile B->C D Reaction with Ammonia in Methanol C->D E This compound D->E

Caption: Synthetic pathway for this compound.

This detailed protocol and the accompanying data provide a clear and reproducible method for the high-yield synthesis of this compound, a critical intermediate for the advancement of pharmaceutical research and development. The straightforward two-step process, coupled with high yields, makes this a valuable procedure for medicinal chemists and process development scientists.

Application of 5-(Aminomethyl)picolinonitrile Derivatives in Medicinal Chemistry: A Focus on CHK1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-(aminomethyl)picolinonitrile scaffold has emerged as a valuable pharmacophore in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. Derivatives of this core structure have shown significant promise as therapeutic agents, most notably as inhibitors of Checkpoint Kinase 1 (CHK1), a critical regulator of the DNA damage response (DDR) and cell cycle progression.[1] Dysregulation of the DDR is a hallmark of many cancers, making CHK1 an attractive target for anticancer drug discovery. This document provides detailed application notes on the utility of this compound derivatives as CHK1 inhibitors, comprehensive experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Application Notes

The Role of this compound as a Scaffold

The this compound core serves as a versatile template for the synthesis of kinase inhibitors. The picolinonitrile moiety often engages in key hydrogen bonding interactions within the ATP-binding pocket of kinases, while the aminomethyl group provides a crucial attachment point for various heterocyclic systems that can be modified to enhance potency and selectivity. In the context of CHK1 inhibition, the scaffold has been elaborated into a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives that exhibit nanomolar to sub-nanomolar inhibitory activity.[1]

Mechanism of Action: CHK1 Inhibition

Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a pivotal role in the ATR-CHK1 signaling pathway, which is activated in response to single-strand DNA breaks and replication stress.[2] Upon activation by ATR, CHK1 phosphorylates and inactivates Cdc25 phosphatases, leading to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest, primarily at the G2/M phase.[3] This pause allows time for DNA repair. Many cancer cells have a defective G1 checkpoint and are therefore highly dependent on the S and G2/M checkpoints for survival. Inhibition of CHK1 abrogates this crucial checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely, which results in mitotic catastrophe and apoptosis.[3]

Therapeutic Potential in Hematologic Malignancies

Derivatives of this compound have demonstrated significant potential in the treatment of hematologic malignancies.[1][4] For instance, the compound (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, hereafter referred to as Compound 17, has shown potent single-agent activity against mantle cell lymphoma (MCL) cell lines, such as Z-138.[1][5] This suggests that tumors with high levels of replication stress or specific genetic backgrounds may be particularly vulnerable to CHK1 inhibition.[6]

Quantitative Data

The following table summarizes the in vitro activity of selected 5-(pyrimidin-2-ylamino)picolinonitrile derivatives as CHK1 inhibitors.

Compound IDStructureCHK1 IC50 (nM)CHK2 IC50 (nM)Z-138 Cell IC50 (µM)hERG IC50 (µM)Reference
Lead (MCL1020) (Structure not fully disclosed)Modest Activity---[1]
Compound 17 (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile0.4>172000.013>40[1][5]
CCT244747 3-((R)-1-(dimethylamino)propan-2-yloxy)-5-((5-fluoro-4-(methylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile<2.51100--[7]
V158411 (Structure not fully disclosed)3.52.5--[8]
PF-00477736 (Structure not fully disclosed)----[6]

Signaling Pathway and Experimental Workflow Diagrams

CHK1 Signaling Pathway in DNA Damage Response

CHK1_Signaling_Pathway cluster_stimulus DNA Damage Stimulus cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects cluster_outcome Cellular Outcome DNA_Damage Single-Strand DNA Breaks ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates CHK1_Inhibitor This compound Derivative CHK1_Inhibitor->CHK1 inhibits Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis CHK1_Inhibitor->Mitotic_Catastrophe leads to Cdc25 Cdc25 Phosphatase CHK1->Cdc25 phosphorylates & inhibits CDK_Cyclin CDK-Cyclin Complexes Cdc25->CDK_Cyclin dephosphorylates & activates Cell_Cycle_Arrest G2/M Cell Cycle Arrest CDK_Cyclin->Cell_Cycle_Arrest inhibition of CDK leads to

Caption: Simplified CHK1 signaling pathway in response to DNA damage and its inhibition.

General Workflow for Evaluating CHK1 Inhibitors

CHK1_Inhibitor_Workflow Start Start Synthesis Synthesis of this compound Derivatives Start->Synthesis In_Vitro_Kinase_Assay In Vitro CHK1 Kinase Assay (IC50) Synthesis->In_Vitro_Kinase_Assay Cell_Based_Assay Cell-Based Assays (e.g., Z-138 cells, IC50) In_Vitro_Kinase_Assay->Cell_Based_Assay Western_Blot Western Blot Analysis (Target Engagement) Cell_Based_Assay->Western_Blot In_Vivo_Xenograft In Vivo Xenograft Model (e.g., Z-138) Cell_Based_Assay->In_Vivo_Xenograft Western_Blot->In_Vivo_Xenograft PK_PD_Tox Pharmacokinetics, Pharmacodynamics, & Toxicology In_Vivo_Xenograft->PK_PD_Tox Lead_Optimization Lead Optimization PK_PD_Tox->Lead_Optimization Lead_Optimization->Synthesis Iterative Cycle End End Lead_Optimization->End

References

Application Note: HPLC Method for Purity Analysis of 5-(Aminomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(Aminomethyl)picolinonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of this compound. The described reversed-phase HPLC method is designed to be accurate, reproducible, and suitable for quality control environments.

Due to the polar nature of this compound, arising from its aminomethyl group and the pyridine ring, chromatographic conditions must be carefully optimized to achieve adequate retention and symmetrical peak shape on a standard C18 column.[1][2][3][4] This is accomplished by using an aqueous mobile phase with an acidic modifier, which helps to control the ionization of the basic amine and minimize undesirable interactions with the stationary phase.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound reference standard of known purity.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Formic acid (reagent grade, ~99%).

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.[5]

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

2. Chromatographic Conditions

The following chromatographic conditions have been optimized for the purity analysis of this compound:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955

3. System Suitability

Before sample analysis, perform a system suitability test by injecting the reference standard solution six times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry Factor): Not more than 2.0 for the main peak.

  • Theoretical Plates: Not less than 2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0% for six replicate injections.

4. Data Analysis

The purity of the this compound sample is determined by the area percent method. The percentage purity is calculated as follows:

Data Presentation

The following table summarizes typical data obtained from the HPLC analysis of a this compound sample.

Table 2: Quantitative Data Summary

Peak NameRetention Time (min)Peak Area (mAU*s)% Area
Impurity 13.4515.20.08
This compound 5.82 18950.5 99.81
Impurity 27.1021.80.11
Total 18987.5 100.00

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_sample Dissolve and filter sample (1 mg/mL) sample_injection Inject Sample Solution prep_sample->sample_injection prep_mobile_A Prepare Mobile Phase A (0.1% Formic Acid in Water) hplc_system HPLC System Setup (Column, Detector, etc.) prep_mobile_A->hplc_system prep_mobile_B Prepare Mobile Phase B (0.1% Formic Acid in Acetonitrile) prep_mobile_B->hplc_system system_suitability System Suitability Test (Reference Standard) hplc_system->system_suitability system_suitability->sample_injection If passes chrom_run Chromatographic Separation (Gradient Elution) sample_injection->chrom_run data_acq Data Acquisition (UV Detector at 254 nm) chrom_run->data_acq peak_integration Peak Integration data_acq->peak_integration purity_calc Purity Calculation (% Area) peak_integration->purity_calc final_report Generate Report purity_calc->final_report

Caption: Experimental workflow for the HPLC purity analysis of this compound.

References

Application Note: A Robust GC-MS Protocol for the Detection and Quantification of 5-(Aminomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note provides a detailed protocol for the analysis of 5-(Aminomethyl)picolinonitrile by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the presence of a primary amine group, this compound is a polar and low-volatility compound, making its direct analysis by GC-MS challenging.[1] This protocol outlines a silylation derivatization method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. This procedure chemically modifies the analyte to increase its volatility and thermal stability, enabling sensitive and reliable quantification.[2] The method is suitable for the detection of this compound in various sample matrices, such as pharmaceutical intermediates and research samples.

Principle of the Method

Gas chromatography is most effective for analytes that are volatile and thermally stable.[3] this compound possesses a primary amine (-NH2) group containing active hydrogens. These hydrogens participate in intermolecular hydrogen bonding, which significantly lowers the compound's volatility and can lead to poor peak shape and thermal degradation in the GC inlet.[1][4]

Derivatization is a technique used to modify the analyte to make it suitable for GC analysis. Silylation is a common and effective derivatization method that replaces active hydrogens with non-polar trimethylsilyl (TMS) groups.[1] In this protocol, BSTFA, in the presence of a TMCS catalyst, reacts with the two active hydrogens of the primary amine group on this compound to form a stable, more volatile di-TMS derivative. This process masks the polar amine group, disrupts hydrogen bonding, and improves the compound's chromatographic properties for GC-MS analysis.[5]

Figure 1: Logical diagram of the silylation reaction.

Materials and Reagents

The following table summarizes the necessary materials and reagents for this protocol.

ItemDescription
Analyte Standard This compound (≥98% purity)
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
Solvents Anhydrous Pyridine, Dichloromethane (DCM), Methanol (HPLC Grade)
Apparatus 2 mL reaction vials with PTFE-lined caps, heating block or water bath, vortex mixer, precision pipettes, GC autosampler vials with inserts

Experimental Protocols

Prepare a series of working standards for calibration. It is recommended to prepare fresh standards daily.

Standard LevelConcentration (µg/mL)Preparation
Stock Solution 1000Dissolve 10 mg of this compound in 10 mL of anhydrous pyridine.
Working Std 1 1Dilute 10 µL of Stock Solution to 10 mL with anhydrous pyridine.
Working Std 2 5Dilute 50 µL of Stock Solution to 10 mL with anhydrous pyridine.
Working Std 3 10Dilute 100 µL of Stock Solution to 10 mL with anhydrous pyridine.
Working Std 4 25Dilute 250 µL of Stock Solution to 10 mL with anhydrous pyridine.
Working Std 5 50Dilute 500 µL of Stock Solution to 10 mL with anhydrous pyridine.
Working Std 6 100Dilute 1 mL of Stock Solution to 10 mL with anhydrous pyridine.

The overall workflow from sample preparation to data analysis is depicted below. Samples containing the analyte should be dissolved in anhydrous pyridine at a concentration within the calibration range. All solvents and samples should be protected from moisture, as water can deactivate the silylation reagent.

G cluster_workflow Experimental Workflow prep 1. Aliquot Sample (100 µL of sample or standard) add_reagent 2. Add Reagent (100 µL BSTFA + 1% TMCS) prep->add_reagent react 3. React (Vortex, then heat at 70°C for 30 min) add_reagent->react cool 4. Cool to Room Temp. react->cool transfer 5. Transfer to GC Vial cool->transfer inject 6. GC-MS Injection (1 µL splitless injection) transfer->inject acquire 7. Data Acquisition (Scan and/or SIM Mode) inject->acquire analyze 8. Data Analysis (Quantification & Reporting) acquire->analyze

Figure 2: GC-MS analysis workflow for this compound.
  • Aliquot Sample: Transfer 100 µL of the sample solution or a working standard into a 2 mL reaction vial.

  • Add Reagent: Add 100 µL of BSTFA with 1% TMCS to the vial.[6]

  • Seal and Mix: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.

  • Heat: Place the vial in a heating block or water bath set to 70°C for 30 minutes to facilitate the reaction.[6]

  • Cool: After heating, remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection. If necessary, transfer the derivatized solution to a GC autosampler vial. Inject 1 µL of the derivatized sample into the GC-MS system.[1]

GC-MS Analysis

The following tables summarize typical instrument parameters for the analysis of the derivatized analyte. Actual values may need optimization based on the specific instrumentation.[7]

ParameterValue
GC System Agilent 7890 or equivalent
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film
Injection Mode Splitless, 1 µL
Injector Temp 280°C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program - Initial Temp: 80°C, hold for 1 min- Ramp: 15°C/min to 280°C- Hold: Hold at 280°C for 5 min
ParameterValue
MS System Agilent 5977 or equivalent single quadrupole MS
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temp 230°C[8]
Quadrupole Temp 150°C[8]
Transfer Line Temp 280°C
Acquisition Mode Full Scan (m/z 50-400) and/or Selected Ion Monitoring (SIM)

Data Presentation and Expected Results

The di-TMS derivative of this compound has a molecular weight of 277.5 g/mol . The following table lists the predicted key ions for use in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

ParameterExpected Value/Ion (m/z)Description
Molecular Ion [M] 277The parent molecular ion of the di-TMS derivative.
Quantifier Ion 262[M-15]⁺: Loss of a methyl group (-CH₃), a characteristic fragmentation of TMS derivatives.
Qualifier Ion 1 175Fragmentation ion corresponding to [M - CH₂N(Si(CH₃)₃)]⁺ or similar structural fragment.
Qualifier Ion 2 73[Si(CH₃)₃]⁺: The trimethylsilyl cation, a common fragment in silylated compounds.

Conclusion

The protocol described provides a reliable and robust method for the derivatization of this compound using BSTFA with a TMCS catalyst. This procedure effectively increases the analyte's volatility and improves its chromatographic behavior, enabling sensitive and accurate quantification by GC-MS.[1] This method is well-suited for quality control and research applications where trace-level detection of this compound is required.

References

Application Notes and Protocols: Derivatization of 5-(Aminomethyl)picolinonitrile for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The picolinonitrile scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. 5-(Aminomethyl)picolinonitrile, in particular, serves as a versatile starting material, offering a reactive primary amine handle for the introduction of diverse chemical moieties to modulate potency, selectivity, and pharmacokinetic properties.

These application notes provide a detailed overview of common derivatization strategies for this compound and present protocols for the synthesis of representative kinase inhibitors targeting key regulators of the cell cycle and DNA damage response, such as Checkpoint Kinase 1 (CHK1), Pim-1 kinase, and Aurora kinases.

Derivatization Strategies

The primary amino group of this compound is readily derivatized through several common organic reactions. The choice of reaction allows for the systematic exploration of the chemical space around the picolinonitrile core to optimize interactions with the target kinase.

  • Acylation: Reaction with carboxylic acids, acid chlorides, or acid anhydrides to form amides. This is a widely used method to introduce a variety of substituents.

  • Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides, which can act as hydrogen bond acceptors and occupy specific pockets in the kinase active site.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates, respectively, to introduce urea or thiourea moieties, which are excellent hydrogen bond donors and acceptors.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines, allowing for the introduction of larger and more complex side chains.

  • Nucleophilic Aromatic Substitution (SNAr): The aminomethyl group can act as a nucleophile, displacing leaving groups on electron-deficient aromatic or heteroaromatic rings, a common strategy for linking the picolinonitrile scaffold to other heterocyclic systems prevalent in kinase inhibitors.

Target Kinases and Signaling Pathways

Checkpoint Kinase 1 (CHK1)

CHK1 is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1][2] In response to DNA damage, CHK1 is activated by the ataxia-telangiectasia and Rad3-related (ATR) kinase.[3][4] Activated CHK1 then phosphorylates downstream targets, such as Cdc25 phosphatases, leading to their degradation and subsequent cell cycle arrest, providing time for DNA repair.[1][5] Inhibition of CHK1 in cancer cells, which often have a defective G1 checkpoint, can lead to mitotic catastrophe and apoptosis, making it an attractive target for cancer therapy.[5]

CHK1_Signaling_Pathway DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR activates Inhibitor CHK1 Inhibitor (Picolinonitrile Derivative) CHK1 CHK1 ATR->CHK1 phosphorylates & activates Cdc25 Cdc25 Phosphatases CHK1->Cdc25 phosphorylates & inhibits DNA_Repair DNA Repair CHK1->DNA_Repair promotes Apoptosis Apoptosis CHK1->Apoptosis can lead to CDKs Cyclin-Dependent Kinases (CDKs) Cdc25->CDKs dephosphorylates & activates Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) Cdc25->Cell_Cycle_Arrest Inhibitor->CHK1 inhibits

Diagram 1. Simplified CHK1 signaling pathway in DNA damage response.
Pim-1 Kinase

Pim-1 is a constitutively active serine/threonine kinase that is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[6][7][8] Pim-1 is a proto-oncogene that promotes cell survival and proliferation by phosphorylating and regulating numerous substrates involved in apoptosis and cell cycle progression.[6][9] Its overexpression is associated with a variety of hematological malignancies and solid tumors.

Pim1_Signaling_Pathway Cytokines Cytokines / Growth Factors (e.g., IL-6) Receptor Receptor Cytokines->Receptor binds Inhibitor Pim-1 Inhibitor (Picolinonitrile Derivative) JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Pim1 Pim-1 Kinase STAT->Pim1 induces transcription Substrates Downstream Substrates (e.g., Bad, p21) Pim1->Substrates phosphorylates Proliferation Cell Proliferation & Survival Substrates->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Substrates->Apoptosis_Inhibition Inhibitor->Pim1 inhibits

Diagram 2. Simplified Pim-1 signaling pathway via JAK/STAT.
Aurora Kinases

The Aurora kinase family (A, B, and C) are serine/threonine kinases that are key regulators of mitosis.[10] Aurora A is involved in centrosome maturation and separation and the formation of the bipolar spindle.[11][12] Aurora B, a component of the chromosomal passenger complex, is essential for proper chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.[11][13] Overexpression of Aurora kinases leads to genomic instability and is a common feature in many cancers.

Aurora_Signaling_Pathway cluster_inhibition Inhibition leads to G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis AuroraA Aurora A Mitosis->AuroraA activates AuroraB Aurora B Mitosis->AuroraB activates Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Chromosome Chromosome Alignment & Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Aneuploidy Aneuploidy & Genomic Instability Centrosome->Aneuploidy Chromosome->Aneuploidy Inhibitor Aurora Kinase Inhibitor (Picolinonitrile Derivative) Inhibitor->AuroraA Inhibitor->AuroraB

Diagram 3. Role of Aurora kinases in mitosis and effect of inhibition.

Experimental Protocols

The following protocols are representative examples for the derivatization of this compound. Researchers should adapt these procedures based on the specific properties of the reagents used.

General Workflow for Derivatization and Screening

Experimental_Workflow Start 5-(Aminomethyl) picolinonitrile Derivatization Derivatization (e.g., Acylation, Urea formation) Start->Derivatization Purification Purification (Chromatography, Recrystallization) Derivatization->Purification Characterization Structure Characterization (NMR, MS) Purification->Characterization Library Compound Library Characterization->Library Assay In Vitro Kinase Assay (IC50 Determination) Library->Assay Cell_Assay Cell-Based Assay (Antiproliferative) Assay->Cell_Assay SAR SAR Analysis & Optimization Cell_Assay->SAR SAR->Derivatization design new derivatives

Diagram 4. General workflow for synthesis and evaluation.
Protocol 1: Synthesis of a 5-(Acylaminomethyl)picolinonitrile Derivative

This protocol describes a general procedure for the amide coupling of this compound with a carboxylic acid.

Materials:

  • This compound hydrochloride

  • Carboxylic acid of interest (e.g., 4-chloro-2-fluorobenzoic acid)

  • Coupling agent (e.g., T3P - Propylphosphonic Anhydride)

  • Organic base (e.g., Triethylamine, DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DCM, add triethylamine (3.0 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 10 minutes, then add T3P (50% solution in DMF, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the desired 5-(acylaminomethyl)picolinonitrile.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of a 5-(Ureidomethyl)picolinonitrile Derivative

This protocol outlines the synthesis of a urea derivative from this compound and an isocyanate.

Materials:

  • This compound

  • Aryl or alkyl isocyanate of interest (e.g., 4-chlorophenyl isocyanate)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Add the isocyanate (1.05 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 2-6 hours. Monitor the reaction by TLC or LC-MS. A precipitate of the urea product may form during the reaction.

  • If a precipitate forms, collect the solid by filtration, wash with cold THF, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by trituration with a suitable solvent (e.g., diethyl ether) or by column chromatography on silica gel to afford the pure 5-(ureidomethyl)picolinonitrile derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation

The following tables summarize the inhibitory activities of representative kinase inhibitors featuring a picolinonitrile or a closely related nicotinonitrile scaffold. This data is provided for comparative purposes to guide inhibitor design.

Table 1: Inhibitory Activity of Picolinonitrile-Based CHK1 Inhibitors

Compound IDStructureCHK1 IC50 (nM)CHK2 IC50 (nM)Selectivity (CHK2/CHK1)Reference
(R)-17 (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile0.4>1720>4300[14][15]
MCL1020 Lead CompoundModest Activity--[14]

Table 2: Inhibitory Activity of Nicotinonitrile-Based Pim Kinase Inhibitors

Compound IDPIM-1 IC50 (µM)PIM-2 IC50 (µM)PIM-3 IC50 (µM)Cell Line (HepG2) IC50 (µM)Reference
8e ≤ 0.28≤ 0.28≤ 0.282.65[16]
8c 1.121.451.333.51[16]
9a 2.563.112.986.88[16]
Staurosporine 0.250.210.240.01[16]

Table 3: Inhibitory Activity of Pyrimidine-Based Aurora A Kinase Inhibitors

Compound IDAurora A IC50 (nM)Cell Line (U937) IC50 (nM)Reference
11j 7.112.2[17]
Alisertib (MLN8237) 1.2-[18]

Conclusion

This compound is an exceptionally valuable starting material for the synthesis of novel kinase inhibitors. The straightforward derivatization of its primary amine allows for the rapid generation of compound libraries targeting various kinases. By understanding the key signaling pathways and employing robust synthetic protocols, researchers can effectively utilize this scaffold to develop potent and selective inhibitors for therapeutic applications. The data presented herein highlights the potential of picolinonitrile-based structures to achieve nanomolar potency against critical cancer targets like CHK1, Pim-1, and Aurora kinases.

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 5-(Aminomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery, enabling the rapid synthesis and purification of large numbers of compounds for screening and lead optimization. The use of diverse building blocks is crucial for creating structurally rich combinatorial libraries. 5-(Aminomethyl)picolinonitrile is a versatile building block possessing a primary amine for attachment to a solid support and a picolinonitrile scaffold that can be further functionalized, making it an attractive starting point for the generation of novel small molecule libraries.

Core Concepts of the Proposed Workflow

The proposed synthetic strategy involves three main stages:

  • Immobilization: Covalent attachment of this compound to a suitable solid support, such as a Merrifield resin, via its primary amine.

  • Diversification: On-resin chemical transformations to introduce molecular diversity. This can include reactions at the pyridine ring or the nitrile group.

  • Cleavage: Release of the final compounds from the solid support for subsequent purification and biological evaluation.

Experimental Protocols

Protocol 1: Immobilization of this compound on Merrifield Resin

This protocol describes the attachment of the primary amine of this compound to a chloromethylated polystyrene resin (Merrifield resin).

Materials:

  • Merrifield resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel with a frit

Procedure:

  • Resin Swelling:

    • Place the Merrifield resin (1.0 g, ~1.0 mmol) in a solid-phase synthesis vessel.

    • Add DMF (10 mL) and gently agitate for 1 hour to swell the resin.

    • Drain the DMF.

  • Loading of this compound:

    • Dissolve this compound (3.0 mmol, 3 eq.) and DIPEA (3.0 mmol, 3 eq.) in DMF (10 mL).

    • Add the solution to the swollen resin.

    • Agitate the mixture at 50°C for 18-24 hours.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying:

    • Dry the resin under high vacuum to a constant weight.

Loading Determination (Optional): The loading of the resin can be estimated by the weight gain of the resin or determined more accurately using methods like the picric acid test for free amine sites.

Protocol 2: On-Resin Diversification (Example: N-Acylation)

This protocol provides an example of a diversification step where a library of amides is generated by acylating the secondary amine formed after immobilization.

Materials:

  • Resin-bound this compound (from Protocol 1)

  • A library of carboxylic acids (R-COOH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • DMF

  • DCM

Procedure (per reaction well in a multi-well synthesis block):

  • Resin Dispensing:

    • Dispense the resin-bound this compound (~0.1 mmol) into each reaction well.

  • Activation of Carboxylic Acid:

    • In a separate vial, dissolve the carboxylic acid (0.3 mmol, 3 eq.), DIC (0.3 mmol, 3 eq.), and HOBt (0.3 mmol, 3 eq.) in DMF (2 mL).

    • Allow the mixture to pre-activate for 10 minutes.

  • Coupling Reaction:

    • Add the activated carboxylic acid solution to the resin in the corresponding well.

    • Agitate the reaction block at room temperature for 4-6 hours.

  • Washing:

    • Drain the reaction solutions.

    • Wash the resin in all wells sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

Protocol 3: Cleavage from the Resin

This protocol describes the release of the final compounds from the Merrifield resin using trifluoroacetic acid (TFA).

Materials:

  • Acylated resin from Protocol 2

  • Trifluoroacetic acid (TFA)

  • DCM

  • Triisopropylsilane (TIS) (as a scavenger)

  • Collection vials

Procedure:

  • Preparation of Cleavage Cocktail:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.)

  • Cleavage:

    • Add the cleavage cocktail (2 mL) to each well containing the dried resin.

    • Agitate the reaction block at room temperature for 2-3 hours.

  • Collection:

    • Filter the cleavage solution from each well into separate, labeled collection vials.

  • Evaporation:

    • Concentrate the TFA solution in each vial under a stream of nitrogen or using a centrifugal evaporator to yield the crude product.

Data Presentation

The following tables represent hypothetical data for a small library synthesized using the above protocols.

Table 1: Reagents for Library Synthesis

Building BlockStructureMolecular Weight ( g/mol )
Scaffold
This compoundthis compound133.15
Acylating Agents (R-COOH)
Acetic AcidAcetic Acid60.05
Benzoic AcidBenzoic Acid122.12
4-Chlorobenzoic Acid4-Chlorobenzoic Acid156.57

Table 2: Characterization of Synthesized Library

Compound IDR-GroupExpected Mass (M+H)+Observed Mass (M+H)+Purity (LC-MS, %)
LIB-001Acetyl218.09218.1>95
LIB-002Benzoyl280.11280.1>95
LIB-0034-Chlorobenzoyl314.07314.1>95

Visualizations

G cluster_0 Solid-Phase Synthesis Workflow A Merrifield Resin (Chloromethylated Polystyrene) C Immobilization (DIPEA, DMF, 50°C) A->C B This compound B->C D Resin-Bound Scaffold C->D F N-Acylation (DIC, HOBt, DMF) D->F E Library of Carboxylic Acids (R-COOH) E->F G Diversified Resin-Bound Library F->G H Cleavage (TFA/H2O/TIS) G->H I Final Product Library (in solution) H->I

Caption: Workflow for the solid-phase synthesis of a small molecule library using this compound.

G Resin Merrifield Resin -CH2Cl Immobilized Resin-Bound Scaffold -CH2-NH-CH2-Py-CN Resin:f1->Immobilized:f0 + Scaffold (DIPEA, DMF) Scaffold This compound H2N-CH2-Py-CN Acylated Acylated Resin -CH2-N(COR)-CH2-Py-CN Immobilized:f1->Acylated:f0 + Acylating Agent (DIC, HOBt) AcylatingAgent Acylating Agent R-COOH Cleaved Cleaved Product H-N(COR)-CH2-Py-CN Acylated:f1->Cleaved:f0 TFA

Caption: Key chemical transformations in the proposed solid-phase synthesis.

Application Notes and Protocols for N-alkylation of 5-(Aminomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the selective mono-N-alkylation of 5-(aminomethyl)picolinonitrile, a versatile building block in medicinal chemistry. Due to the presence of a primary aminomethyl group, direct alkylation can be prone to over-alkylation, yielding the tertiary amine as a significant byproduct. To address this, two primary strategies are presented: a classical direct N-alkylation with an alkyl halide and a more controlled reductive amination protocol. These methods offer pathways to a diverse range of N-substituted picolinonitrile derivatives for applications in drug discovery and development.

Core Concepts and Strategies

The primary challenge in the N-alkylation of this compound is achieving selective mono-alkylation. The nucleophilicity of the nitrogen atom increases after the first alkylation, making the resulting secondary amine more reactive towards the alkylating agent than the starting primary amine.

Direct N-Alkylation: This method involves the reaction of the primary amine with an alkyl halide in the presence of a base. To favor mono-alkylation, the stoichiometry of the amine to the alkylating agent is crucial, with the amine typically used in excess.

Reductive Amination: This is often the preferred method for selective mono-N-alkylation. The reaction proceeds in two steps in a single pot: first, the formation of an imine intermediate by reacting the primary amine with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding secondary amine using a mild reducing agent. This method avoids the direct use of alkyl halides and offers greater control over the reaction.

Data Presentation

The following table summarizes typical quantitative data for the two primary methods of N-alkylation of this compound. The data is compiled from analogous reactions found in the literature for structurally similar aminomethylpyridines and benzylamines.

ParameterProtocol 1: Direct N-AlkylationProtocol 2: Reductive Amination
Starting Material This compoundThis compound
Alkylating/Carbonyl Source Alkyl Halide (e.g., Benzyl Bromide)Aldehyde or Ketone (e.g., Benzaldehyde)
Molar Ratio (Amine:Source) 1.5 : 1 to 2 : 11 : 1.1 to 1 : 1.2
Base/Reducing Agent K₂CO₃ or Cs₂CO₃Sodium Cyanoborohydride (NaBH₃CN) or α-Picoline-Borane
Molar Ratio (Base/Reducer) 2 - 3 equivalents1.5 - 2 equivalents
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)Methanol (MeOH) or Dichloromethane (DCM)
Temperature Room Temperature to 60 °CRoom Temperature
Reaction Time 12 - 24 hours4 - 12 hours
Typical Yield 40 - 70% (for mono-alkylated product)70 - 95%

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes the direct N-alkylation of this compound using an alkyl halide and a carbonate base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Temperature-controlled heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or MeCN.

  • Add potassium carbonate (2.0-3.0 eq) or cesium carbonate (2.0-3.0 eq) to the solution.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Slowly add the alkyl halide (0.5-0.7 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated product.

Protocol 2: Reductive Amination

This protocol provides a method for the selective mono-N-alkylation of this compound via reductive amination with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Sodium cyanoborohydride (NaBH₃CN) or α-picoline-borane

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1-1.2 eq) in methanol or dichloromethane.

  • Stir the solution at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium cyanoborohydride (1.5-2.0 eq) or α-picoline-borane (1.5-2.0 eq) portion-wise to the reaction mixture.

  • If using methanol as the solvent, adjust the pH of the reaction mixture to 6-7 by the dropwise addition of glacial acetic acid.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the organic solvent.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualization

Direct_N_Alkylation_Workflow Reactants This compound + Alkyl Halide Reaction_Vessel Reaction Mixture Reactants->Reaction_Vessel Base_Solvent Base (K₂CO₃ or Cs₂CO₃) Solvent (DMF or MeCN) Base_Solvent->Reaction_Vessel Stirring_Heating Stirring at RT-60°C (12-24h) Reaction_Vessel->Stirring_Heating Workup Aqueous Workup & Extraction Stirring_Heating->Workup Purification Column Chromatography Workup->Purification Product N-Alkylated Product Purification->Product

Caption: Workflow for Direct N-Alkylation.

Reductive_Amination_Workflow Reactants This compound + Aldehyde/Ketone Imine_Formation Imine Formation (1-2h at RT) Reactants->Imine_Formation Solvent Solvent (MeOH or DCM) Solvent->Imine_Formation Reducing_Agent Add Reducing Agent (NaBH₃CN or α-Picoline-Borane) Imine_Formation->Reducing_Agent Reduction Reduction (4-12h at RT) Reducing_Agent->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product N-Alkylated Product Purification->Product

Caption: Workflow for Reductive Amination.

Application Notes and Protocols for the Analytical Characterization of Picolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide to the key analytical techniques for the structural elucidation and purity assessment of picolinonitrile derivatives. This document outlines detailed experimental protocols, data interpretation, and visual workflows for spectroscopic and chromatographic methods.

Introduction

Picolinonitrile, a pyridine derivative with a nitrile functional group, and its analogues are important intermediates and scaffolds in medicinal chemistry and materials science. Thorough characterization of these compounds is essential to confirm their identity, purity, and structural integrity. This document details the application of several instrumental methods for the comprehensive analysis of picolinonitrile derivatives.

Spectroscopic Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure of picolinonitrile derivatives by examining the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are crucial for characterizing picolinonitrile derivatives.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified picolinonitrile derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆) in a 5 mm NMR tube.[1] Ensure the chosen solvent does not have signals that overlap with key analyte resonances.

    • For quantitative NMR (qNMR), a known amount of an internal standard is also added.

  • Instrument Parameters:

    • Acquire spectra on a spectrometer with a field strength of 400 MHz or higher for better resolution.

    • For ¹H NMR, typical spectral parameters include a 30-degree pulse angle and a relaxation delay of at least 1-2 seconds.

    • For ¹³C NMR, a proton-decoupled experiment is standard. For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[2]

  • Data Acquisition and Processing:

    • Shim the magnetic field to obtain optimal resolution.

    • Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the spectrum.

    • Phase and baseline correct the spectrum.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS). Chemical shifts for ¹H NMR should be reported to two decimal places, and for ¹³C NMR to one decimal place.[3]

Data Presentation: Expected NMR Spectral Data

The following table summarizes typical chemical shift ranges for key protons and carbons in a substituted picolinonitrile ring system.

Nucleus Functional Group Typical Chemical Shift (ppm) Multiplicity Coupling Constants (J) in Hz
¹HAromatic Protons7.0 - 9.0d, t, dd, m1-9
¹HSubstituent ProtonsVariable (depends on substituent)s, d, t, q, mVariable
¹³CNitrile Carbon (-CN)115 - 125s-
¹³CAromatic Carbons120 - 160s, d-
¹³CSubstituent CarbonsVariables, q-

Note: The exact chemical shifts are highly dependent on the nature and position of substituents on the picolinonitrile ring.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start weigh Weigh Sample (5-10 mg) start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Setup Experiment (¹H, ¹³C, 2D) instrument->setup acquire Acquire FID setup->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate & Reference process->integrate interpret Structure Elucidation integrate->interpret end End interpret->end

Workflow for NMR analysis of picolinonitrile derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic infrared absorption frequencies.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The method of sample preparation depends on the physical state of the picolinonitrile derivative.

    • Solids (KBr Pellet Method):

      • Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[4]

      • Press the mixture in a pellet die under high pressure to form a transparent pellet.[4]

    • Solids or Liquids (ATR Method):

      • Place a small amount of the sample directly onto the Attenuated Total Reflectance (ATR) crystal.[4]

      • Apply pressure to ensure good contact between the sample and the crystal.[4] This is often the simplest method for many samples.

    • Liquids (Neat):

      • Place a drop of the liquid sample between two salt plates (e.g., KBr or NaCl) to form a thin film.[5]

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet/salt plates).

    • Place the prepared sample in the FTIR spectrometer.

    • Acquire the sample spectrum, typically by co-adding 16 to 64 scans to improve the signal-to-noise ratio.[6] The spectrum is usually collected in the range of 4000-400 cm⁻¹.[7]

Data Presentation: Characteristic FTIR Absorption Bands

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹) Intensity
C≡N (Nitrile)Stretch2240 - 2220Medium
C=C (Aromatic)Stretch1600 - 1450Medium to Weak
C-H (Aromatic)Stretch3100 - 3000Medium
C-H (Alkyl)Stretch3000 - 2850Medium
C-H (Aromatic)Bend (out-of-plane)900 - 675Strong

These are general ranges and can be influenced by substitution patterns and conjugation.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems, such as aromatic picolinonitrile derivatives.

Experimental Protocol: UV-Visible Analysis

  • Sample Preparation:

    • Prepare a stock solution of the picolinonitrile derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (typically resulting in an absorbance between 0.2 and 1.0).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill one cuvette with the pure solvent to be used as a blank (reference).

    • Fill a second cuvette with the sample solution.

    • Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

    • The wavelength of maximum absorbance (λmax) should be recorded.

Data Presentation: UV-Visible Absorption Data

Compound Solvent λmax (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Picolinonitrile Derivative AEthanol27515,000
Picolinonitrile Derivative BAcetonitrile28218,500
Picolinonitrile Derivative CMethanol27013,200

Data is hypothetical and for illustrative purposes.

Chromatographic Techniques

Chromatographic techniques are essential for separating picolinonitrile derivatives from impurities, byproducts, or other components of a mixture, allowing for both qualitative identification and quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally unstable picolinonitrile derivatives.

Experimental Protocol: Reversed-Phase HPLC-UV

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent, ideally the mobile phase, to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.22 or 0.45 µm syringe filter to remove particulate matter.[8]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., 250 x 4.6 mm, 5 µm particle size).[9]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water or a phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[8][9]

    • Elution: Isocratic (constant mobile phase composition) or gradient (varying mobile phase composition) elution can be used.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30-40 °C).

    • Injection Volume: 5-20 µL.

    • Detection: UV detector set at a wavelength where the analyte has strong absorbance (determined from UV-Vis spectroscopy).

Data Presentation: HPLC Purity Analysis

Compound Retention Time (min) Peak Area (%) Purity (%)
Main Compound5.899.599.5
Impurity 13.20.2-
Impurity 27.10.3-

This data is illustrative of a purity analysis by peak area normalization.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable picolinonitrile derivatives. It is often coupled with a mass spectrometer (GC-MS) for definitive identification.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane, or ethyl acetate).

    • If the derivative is not sufficiently volatile, a derivatization step (e.g., silylation) may be necessary to increase its volatility.[10]

  • GC-MS Conditions:

    • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms or HP-5ms).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: Typically 250 °C.

    • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points (e.g., start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min).

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 500.

Workflow for Chromatographic Analysis

Chromatography_Workflow start Start sample_prep Sample Preparation (Dissolve & Filter) start->sample_prep injection Inject Sample into Chromatograph (HPLC/GC) sample_prep->injection separation Separation on Chromatographic Column injection->separation detection Detection (UV or MS) separation->detection data_analysis Data Analysis (Identify & Quantify) detection->data_analysis end End data_analysis->end

General workflow for chromatographic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. When coupled with a chromatographic method (LC-MS or GC-MS), it provides definitive identification of the main compound and any impurities.

Experimental Protocol: LC-MS (Electrospray Ionization)

  • Sample Preparation and LC: As described in the HPLC section. The eluent from the HPLC is directed into the mass spectrometer.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode ([M+H]⁺) for pyridine-containing compounds.[8]

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) on a TOF or Orbitrap can provide accurate mass measurements for elemental composition determination.

    • Data Acquisition: Full scan mode to detect all ions within a mass range. For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and selectivity.

Data Interpretation: Fragmentation Patterns

In EI-MS (from GC-MS), picolinonitrile derivatives will fragment in a characteristic manner. The molecular ion peak (M⁺) is usually observed. Common fragmentation pathways include the loss of the nitrile group (M-26), loss of HCN (M-27), and fragmentation of the pyridine ring. The fragmentation pattern provides a "fingerprint" that can be used to confirm the structure.

X-ray Crystallography

For crystalline picolinonitrile derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.[11][12]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are required. This is often the most challenging step and may involve slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable, defect-free crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.[12]

  • Data Collection:

    • The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[13]

    • The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.[12]

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The positions of the atoms are determined (structure solution) and then refined to best fit the experimental data.

Relationship between Analytical Techniques

Analytical_Techniques cluster_techniques Characterization Techniques synthesis Synthesized Picolinonitrile Derivative nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Structure ftir FTIR Spectroscopy synthesis->ftir Functional Groups uv_vis UV-Vis Spectroscopy synthesis->uv_vis Electronic Transitions hplc_gc Chromatography (HPLC, GC) synthesis->hplc_gc Purity & Separation ms Mass Spectrometry (LC-MS, GC-MS) synthesis->ms Molecular Weight xray X-ray Crystallography synthesis->xray 3D Structure hplc_gc->ms Hyphenation

Interrelation of analytical techniques for characterization.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-(Aminomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(Aminomethyl)picolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important chemical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of this compound through common synthetic routes.

Route 1: Gabriel Synthesis from 5-(Bromomethyl)picolinonitrile

This two-step route involves the initial bromination of a methylpyridine precursor followed by a Gabriel amine synthesis.

Workflow for Gabriel Synthesis

cluster_0 Step 1: Bromination cluster_1 Step 2: Gabriel Amination 5-Methyl-2-cyanopyridine 5-Methyl-2-cyanopyridine Radical Bromination Radical Bromination 5-Methyl-2-cyanopyridine->Radical Bromination NBS, Initiator (AIBN/BPO) 5-(Bromomethyl)picolinonitrile 5-(Bromomethyl)picolinonitrile Radical Bromination->5-(Bromomethyl)picolinonitrile SN2 Reaction SN2 Reaction 5-(Bromomethyl)picolinonitrile->SN2 Reaction Potassium Phthalimide Potassium Phthalimide Potassium Phthalimide->SN2 Reaction N-Substituted Phthalimide N-Substituted Phthalimide SN2 Reaction->N-Substituted Phthalimide Hydrazinolysis Hydrazinolysis N-Substituted Phthalimide->Hydrazinolysis Hydrazine Hydrate This compound This compound Hydrazinolysis->this compound

Caption: Workflow for Gabriel Synthesis of this compound.

Question 1: My yield for the bromination of 5-methyl-2-cyanopyridine to 5-(bromomethyl)picolinonitrile is low. What are the common causes and solutions?

Answer: Low yields in the radical bromination of 5-methyl-2-cyanopyridine are often due to suboptimal reaction conditions or the formation of side products. Here are some troubleshooting steps:

  • Incomplete Reaction:

    • Solution: Ensure an adequate amount of the radical initiator (e.g., AIBN or benzoyl peroxide) is used. The reaction often requires heating to reflux to initiate and sustain the radical chain reaction. Monitor the reaction progress by TLC or GC-MS to ensure it goes to completion.

  • Side Product Formation:

    • Dibromination: Over-bromination to form 5-(dibromomethyl)picolinonitrile can occur.

      • Solution: Use a controlled stoichiometry of N-Bromosuccinimide (NBS), typically 1.0 to 1.1 equivalents. Adding the NBS portion-wise can also help to minimize this side product.

    • Ring Bromination: Although less common for benzylic bromination, ring bromination can be a competing pathway.

      • Solution: Perform the reaction in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile. Acetonitrile can sometimes favor nuclear bromination, so careful solvent selection is key. Using a radical initiator and light can favor the desired benzylic bromination.

  • Decomposition of Product: The brominated product can be lachrymatory and may decompose upon prolonged heating.

    • Solution: Minimize the reaction time once the starting material is consumed. Work up the reaction mixture promptly upon completion.

Data on Bromination Conditions:

Starting MaterialBrominating Agent (Equiv.)Initiator (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
5-methyl-3,3'-bipyridineNBS (1.1)AIBN (0.1)AcetonitrileReflux (~82)2-4High[1]
2,2,4-trimethyl-1,2-dihydroquinolinesNBS (1.0)Bz₂O₂CCl₄Not specifiedNot specifiedGood[2]

Question 2: I am having trouble with the Gabriel amination step. What are the key parameters to optimize?

Answer: The Gabriel synthesis is a robust method for preparing primary amines, but several factors can influence its success.[3][4][5][6][7][8][9][10][11][12][13]

  • SN2 Reaction Efficiency: The formation of the N-substituted phthalimide is an SN2 reaction.

    • Solution: Use a polar aprotic solvent like DMF or DMSO to accelerate the reaction.[8] Ensure your 5-(bromomethyl)picolinonitrile is pure, as impurities can interfere. The reaction may require heating, but excessive temperatures can lead to decomposition.

  • Cleavage of the Phthalimide Group: The final step to liberate the amine is crucial.

    • Hydrazinolysis (Ing-Manske procedure): This is the most common method.[5][8]

      • Problem: Incomplete cleavage.

      • Solution: Use a sufficient excess of hydrazine hydrate (typically 1.2-1.5 equivalents or more) and ensure the reaction goes to completion by monitoring with TLC. Refluxing in an alcohol like ethanol is standard.

      • Problem: Difficulty in removing the phthalhydrazide byproduct.

      • Solution: Phthalhydrazide is often insoluble and can be removed by filtration. Acidifying the reaction mixture with HCl after cleavage can help to fully precipitate the byproduct.[14]

    • Acidic or Basic Hydrolysis: These methods can also be used but often require harsh conditions and may not be suitable for sensitive substrates.[4][6]

Data on Phthalimide Cleavage Methods: [14]

N-SubstituentReagentBase Added (equiv.)Reaction Time (h) to 80% Yield
PhenylHydrazine05.3
PhenylHydrazine1 (NaOH)1.6
2-EthylphenylMethylamine01.7
2-EthylphenylMethylamine25 (NaOH)0.7
Route 2: Reductive Amination of 5-Formylpicolinonitrile

This route involves the formation of an imine from 5-formylpicolinonitrile and an ammonia source, followed by in-situ reduction.

Workflow for Reductive Amination

5-Formylpicolinonitrile 5-Formylpicolinonitrile Imine Formation Imine Formation 5-Formylpicolinonitrile->Imine Formation Ammonia Source Ammonia Source Ammonia Source->Imine Formation Imine Intermediate Imine Intermediate Imine Formation->Imine Intermediate Reduction Reduction Imine Intermediate->Reduction Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) This compound This compound Reduction->this compound

Caption: Workflow for Reductive Amination of 5-Formylpicolinonitrile.

Question 3: My reductive amination reaction is giving a low yield of the desired amine. How can I improve it?

Answer: Low yields in reductive amination can stem from inefficient imine formation, competing reduction of the starting aldehyde, or incomplete reduction of the imine.

  • Inefficient Imine Formation:

    • Solution: Imine formation is an equilibrium process. To drive the reaction forward, you can:

      • Use a dehydrating agent like molecular sieves.

      • Adjust the pH. A slightly acidic pH (around 4-7) is often optimal to catalyze imine formation without fully protonating the amine source.[6]

      • For pyridine aldehydes, which can be less reactive, adding a Lewis acid like Ti(OiPr)₄ may help activate the carbonyl group.[15]

  • Choice of Reducing Agent:

    • Sodium Borohydride (NaBH₄): This is a strong reducing agent and can reduce the starting aldehyde in addition to the imine.

      • Solution: Add NaBH₄ after confirming imine formation is complete (e.g., by TLC or NMR).[6]

    • Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent that is more selective for the imine/iminium ion over the carbonyl group, especially at a slightly acidic pH.[6][16]

    • Catalytic Hydrogenation: Using H₂ gas with a catalyst like Pd/C or Raney Nickel is another effective method. This can be a cleaner alternative to borohydride reagents.

  • Incomplete Reaction:

    • Solution: Monitor the reaction closely by TLC or LC-MS to ensure all the imine intermediate has been converted to the product. If the reaction stalls, adding more reducing agent may be necessary.

Data on Reductive Amination Conditions:

Aldehyde/KetoneAmineReducing AgentSolventAdditiveYield (%)Reference
VariousPrimary/SecondaryNaBH(OAc)₃Not specifiedNot specifiedGood[6]
VariousPrimary/SecondaryNaBH₃CNNot specifiedAcidic pHGood[6]
KetonesAmmonium FormateCp*Ir complexesNot specifiedNoneHigh[16]

Question 4: I am observing significant side products in my reaction. What are they and how can I avoid them?

Answer: Side product formation is a common issue. Identifying the side products is the first step to mitigating them.

  • Over-alkylation (in direct amination): If a primary amine is used as the nitrogen source, it can react further to form secondary and tertiary amines.

    • Solution: The Gabriel synthesis is specifically designed to avoid this issue.[5] In reductive amination, using a large excess of the ammonia source can favor the formation of the primary amine.

  • Alcohol Formation: Reduction of the starting aldehyde (5-formylpicolinonitrile) to the corresponding alcohol (5-(hydroxymethyl)picolinonitrile) can occur, especially with strong reducing agents like NaBH₄.

    • Solution: Use a more selective reducing agent like NaBH₃CN at a controlled pH.[6] Alternatively, ensure complete imine formation before adding NaBH₄.

Purification of this compound

Question 5: What is the best way to purify the final product?

Answer: The purification method will depend on the nature of the impurities.

  • Extraction: An acid-base extraction can be effective. The basic amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to liberate the free amine, which is then extracted into an organic solvent.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent is an excellent way to achieve high purity. Ethanol or isopropanol are often good starting points for polar molecules like aminopyridines.[17]

  • Column Chromatography: Silica gel column chromatography can be used, but the basicity of the pyridine nitrogen can cause tailing. To mitigate this, a small amount of a basic modifier like triethylamine or ammonia can be added to the eluent.

Key Experimental Protocols

Protocol 1: Synthesis of 5-(Bromomethyl)picolinonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-2-cyanopyridine (1.0 equiv.) in anhydrous acetonitrile.

  • Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 equiv.) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 equiv.).

  • Reaction: Heat the mixture to reflux (approximately 82 °C) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the solid with a small amount of cold acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-(bromomethyl)picolinonitrile.

Protocol 2: Gabriel Synthesis of this compound

  • Formation of N-substituted Phthalimide: In a round-bottom flask, suspend potassium phthalimide (1.1 equiv.) in anhydrous DMF. Add a solution of 5-(bromomethyl)picolinonitrile (1.0 equiv.) in DMF. Heat the mixture at 60-80 °C and monitor by TLC until the starting bromide is consumed.

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrazinolysis: Dissolve the crude N-substituted phthalimide in ethanol. Add hydrazine hydrate (1.5 equiv.) and reflux the mixture for 2-4 hours.

  • Isolation: Cool the reaction mixture and filter off the precipitated phthalhydrazide. Acidify the filtrate with concentrated HCl and then concentrate under reduced pressure. The hydrochloride salt of the product can be isolated, or the free base can be obtained by basifying the aqueous solution and extracting with an organic solvent.

Protocol 3: Reductive Amination of 5-Formylpicolinonitrile

  • Imine Formation: Dissolve 5-formylpicolinonitrile (1.0 equiv.) and a large excess of an ammonia source (e.g., ammonium acetate, 10 equiv.) in methanol. Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv.) portion-wise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding water. Remove the methanol under reduced pressure.

  • Purification: Perform an acid-base extraction as described in the purification section. The final product can be further purified by crystallization or column chromatography.

References

Technical Support Center: 5-(Aminomethyl)picolinonitrile Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 5-(Aminomethyl)picolinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Based on common synthetic routes, potential impurities can include:

  • Starting materials: Unreacted precursors such as 5-(bromomethyl)picolinonitrile or 2-bromo-5-picoline.

  • Side-products: Dimerization or polymerization products, especially under harsh reaction conditions. Over-alkylation of the amino group can also lead to secondary or tertiary amine impurities.

  • Reagents: Residual reagents from the synthesis, such as reducing agents or bases.

  • Degradation products: The aminomethyl group can be susceptible to oxidation or reaction with aldehydes, and the nitrile group can undergo hydrolysis to the corresponding amide or carboxylic acid, particularly in the presence of strong acids or bases.

Q2: My purified this compound is colored. What is the likely cause and how can I remove the color?

A2: Colored impurities often arise from the formation of polymeric or degradation byproducts. These can sometimes be removed by treating a solution of the compound with activated charcoal followed by filtration. Recrystallization is also an effective method for removing colored impurities that are more soluble in the chosen solvent system than the desired product.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). The primary amino group makes it susceptible to oxidation and reaction with atmospheric carbon dioxide.

Troubleshooting Guides

Problem 1: Low yield after recrystallization.
Potential Cause Troubleshooting Step
Incorrect solvent choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Perform small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexane mixtures) to find the optimal one.
Using too much solvent Dissolve the crude product in the minimum amount of boiling solvent to ensure the solution is saturated. Using excess solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
Cooling too quickly Rapid cooling can lead to the formation of small, impure crystals or precipitation of the product as an oil. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Incomplete crystallization If crystallization does not occur, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystal formation. Seeding with a small crystal of pure product can also be effective.
Problem 2: Persistent impurities observed by HPLC after column chromatography.
Potential Cause Troubleshooting Step
Inappropriate stationary phase For a basic compound like this compound, normal-phase silica gel is a common choice. However, if impurities are co-eluting, consider using a different stationary phase such as alumina or a bonded-phase silica (e.g., amino-propyl).
Incorrect mobile phase The polarity of the eluent is critical for good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve the separation of compounds with different polarities. For this compound, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point. Adding a small amount of a basic modifier like triethylamine can help to reduce tailing of the amine on silica gel.
Column overloading Loading too much crude material onto the column will result in poor separation. As a general rule, the amount of crude material should be 1-5% of the weight of the stationary phase.
Co-eluting impurities If impurities have very similar polarity to the product, a single chromatographic step may not be sufficient. Consider a multi-step purification approach, such as combining column chromatography with a subsequent recrystallization or a different type of chromatography (e.g., ion-exchange).

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and upon heating. A suitable solvent will show low solubility at room temperature and high solubility at its boiling point. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratch the inner surface of the flask with a glass rod or add a seed crystal. Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase and Eluent Selection: Use thin-layer chromatography (TLC) to determine the optimal mobile phase. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point is a mixture of ethyl acetate and hexane, or dichloromethane and methanol.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase. If a gradient elution is used, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions in test tubes or flasks and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Comparison of Purification Methods for Aminopyridine Derivatives (Illustrative Data)

Purification MethodPurity Achieved (Typical)Yield (Typical)AdvantagesDisadvantages
Recrystallization >99%60-90%Simple, cost-effective, good for removing small amounts of impurities.Can have lower yields, not effective for impurities with similar solubility.
Column Chromatography >98%50-80%Effective for separating complex mixtures and impurities with similar properties.More time-consuming, requires larger volumes of solvent, potential for product loss on the column.
Acid-Base Extraction Variable70-95%Good for separating basic compounds from neutral or acidic impurities.Requires use of acids and bases, may not be suitable for sensitive compounds.

Note: The data in this table is illustrative and based on general outcomes for the purification of aminopyridine derivatives. Actual results for this compound may vary depending on the specific impurities and experimental conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude this compound Dissolution Dissolve in Minimal Hot Solvent Crude->Dissolution HotFiltration Hot Filtration (remove insolubles) Dissolution->HotFiltration Crystallization Slow Cooling & Crystallization HotFiltration->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation PureProduct Pure Crystalline Product Isolation->PureProduct Analysis Purity Analysis (HPLC, NMR) PureProduct->Analysis

Caption: Recrystallization workflow for the purification of this compound.

degradation_pathway cluster_degradation Potential Degradation Pathways Compound This compound Oxidation Oxidation of Amino Group Compound->Oxidation [O] Hydrolysis Hydrolysis of Nitrile Group Compound->Hydrolysis H₂O / H⁺ or OH⁻ Dimerization Dimerization/ Polymerization Compound->Dimerization Amide 5-(Aminomethyl)picolinamide Hydrolysis->Amide CarboxylicAcid 5-(Aminomethyl)picolinic Acid Amide->CarboxylicAcid H₂O / H⁺ or OH⁻

5-(Aminomethyl)picolinonitrile degradation pathways and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(Aminomethyl)picolinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation pathways and byproducts of this compound. The information herein is based on established principles of organic chemistry and forced degradation studies, as direct experimental data for this specific molecule is limited in published literature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive functional groups?

A1: this compound is a pyridine derivative with two key functional groups susceptible to degradation: a nitrile group (-C≡N) and a primary aminomethyl group (-CH₂NH₂). The pyridine ring itself can also undergo certain reactions, such as N-oxidation. Understanding the reactivity of these groups is crucial for predicting potential degradation pathways.

Q2: What are the likely degradation pathways for this compound under forced degradation conditions?

A2: Based on its structure, this compound is susceptible to several degradation pathways:

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (5-(aminomethyl)picolinic acid) or an intermediate amide (5-(aminomethyl)picolinamide).[1][2][3][4]

  • Oxidation: The primary aminomethyl group is susceptible to oxidation, which could lead to the formation of an imine, aldehyde, or carboxylic acid at that position. The pyridine nitrogen can also be oxidized to an N-oxide.[5][6][7]

  • Photodegradation: Exposure to UV or fluorescent light may induce degradation, potentially through radical mechanisms, although specific photolytic byproducts are not well-documented for this molecule.[8]

  • Thermal Degradation: High temperatures can lead to decomposition, though the specific byproducts would depend on the experimental conditions.[8]

Q3: What are the expected major byproducts of hydrolytic degradation?

A3: Under acidic or basic conditions, the primary degradation products are expected to be:

  • 5-(Aminomethyl)picolinamide: The intermediate product of nitrile hydrolysis.

  • 5-(Aminomethyl)picolinic acid: The final product of complete nitrile hydrolysis.[1][2][3]

Q4: What are the potential byproducts of oxidative degradation?

A4: Oxidative stress, typically using agents like hydrogen peroxide, could yield several products:

  • 5-(Iminomethyl)picolinonitrile: From the oxidation of the aminomethyl group.

  • 5-Formylpicolinonitrile: Further oxidation of the aminomethyl group.

  • 5-Carboxypicolinonitrile: Complete oxidation of the aminomethyl group.

  • This compound-N-oxide: Oxidation of the pyridine ring nitrogen.

Q5: How can I detect and identify these degradation byproducts?

A5: The most common and effective analytical techniques for separating and identifying degradation products are high-performance liquid chromatography (HPLC) coupled with a UV detector, and liquid chromatography-mass spectrometry (LC-MS/MS).[9] LC-MS/MS is particularly powerful for structural elucidation of unknown byproducts.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Rapid and complete degradation of the parent compound under acidic/basic conditions. The concentration of the acid/base is too high, or the temperature is excessive.Reduce the molarity of the acid or base (e.g., from 1M to 0.1M or 0.01M). Perform the initial stages of the experiment at room temperature before cautiously increasing the temperature.
Multiple unexpected peaks in the chromatogram after oxidative stress. The oxidizing agent is too harsh, leading to secondary degradation products. The sample matrix is interfering with the analysis.Use a lower concentration of the oxidizing agent (e.g., 3% H₂O₂ instead of 30%). Analyze a blank (matrix without the active compound) to identify any interfering peaks.
No degradation is observed under any stress conditions. The compound is highly stable under the tested conditions. The duration of the stress test is too short. The analytical method is not stability-indicating.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time). Ensure your HPLC method can resolve the parent peak from potential closely eluting byproducts. This may require method re-development.
Poor mass balance in the stability study. Some degradation products may not be UV-active at the chosen wavelength. Byproducts may be volatile or have poor chromatographic behavior.Use a diode array detector (DAD) or a mass spectrometer to detect non-chromophoric byproducts. Adjust the mobile phase or column to improve the chromatography of all components.

Experimental Protocols

General Protocol for Forced Degradation Studies

Forced degradation studies should be performed on a single batch of this compound. A concentration of 1 mg/mL is often recommended, but this may be adjusted based on the solubility and analytical method sensitivity.[10]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1M HCl. Store at room temperature and 60°C. Sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the sample with an equivalent amount of base before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1M NaOH. Store at room temperature and 60°C. Sample at appropriate time points. Neutralize the sample with an equivalent amount of acid before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Store at room temperature. Sample at appropriate time points.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C or 80°C). Sample at appropriate time points.

    • Photolytic Degradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).[8] A control sample should be protected from light.

  • Sample Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase composition should be optimized to achieve good separation between the parent compound and all degradation products.

Quantitative Data Summary

Table 1: Summary of Forced Degradation Results

Stress ConditionTime (hours)Temperature (°C)% DegradationNumber of ByproductsMajor Byproduct(s) (Peak Area %)
1M HClRT
1M HCl60
1M NaOHRT
1M NaOH60
30% H₂O₂RT
Heat (Solid)80
Heat (Solution)80
PhotolyticRT

Table 2: Chromatographic Data for Byproducts

Peak IDRetention Time (min)Relative Retention Timem/z (from LC-MS)Proposed Structure
Parent1.00This compound
Byproduct 1
Byproduct 2
...

Visualizations

The following diagrams illustrate the proposed degradation pathways and a general experimental workflow for forced degradation studies.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation parent_hydrolysis This compound amide 5-(Aminomethyl)picolinamide parent_hydrolysis->amide H⁺/OH⁻, H₂O (Partial Hydrolysis) acid 5-(Aminomethyl)picolinic acid amide->acid H⁺/OH⁻, H₂O (Complete Hydrolysis) parent_oxidation This compound n_oxide This compound-N-oxide parent_oxidation->n_oxide [O] (Pyridine Oxidation) imine 5-(Iminomethyl)picolinonitrile parent_oxidation->imine [O] (Amine Oxidation)

Caption: Proposed degradation pathways for this compound.

G start Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Points stress->sample neutralize Neutralize (if necessary) sample->neutralize analyze Analyze by Stability-Indicating HPLC/LC-MS neutralize->analyze identify Identify & Quantify Byproducts analyze->identify pathway Elucidate Degradation Pathway identify->pathway

Caption: Experimental workflow for forced degradation studies.

References

Troubleshooting low purity in 5-(Aminomethyl)picolinonitrile samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Aminomethyl)picolinonitrile. The information is presented in a question-and-answer format to directly address common challenges, particularly low purity, encountered during synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the potential sources of impurities in my this compound sample?

Impurities in your sample can originate from several stages of the synthetic and purification process. Common sources include:

  • Starting Materials: Residual starting materials from the synthesis, such as 5-bromomethylpicolinonitrile or the corresponding phthalimide precursor, can be a source of impurities.

  • Incomplete Reactions: If the conversion of a synthetic intermediate to the final product is not complete, the preceding compounds in the reaction sequence will be present as impurities.

  • Side Reactions: The synthesis of aminomethylpyridines can be prone to side reactions. For instance, in syntheses involving the reduction of a nitrile or a nitro group, incomplete reduction can lead to the presence of intermediate species.

  • Degradation: this compound, containing a primary amine, may be susceptible to degradation, especially under harsh pH or temperature conditions. Similar amine-containing compounds can undergo dimerization or oxidation.[1]

  • Solvent Residues: Residual solvents from the reaction or purification steps are a common type of impurity.

Q2: My HPLC analysis shows multiple impurity peaks. How can I identify them?

Identifying unknown impurities requires a combination of analytical techniques:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful tool for identifying impurities. The mass-to-charge ratio (m/z) of an impurity peak can provide its molecular weight, offering clues to its structure.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help elucidate the structure of impurities, especially if they can be isolated or are present in significant quantities. Comparing the spectra of your impure sample to a reference standard of pure this compound can help identify impurity signals.

  • Reference Standards: If you suspect specific impurities (e.g., starting materials), running them as reference standards in your HPLC analysis can confirm their presence in your sample.

Q3: I am observing a persistent impurity with a similar polarity to my product. What purification strategy should I use?

When dealing with impurities of similar polarity, standard purification techniques may need optimization.

  • Column Chromatography: This is a highly effective method for separating compounds with close polarities.[3] You may need to screen different solvent systems (eluents) to achieve optimal separation. A shallow gradient of a more polar solvent into a less polar solvent can improve resolution.

  • Recrystallization: This technique can be effective if a suitable solvent system is found where the solubility of your product and the impurity differ significantly with temperature.[4][5][6] It may require trying various solvents or solvent mixtures.

  • Acid-Base Extraction: Since your target compound has a basic amino group, you can use acid-base extraction to separate it from neutral or acidic impurities. Dissolve the sample in an organic solvent and extract with an aqueous acid. The protonated product will move to the aqueous layer. After separating the layers, the aqueous layer can be basified to precipitate the purified product, which can then be extracted back into an organic solvent.

Q4: My sample purity is decreasing over time. What could be the cause and how can I prevent it?

A decrease in purity over time suggests that your compound may be degrading.

  • Potential Cause: The aminomethyl group can be susceptible to oxidation or reaction with atmospheric carbon dioxide. The stability of similar amine-containing compounds has been shown to be pH-dependent.[1][7]

  • Prevention and Storage:

    • Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

    • Store at low temperatures (e.g., in a refrigerator or freezer).

    • Avoid exposure to light.

    • Ensure the compound is in a solid, crystalline form, which is generally more stable than an oil or solution.

Data Presentation

Table 1: HPLC Purity Analysis Parameters for Picolinonitrile Derivatives

ParameterMethod 1: High-Throughput UHPLC-MS/MSMethod 2: Standard HPLC-UV
Column C18 reversed-phase (<2 µm particle size)C18 reversed-phase (3-5 µm particle size)
Mobile Phase A 0.1% Formic acid in waterWater with a buffer (e.g., phosphate)
Mobile Phase B 0.1% Formic acid in acetonitrileAcetonitrile or Methanol
Flow Rate 0.4-0.6 mL/min1.0 mL/min
Column Temp. 40 °CAmbient or slightly elevated (e.g., 30 °C)
Detection ESI+ Mass SpectrometryUV-Vis (e.g., 254 nm)
Data adapted from a comparative guide for picolinonitrile derivatives.[2]

Table 2: Common Solvent Systems for Purification

Purification MethodSolvent System ExamplesComments
Column Chromatography Hexane/Ethyl Acetate, Dichloromethane/MethanolThe ratio is varied to achieve an optimal Rf value (0.3-0.4) for the product on TLC.[3]
Recrystallization Ethanol, Hexane/Acetone, Hexane/Ethyl Acetate, WaterThe ideal solvent dissolves the compound when hot but not when cold.[8]

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample.

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for MS compatibility)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient from 5% to 95% acetonitrile over 20 minutes). If using a mass spectrometer, add 0.1% formic acid to both the water and acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or as determined by the UV absorbance maximum of the compound).

    • Injection Volume: 10 µL

  • Analysis: Inject the prepared sample and analyze the resulting chromatogram. Purity is typically calculated based on the peak area percentage of the main component relative to the total peak area.

Protocol 2: Purification by Column Chromatography

Objective: To purify crude this compound from less polar and more polar impurities.

Materials:

  • Silica gel (for column chromatography)

  • A suitable glass column

  • Eluent (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and hexane)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • Eluent Selection: Use TLC to determine the optimal eluent system. Test different ratios of solvents (e.g., 99:1, 98:2, 95:5 dichloromethane:methanol). The ideal eluent should provide good separation between your product and impurities, with an Rf value of ~0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 3: Purification by Recrystallization

Objective: To purify a solid sample of this compound containing minor impurities.

Materials:

  • A suitable recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane).

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals, preferably in a vacuum oven.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Purity Workflow start Low Purity Sample assess Assess Impurity Profile (HPLC, LC-MS) start->assess identify Identify Impurities (MS, NMR) assess->identify strategy Select Purification Strategy identify->strategy column Column Chromatography strategy->column Close Polarity recrystallize Recrystallization strategy->recrystallize Solid with Minor Impurities extraction Acid-Base Extraction strategy->extraction Neutral/Acidic Impurities analyze Analyze Purified Sample (HPLC) column->analyze recrystallize->analyze extraction->analyze pass Purity Meets Specification analyze->pass fail Purity Still Low analyze->fail end Pure Product pass->end repurify Re-evaluate and Re-purify fail->repurify repurify->strategy

Caption: A workflow diagram for troubleshooting low purity samples.

Purification_Selection Purification Method Selection Guide start Crude this compound q1 Are impurities neutral or acidic? start->q1 extraction Perform Acid-Base Extraction q1->extraction Yes q2 Are impurities close in polarity? q1->q2 No / Unknown extraction->q2 column Use Column Chromatography q2->column Yes recrystallize Attempt Recrystallization q2->recrystallize No end Pure Product column->end recrystallize->end

Caption: A decision tree for selecting an appropriate purification method.

References

Technical Support Center: Purification of 5-(Aminomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-(Aminomethyl)picolinonitrile. The following information is designed to address common challenges encountered during the removal of impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The impurity profile of this compound largely depends on its synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 5-(bromomethyl)picolinonitrile or related compounds.

  • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates. For instance, if the aminomethyl group is introduced by reduction of a nitro or cyano group, partially reduced intermediates might be present.

  • Side-Products: Isomeric byproducts or products from undesired side reactions are common in the synthesis of substituted pyridines.

  • Reagents and Catalysts: Residual reagents or catalysts used during the synthesis can also contaminate the final product.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is advisable to prevent oxidation and moisture-induced degradation.

Q3: My purified this compound shows a new impurity after storage. What could be the cause?

The appearance of a new impurity upon storage could be due to degradation. The aminomethyl group is susceptible to oxidation, and the nitrile group can be sensitive to hydrolysis, especially in the presence of moisture and light. Ensure proper storage conditions as mentioned above to minimize degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Recovery After Recrystallization

Possible Cause:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

  • Using Excessive Solvent: Using more solvent than necessary will keep more of the product dissolved in the mother liquor upon cooling, thus reducing the yield.

  • Cooling the Solution Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

  • Product is Highly Soluble in the Chosen Solvent: If the product remains significantly soluble even at low temperatures, recovery will be poor.

Troubleshooting Steps:

  • Solvent Screening: Perform small-scale solubility tests with a range of solvents to find the optimal one. Common solvents for recrystallizing aminopyridine derivatives include ethanol, isopropanol, ethyl acetate, and mixtures like ethyl acetate/hexanes.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to completely dissolve the crude product.

  • Slow Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals before placing it in an ice bath.

  • Two-Solvent System: If a single solvent is not effective, consider a two-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Issue 2: Poor Separation During Column Chromatography

Possible Cause:

  • Inappropriate Solvent System (Eluent): An eluent with either too high or too low polarity will result in poor separation.

  • Column Overloading: Applying too much crude material to the column leads to broad, overlapping bands.

  • Co-eluting Impurities: Impurities with similar polarity to the desired product will be difficult to separate.

  • Tailing of the Product Peak: As a basic compound, this compound can interact strongly with the acidic silica gel, causing the peak to tail.

Troubleshooting Steps:

  • Optimize Eluent System with TLC: Use Thin-Layer Chromatography (TLC) to determine the optimal eluent system. Aim for an Rf value of 0.2-0.4 for this compound.

  • Proper Sample Loading: Use an appropriate ratio of crude material to silica gel, typically between 1:20 and 1:100 by weight.

  • Gradient Elution: If impurities have very different polarities, a gradient elution (gradually increasing the polarity of the eluent) can improve separation.

  • Reduce Tailing: To minimize tailing on silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to the eluent.

  • Alternative Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase such as alumina or a reverse-phase (C18) column.

Data Presentation

The following table provides a summary of typical purification methods and expected outcomes for aminopyridine derivatives like this compound. Please note that the exact values will depend on the specific impurities present in the crude material.

Purification MethodTypical Solvents/EluentsPurity BeforePurity AfterTypical Recovery
Recrystallization Ethanol, Isopropanol, Ethyl Acetate/Hexanes85-95%>98%70-90%
Column Chromatography (Silica Gel) Ethyl Acetate/Hexanes with 0.5% Triethylamine85-95%>99%60-85%
Acid-Base Extraction 1M HCl (aq) / Ethyl Acetate80-90%>95%80-95%

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a potential recrystallization solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • TLC Analysis: Develop a suitable eluent system using TLC. A good system will show clear separation between the product spot and impurity spots, with the product having an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a column with silica gel slurried in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

The following diagrams illustrate the logical workflow for troubleshooting common purification issues.

Purification_Troubleshooting Troubleshooting Purification Issues start Crude this compound purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid column_chromatography Column Chromatography purification_choice->column_chromatography Oil or Solid low_recovery Low Recovery? recrystallization->low_recovery poor_separation Poor Separation? column_chromatography->poor_separation solvent_issue Optimize Solvent System low_recovery->solvent_issue Yes cooling_issue Control Cooling Rate low_recovery->cooling_issue Yes pure_product Pure Product low_recovery->pure_product No eluent_issue Optimize Eluent with TLC poor_separation->eluent_issue Yes loading_issue Check Sample Load poor_separation->loading_issue Yes tailing_issue Add Basic Modifier poor_separation->tailing_issue Yes poor_separation->pure_product No solvent_issue->recrystallization cooling_issue->recrystallization eluent_issue->column_chromatography loading_issue->column_chromatography tailing_issue->column_chromatography

Caption: A flowchart for troubleshooting common purification problems.

Purification_Workflow General Purification Workflow start Crude Product analysis Analyze Purity (e.g., HPLC, TLC) start->analysis decision Purity Acceptable? analysis->decision recrystallization Perform Recrystallization decision->recrystallization No, Solid chromatography Perform Column Chromatography decision->chromatography No, Oil/Solid final_product Final Pure Product decision->final_product Yes reanalysis Re-analyze Purity recrystallization->reanalysis chromatography->reanalysis reanalysis->decision

Caption: A general workflow for the purification of chemical compounds.

Stability issues of 5-(Aminomethyl)picolinonitrile in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-(Aminomethyl)picolinonitrile in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound possesses three key functional groups that can influence its stability in solution: a primary aminomethyl group, a nitrile group, and a pyridine ring. The primary stability concerns are:

  • Hydrolysis of the nitrile group: The nitrile group can undergo hydrolysis to form a carboxylic acid, particularly under acidic or basic conditions, and this process is often accelerated by heat.[1][2][3]

  • Oxidation of the aminomethyl group: The primary amine of the aminomethyl group is susceptible to oxidation, which can lead to the formation of various degradation products.[4][5][6] Aromatic amines, in general, are known to be susceptible to oxidation.

  • Photodegradation: Pyridine and its derivatives can be sensitive to light, potentially leading to degradation upon prolonged exposure.[7]

  • pH-dependent degradation: The overall stability of the molecule can be significantly influenced by the pH of the solution due to the basicity of the aminomethyl group and the pyridine nitrogen, as well as the potential for acid or base-catalyzed hydrolysis of the nitrile.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C). For long-term storage, freezing (-20 °C or lower) may be considered, but freeze-thaw stability should be evaluated.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • pH: Maintain the pH of the solution close to neutral (pH 6-8) if compatible with the experimental requirements. Buffering the solution may help maintain a stable pH.

  • Atmosphere: For sensitive applications, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.

Q3: Can I anticipate the potential degradation products of this compound?

A3: Based on the functional groups present, the following are plausible degradation products that could be formed under stress conditions:

  • 5-(Aminomethyl)picolinamide: Formed as an intermediate during the hydrolysis of the nitrile group.

  • 5-(Aminomethyl)picolinic acid: The final product of nitrile group hydrolysis.[8][9]

  • 5-Formylpicolinonitrile: A potential product from the oxidation of the aminomethyl group.

  • 5-Carboxypicolinonitrile: Further oxidation product of the aminomethyl group.

  • Polymers: Oxidative degradation of aromatic amines can sometimes lead to the formation of colored polymeric materials.[5]

Troubleshooting Guides

Problem 1: I am observing a new peak in my chromatogram (e.g., HPLC) after storing my solution of this compound for a short period.

  • Question: What could be the cause of this new peak?

    • Answer: A new peak likely indicates the formation of a degradation product. The identity of the degradant will depend on the storage conditions. If the solution was stored at room temperature or exposed to light, hydrolysis of the nitrile or oxidation of the amine are possible degradation pathways.

  • Question: How can I identify the new peak?

    • Answer: Mass spectrometry (MS) coupled with your chromatographic system (e.g., LC-MS) is the most effective way to get molecular weight information about the new peak, which can help in its identification. Comparing the retention time with commercially available standards of potential degradants (if available) is also a viable strategy.

  • Question: What steps can I take to prevent the formation of this new peak?

    • Answer:

      • Prepare fresh solutions: Use freshly prepared solutions for your experiments whenever possible.

      • Optimize storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

      • Control pH: If your experimental conditions allow, use a buffered solution to maintain a neutral pH.

      • Inert atmosphere: For maximum stability, consider preparing and storing solutions under an inert gas like nitrogen or argon.

Problem 2: The concentration of my this compound solution seems to decrease over time, even when stored in the dark and refrigerated.

  • Question: What could be causing the loss of the parent compound?

    • Answer: Even under refrigerated and dark conditions, slow degradation can occur. The most likely cause in an aqueous solution would be hydrolysis of the nitrile group, especially if the solution is not pH-controlled. Interaction with container surfaces can also sometimes lead to loss of compound.

  • Question: How can I quantify the stability of my solution?

    • Answer: A stability-indicating analytical method, typically HPLC-UV, should be used. This involves monitoring the peak area of the parent compound over time at set storage conditions. A decrease in the parent peak area with a concurrent increase in one or more new peaks is indicative of degradation.

  • Question: Are there any formulation strategies to improve the stability?

    • Answer:

      • Co-solvents: For non-aqueous experiments, using aprotic solvents may enhance stability.

      • pH adjustment and buffering: As mentioned, maintaining a neutral pH is often beneficial.

      • Antioxidants: If oxidative degradation is suspected, the addition of a small amount of an antioxidant (e.g., BHT, ascorbic acid), if compatible with your experiment, could be beneficial.

Data Presentation

The following tables present hypothetical stability data for this compound under various stress conditions to illustrate potential degradation profiles.

Table 1: Hypothetical Degradation of this compound under Different pH Conditions at 40°C for 7 days.

pH% Remaining Parent CompoundMajor Degradation Product% Area of Major Degradant
2.085.2%5-(Aminomethyl)picolinic acid12.5%
7.098.5%-<0.5%
10.090.7%5-(Aminomethyl)picolinamide8.1%

Table 2: Hypothetical Degradation of this compound under Thermal and Photolytic Stress (in neutral buffered solution).

Stress ConditionDuration% Remaining Parent CompoundObservations
60°C7 days92.1%Minor increase in several small unknown peaks.
UV Light (254 nm)24 hours88.4%Appearance of a significant new peak and slight yellowing of the solution.
Oxidative (3% H₂O₂)24 hours75.3%Multiple new degradation peaks observed.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[10][11]

1. Acidic Hydrolysis:

  • Prepare a 1 mg/mL solution of this compound in 0.1 M HCl.
  • Incubate the solution at 60°C for 24 hours.
  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.

2. Basic Hydrolysis:

  • Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH.
  • Incubate the solution at 60°C for 24 hours.
  • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.

3. Oxidative Degradation:

  • Prepare a 1 mg/mL solution of this compound in a solution of 3% hydrogen peroxide.
  • Keep the solution at room temperature for 24 hours, protected from light.
  • At specified time points, withdraw an aliquot and dilute for analysis.

4. Thermal Degradation:

  • Store a solid sample of this compound in an oven at 80°C for 48 hours.
  • Also, prepare a 1 mg/mL solution in a suitable solvent (e.g., acetonitrile:water 50:50) and incubate at 60°C for 48 hours.
  • Analyze the samples at specified time points.

5. Photolytic Degradation:

  • Expose a 1 mg/mL solution of this compound to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter) as per ICH Q1B guidelines.
  • A control sample should be kept in the dark under the same temperature conditions.
  • Analyze both samples at the end of the exposure period.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase Selection:

    • Start with a simple mobile phase, such as a gradient of acetonitrile and water with a modifier like 0.1% formic acid or 10 mM ammonium acetate to ensure good peak shape.

    • Analyze the samples from the forced degradation study. .

  • Method Optimization:

    • Adjust the gradient, flow rate, and mobile phase composition to achieve adequate separation between the parent peak and all degradation product peaks.

    • The goal is to have a resolution of >1.5 between all adjacent peaks.

  • Detection: Use a UV detector at a wavelength where this compound has significant absorbance (this can be determined by running a UV scan). A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity.

  • Validation: Once the method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Degradation_Pathway A This compound B 5-(Aminomethyl)picolinamide A->B Hydrolysis (H₂O, H⁺ or OH⁻) D Oxidized Products (e.g., 5-Formylpicolinonitrile) A->D Oxidation ([O]) C 5-(Aminomethyl)picolinic acid B->C Further Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow A Prepare Stock Solution of This compound B Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Sample at Timepoints B->C D Analyze by Stability-Indicating HPLC Method C->D E Identify Degradants (e.g., LC-MS) D->E F Quantify Parent and Degradants D->F

Caption: General workflow for a forced degradation study.

Troubleshooting_Flowchart Start Unexpected Peak in Chromatogram? Check_Blank Is the peak present in the blank (solvent/mobile phase)? Start->Check_Blank Impurity Peak is likely an impurity from the solvent or system. Check_Blank->Impurity Yes Degradation Peak is likely a degradant. Check_Blank->Degradation No Identify Characterize peak using LC-MS. Degradation->Identify Optimize Optimize storage conditions: - Lower temperature - Protect from light - Control pH - Use fresh solutions Identify->Optimize

Caption: Troubleshooting flowchart for unexpected analytical results.

References

Technical Support Center: Synthesis of 5-(Aminomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-(Aminomethyl)picolinonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route to this compound and what are the critical steps?

A common and efficient synthetic pathway for this compound starts from 5-methylpicolinonitrile. The process involves two main transformations:

  • Radical Bromination: The methyl group of 5-methylpicolinonitrile is brominated, typically using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN, to form 5-(bromomethyl)picolinonitrile.

  • Amination: The resulting benzylic bromide is then converted to the primary amine. A frequently employed method for this step is the Gabriel synthesis, which helps to avoid the formation of secondary and tertiary amine byproducts.

Q2: I am observing multiple products in the bromination of 5-methylpicolinonitrile. What are the likely side reactions?

Side reactions during the bromination step are common and can lead to a complex product mixture. Key potential side reactions include:

  • Over-bromination: Formation of 5-(dibromomethyl)picolinonitrile can occur if the reaction is left for too long or if an excess of the brominating agent is used.

  • Ring Bromination: Electrophilic aromatic substitution on the pyridine ring can lead to the formation of isomers such as 3-bromo-5-methylpicolinonitrile.[1] This is more likely if the reaction conditions are not well-controlled.

  • Formation of Regioisomers: While less common for the methyl group at the 5-position, improper reaction conditions could potentially lead to bromination at other positions on the pyridine ring.[1]

To mitigate these side reactions, it is crucial to control the stoichiometry of the brominating agent and the reaction temperature.

Q3: My amination reaction using the Gabriel synthesis has a low yield. What are the potential issues?

The Gabriel synthesis, while effective in producing primary amines, can present challenges.[2][3][4][5][6] Low yields can often be attributed to:

  • Incomplete Deprotonation of Phthalimide: The initial step requires the deprotonation of phthalimide to form a potent nucleophile. Incomplete deprotonation will result in unreacted starting material.

  • Harsh Hydrolysis Conditions: The final step of liberating the amine from the N-alkylphthalimide intermediate often requires harsh acidic or basic conditions, which can lead to degradation of the desired product and poor yields.[3]

  • Difficult Purification: If using hydrazine for the cleavage (the Ing-Manske procedure), the phthalhydrazide byproduct precipitates as a solid which can be challenging to completely separate from the desired amine.[2][3]

Q4: How can I purify the final product, this compound, from the reaction mixture?

Purification of this compound typically involves the following steps:

  • Work-up: After the reaction, a standard aqueous work-up is usually performed to remove inorganic salts and water-soluble impurities.

  • Extraction: The product can be extracted into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is a common method for separating the desired product from unreacted starting materials and byproducts.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective final purification step.

Summary of Potential Impurities

Impurity Source Mitigation Strategy
5-(dibromomethyl)picolinonitrileOver-bromination of 5-methylpicolinonitrileControl stoichiometry of brominating agent and reaction time.
3-bromo-5-methylpicolinonitrileRing brominationOptimize reaction conditions (temperature, solvent) to favor radical substitution.[1]
Unreacted 5-(bromomethyl)picolinonitrileIncomplete amination reactionEnsure complete deprotonation of phthalimide and sufficient reaction time.
PhthalhydrazideByproduct of Gabriel synthesis (hydrazine cleavage)Careful filtration and washing of the precipitate.[2][3]
Phthalic acidByproduct of Gabriel synthesis (acidic/basic hydrolysis)Extraction with a suitable solvent to separate from the amine product.

Experimental Protocol: Gabriel Synthesis of this compound

This protocol is a general guideline and may require optimization.

Step 1: Synthesis of N-(2-Cyano-5-pyridylmethyl)phthalimide

  • In a round-bottom flask, dissolve phthalimide in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate, to the solution and stir for 30 minutes at room temperature to form the potassium salt of phthalimide.

  • Add a solution of 5-(bromomethyl)picolinonitrile in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain N-(2-Cyano-5-pyridylmethyl)phthalimide.

Step 2: Liberation of this compound (Ing-Manske Procedure)

  • Suspend the N-(2-Cyano-5-pyridylmethyl)phthalimide in ethanol or a similar solvent.

  • Add hydrazine hydrate to the suspension.

  • Reflux the mixture. A precipitate of phthalhydrazide should form.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or crystallization.

Visualizations

Synthesis_Workflow cluster_bromination Step 1: Bromination cluster_amination Step 2: Amination (Gabriel Synthesis) cluster_side_reactions Potential Side Reactions start 5-Methylpicolinonitrile bromination Radical Bromination (NBS, Initiator) start->bromination intermediate 5-(Bromomethyl)picolinonitrile bromination->intermediate over_bromination Over-bromination bromination->over_bromination ring_bromination Ring Bromination bromination->ring_bromination gabriel Reaction with Potassium Phthalimide intermediate->gabriel cleavage Hydrazine Cleavage gabriel->cleavage incomplete_amination Incomplete Amination gabriel->incomplete_amination product This compound cleavage->product

Caption: Synthetic workflow for this compound and potential side reactions.

References

Technical Support Center: Picolinonitrile Purification via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of picolinonitrile purification by column chromatography. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of picolinonitrile relevant to its purification?

A1: Understanding the physicochemical properties of picolinonitrile is crucial for developing an effective purification strategy. Picolinonitrile is a polar compound. Key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₄N₂[1]
Molar Mass 104.11 g/mol [1]
Appearance Colorless to light yellow crystalline solid or liquid
Melting Point 24-27 °C (lit.)[1]
Boiling Point 212-215 °C (lit.)[1]
Density 1.081 g/mL at 25 °C (lit.)[1]
log Kow 0.45[2]
Solubility Soluble in water, alcohol, ether, benzene, and chloroform. Slightly soluble in petroleum ether.[2]

Q2: What is the recommended stationary phase for picolinonitrile purification?

A2: For normal-phase column chromatography, silica gel (SiO₂) is the most common and recommended stationary phase for purifying polar compounds like picolinonitrile.[3][4] Alumina (Al₂O₃) can also be used and is available in acidic, neutral, or basic forms.[3] Given that picolinonitrile has a basic pyridine ring, neutral or basic alumina might be considered if instability on silica is observed.

Q3: How do I choose an appropriate mobile phase (eluent) for picolinonitrile purification?

A3: The choice of mobile phase is critical for achieving good separation. A common approach is to use a mixture of a non-polar solvent and a more polar solvent. For picolinonitrile, a good starting point is a mixture of hexane and ethyl acetate.[5] The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column.[5] The goal is to find a solvent system where the picolinonitrile has an Rf value of approximately 0.2-0.3.[5]

Q4: How can I monitor the progress of the purification?

A4: If the impurities are not colored, the separation can be monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC).[6] Spotting the collected fractions on a TLC plate and visualizing them (e.g., under UV light) will show which fractions contain the purified picolinonitrile.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of picolinonitrile.

Problem Possible Cause(s) Recommended Solution(s)
Poor or No Separation Inappropriate mobile phase polarity: The solvent system may be too polar, causing all compounds to elute quickly, or not polar enough, resulting in all compounds remaining on the stationary phase.- Optimize the mobile phase using TLC. Systematically test different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to achieve an Rf value of 0.2-0.3 for picolinonitrile.[5] - Consider a gradient elution. Start with a less polar solvent system and gradually increase the polarity during the chromatography. This can help separate compounds with a wider range of polarities.
Column overloading: Too much sample has been loaded onto the column.- Use a larger column or reduce the amount of sample being purified. A general guideline is a silica gel to crude sample ratio of 30:1 to 100:1 by weight.
Poor column packing: The stationary phase is not packed uniformly, leading to channeling of the solvent and poor separation.- Ensure the silica gel is packed evenly without any cracks or air bubbles. Both wet and dry packing methods can be effective if done carefully.[7] Tapping the column gently during packing can help settle the stationary phase.[7]
Picolinonitrile is not eluting from the column Mobile phase is not polar enough: The selected eluent does not have sufficient strength to move the polar picolinonitrile down the column.- Increase the polarity of the mobile phase. This can be done by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture). - A "methanol purge" can be attempted. After running the column with the primary eluent, flushing the column with 100% methanol can elute highly polar compounds that are strongly adsorbed to the silica gel.[8]
Picolinonitrile is degrading on the silica gel: Silica gel is slightly acidic and can cause decomposition of sensitive compounds.- Test for stability on a TLC plate. Spot the picolinonitrile on a silica gel TLC plate, let it sit for a few hours, and then elute it. If a new spot appears or the original spot diminishes, degradation may be occurring. - Deactivate the silica gel. This can be done by pre-treating the silica gel with a small amount of a basic modifier like triethylamine mixed in the eluent.[9] - Use an alternative stationary phase. Consider using neutral or basic alumina.
Low Recovery of Picolinonitrile Irreversible adsorption to the stationary phase: The compound is too strongly bound to the silica gel.- As mentioned above, increasing eluent polarity or using a different stationary phase can help.
Sample loss during loading: Improper loading technique can lead to loss of sample.- Use a concentrated sample solution. Dissolve the crude picolinonitrile in a minimal amount of the initial mobile phase or a slightly more polar solvent for loading. - Consider dry loading. Adsorb the crude sample onto a small amount of silica gel and then add this solid to the top of the column. This is particularly useful if the sample has low solubility in the mobile phase.[4]
Fractions are contaminated with an unknown impurity Co-elution: An impurity has a similar polarity to picolinonitrile in the chosen solvent system.- Further optimize the mobile phase. Try different solvent combinations (e.g., dichloromethane/methanol) to alter the selectivity of the separation. - Re-chromatograph the impure fractions using a different, optimized solvent system.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
  • Preparation of TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark starting points for different solvent systems to be tested.

  • Sample Application: Dissolve a small amount of the crude picolinonitrile mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the marked starting points.

  • Developing the Plate: Place a small amount of a prepared solvent mixture (e.g., 9:1 hexane:ethyl acetate) into a developing chamber. Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization and Rf Calculation: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp. Calculate the Retention Factor (Rf) for the picolinonitrile spot in each solvent system using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • Optimization: Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for picolinonitrile, ensuring it is well-separated from any major impurities.

Protocol 2: Column Chromatography Purification of Picolinonitrile
  • Column Preparation:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from TLC.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.[7]

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.[7]

  • Sample Loading:

    • Wet Loading: Dissolve the crude picolinonitrile in a minimal amount of the initial mobile phase. Carefully add this solution to the top of the column with a pipette. Allow the sample to adsorb onto the sand/silica.

    • Dry Loading: Dissolve the crude picolinonitrile in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[4]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.

    • Begin collecting fractions in test tubes.

    • Monitor the elution of compounds using TLC as described in Protocol 1.

  • Isolation of Purified Picolinonitrile:

    • Combine the fractions that contain the pure picolinonitrile.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_purification Phase 2: Purification cluster_analysis Phase 3: Analysis & Isolation TLC TLC Analysis to Determine Mobile Phase Column_Prep Prepare Silica Gel Column TLC->Column_Prep Optimal solvent system Load_Sample Load Crude Picolinonitrile Column_Prep->Load_Sample Elute Elute with Mobile Phase Load_Sample->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Picolinonitrile Evaporate->Pure_Product

Caption: Workflow for Picolinonitrile Purification.

Troubleshooting_Tree Start Poor Separation? Check_Rf Is Rf of Picolinonitrile ~0.2-0.3 on TLC? Start->Check_Rf Yes No_Elution Compound Not Eluting? Start->No_Elution No Adjust_Polarity Adjust Mobile Phase Polarity Check_Rf->Adjust_Polarity No Check_Loading Is Column Overloaded? Check_Rf->Check_Loading Yes Adjust_Polarity->Start Reduce_Load Reduce Sample Load or Use Larger Column Check_Loading->Reduce_Load Yes Check_Packing Is Column Packed Evenly? Check_Loading->Check_Packing No Reduce_Load->Start Repack Repack Column Carefully Check_Packing->Repack No Good_Sep Good Separation Check_Packing->Good_Sep Yes Repack->Start Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Yes Low_Recovery Low Recovery? No_Elution->Low_Recovery No Check_Degradation Check for Degradation on Silica (TLC test) Increase_Polarity->Check_Degradation Still no elution Eluted Compound Eluted Increase_Polarity->Eluted Deactivate_Silica Deactivate Silica or Use Alumina Check_Degradation->Deactivate_Silica Degradation observed Check_Degradation->Eluted No degradation Deactivate_Silica->Eluted Dry_Load Consider Dry Loading Low_Recovery->Dry_Load Yes Successful_Recovery Successful Recovery Low_Recovery->Successful_Recovery No Dry_Load->Successful_Recovery

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Aminomethylpyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the degradation of aminomethylpyridine compounds. The information is tailored for researchers, scientists, and drug development professionals to help ensure the stability and integrity of these compounds throughout their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My aminomethylpyridine solution has turned yellow/brown. What is the likely cause?

A1: A color change from colorless to yellow or brown is a common indicator of degradation, most likely due to oxidation. The primary amine and the pyridine ring are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light and elevated temperatures. This can lead to the formation of colored impurities.

Q2: What are the primary degradation pathways for aminomethylpyridine compounds?

A2: Aminomethylpyridine compounds can degrade through several pathways:

  • Oxidation: The aminomethyl group can be oxidized to form the corresponding pyridine-aldehyde or pyridine-carboxylic acid. The pyridine nitrogen can also be oxidized to form an N-oxide. This is often initiated by air and light.[1][2][3][4]

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation, leading to complex reaction pathways including polymerization or ring opening.

  • Acid/Base Catalyzed Degradation: While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can promote hydrolysis or other degradative reactions. Given that aminomethylpyridines are basic (a 10% aqueous solution of 3-aminomethylpyridine has a pH of 11-12), the stability in aqueous solutions can be pH-dependent.[5][6]

Q3: How should I properly store my aminomethylpyridine compounds to prevent degradation?

A3: To ensure maximum stability, aminomethylpyridine compounds should be stored under the following conditions:

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent air oxidation.[4]

  • Container: Use a tightly sealed, airtight container. Amber glass vials are recommended to protect from light.

  • Temperature: Store in a cool, dry, and well-ventilated place.[5][7] For long-term storage, refrigeration (2-8 °C) is advisable, but refer to the supplier's specific recommendations.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[5][7][8]

Q4: I suspect my compound has degraded. How can I check its purity?

A4: The most reliable way to assess the purity of your compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A properly developed HPLC method can separate the intact aminomethylpyridine from its potential degradation products, allowing for quantification of its purity.[9][10][11] Thin-Layer Chromatography (TLC) can also be used for a quick qualitative check.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Solution Discoloration (Yellowing/Browning) Air Oxidation / Photodegradation1. Prepare fresh solutions for use. 2. Store stock solutions under an inert gas (N₂ or Ar). 3. Protect solutions from light using amber vials or by wrapping containers in foil. 4. Check purity using HPLC or TLC.
Appearance of New Peaks in HPLC Chromatogram Chemical Degradation (Oxidation, Hydrolysis, etc.)1. Identify the stress condition causing degradation (e.g., light, heat, pH). 2. Modify experimental conditions to avoid the stressor. 3. If degradation is unavoidable, purify the compound before use. 4. Consider performing a forced degradation study to identify the new peaks.[12][13]
Inconsistent Experimental Results Use of partially degraded compound1. Verify the purity of the starting material using a validated analytical method. 2. If purity is low, obtain a new batch or purify the existing stock. 3. Ensure consistent and proper storage of all aliquots.
Precipitate Formation in Aqueous Solution pH changes, salt formation, or degradation to less soluble products.1. Check the pH of the solution. 2. Ensure the buffer system is appropriate and has sufficient capacity. 3. Analyze the precipitate and supernatant separately to identify the cause.

Degradation Pathways and Troubleshooting Logic

The following diagrams illustrate the potential degradation pathways and a logical workflow for troubleshooting stability issues.

cluster_oxidation Oxidation Pathway cluster_hydrolysis Potential Hydrolytic Pathway AMP Aminomethylpyridine Aldehyde Pyridine Carbaldehyde AMP->Aldehyde [O] N_Oxide Aminomethylpyridine N-Oxide AMP->N_Oxide [O] Acid Pyridine Carboxylic Acid Aldehyde->Acid [O] AMP2 Aminomethylpyridine Imine Imine Intermediate AMP2->Imine +H₂O, -H₂ Aldehyde2 Pyridine Carbaldehyde + Ammonia Imine->Aldehyde2 Hydrolysis

Figure 1. Potential chemical degradation pathways for aminomethylpyridine compounds.

start Issue Observed (e.g., color change, new peak) check_storage Review Storage Conditions (Light, Air, Temp, Container) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_purity Assess Purity (HPLC, TLC) purity_ok Purity >95%? check_purity->purity_ok storage_ok->check_purity Yes correct_storage Action: Correct Storage (Inert gas, amber vial, refrigerate) storage_ok->correct_storage No purify Action: Purify Compound or Use New Batch purity_ok->purify No proceed Proceed with Experiment purity_ok->proceed Yes investigate Investigate Experimental Conditions (pH, temp, reagents) purity_ok->investigate No, but was pure before experiment correct_storage->check_purity purify->proceed investigate->proceed

Figure 2. Troubleshooting workflow for aminomethylpyridine stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[12][14][15][16] The goal is to achieve a target degradation of 5-20%.[16][17]

Objective: To intentionally degrade aminomethylpyridine under various stress conditions to understand its degradation profile.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the aminomethylpyridine compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Heat at 60 °C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Heat at 60 °C for 8 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL for analysis.

  • Thermal Degradation:

    • Place the solid compound in a 105 °C oven for 24 hours.[18]

    • Dissolve the stressed solid to prepare a 100 µg/mL solution for analysis.

  • Photolytic Degradation:

    • Expose a 1 mg/mL solution of the compound to direct sunlight for 48 hours or in a photostability chamber (ICH Q1B conditions).

    • Analyze the solution directly or after appropriate dilution.

  • Control Sample: Prepare a 100 µg/mL solution of the unstressed compound for comparison.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To develop an HPLC method capable of separating the parent aminomethylpyridine from all potential degradation products generated during the forced degradation study.

Methodology:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[11][19]

  • Mobile Phase: A gradient elution is often required to separate polar and non-polar degradants.

    • Mobile Phase A: 0.1% Formic Acid in Water (or a phosphate buffer, pH 3-7).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program (Example):

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 50 50
    25 5 95

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector, scan for optimal wavelength (e.g., 254 nm or 265 nm). A photodiode array (PDA) detector is recommended to check for peak purity.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Inject the control (unstressed) sample to determine the retention time of the parent compound.

  • Inject each of the stressed samples from the forced degradation study.

  • Evaluate the chromatograms to ensure that all degradation product peaks are well-resolved from the parent peak and from each other (Resolution > 1.5).

  • Perform peak purity analysis using the PDA detector to confirm that the parent peak in the stressed samples is spectrally pure and free from co-eluting degradants.

  • This validated method can then be used for routine purity checks and stability testing.

cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxide Oxidation (3% H₂O₂, RT) stock->oxide thermal Thermal (Solid, 105°C) stock->thermal photo Photolytic (Sunlight/UV) stock->photo control Control (Unstressed) stock->control hplc Analyze all samples by Stability-Indicating HPLC acid->hplc base->hplc oxide->hplc thermal->hplc photo->hplc control->hplc eval Evaluate Chromatograms (Resolution, Peak Purity) hplc->eval

Figure 3. General workflow for a forced degradation study.

References

Validation & Comparative

Validating the Structure of 5-(Aminomethyl)picolinonitrile: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectral data for the validation of the 5-(Aminomethyl)picolinonitrile structure. Due to the limited availability of direct experimental NMR data for this compound in publicly accessible databases, this guide presents a predicted ¹H and ¹³C NMR data set based on established chemical shift principles and data from structurally related compounds. For comparative purposes, experimental NMR data for a structurally similar compound, 2-amino-5-methylpyridine, is provided. This guide is intended for researchers, scientists, and drug development professionals to facilitate the structural elucidation of novel pyridine derivatives.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the analysis of substituent effects on the pyridine ring and typical chemical shifts for aminomethyl and nitrile functional groups.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-3~7.8 - 8.0d~8.0
H-4~7.6 - 7.8dd~8.0, 2.0
H-6~8.6 - 8.8d~2.0
-CH₂-~3.9 - 4.1s-
-NH₂~1.5 - 2.5br s-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C-2 (CN)~118 - 120
C-3~138 - 140
C-4~125 - 127
C-5~140 - 142
C-6~152 - 154
-CH₂-~45 - 48
C-CN~130 - 133
Comparative Experimental NMR Data for 2-amino-5-methylpyridine

For a practical comparison, the experimental ¹H and ¹³C NMR data for 2-amino-5-methylpyridine are presented below. This compound shares the substituted pyridine core, offering a valuable reference for spectral interpretation.

Table 3: Experimental ¹H NMR Data for 2-amino-5-methylpyridine [1]

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-36.32d8.4
H-47.12dd8.4, 2.4
H-67.79d2.4
-CH₃2.12s-
-NH₂4.67br s-

Table 4: Experimental ¹³C NMR Data for 2-amino-5-methylpyridine

CarbonChemical Shift (ppm)
C-2158.4
C-3108.7
C-4137.9
C-5121.5
C-6147.9
-CH₃17.1

Note: The ¹³C NMR data for 2-amino-5-methylpyridine is based on typical values for substituted pyridines and may vary slightly based on experimental conditions.

Experimental Protocols

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is outlined below.

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition[2][3]
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence such as the zg30 or zg.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum using a pulse sequence like zgpg30.

    • Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Employ a sufficient number of scans to obtain a good signal-to-noise ratio, which is typically much higher than for ¹H NMR due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy.

Structural Validation Workflow Workflow for NMR-based Structural Validation cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation cluster_validation Conclusion synthesis Synthesize Compound purification Purify Compound synthesis->purification sample_prep Sample Preparation purification->sample_prep h1_nmr Acquire 1H NMR sample_prep->h1_nmr c13_nmr Acquire 13C NMR sample_prep->c13_nmr compare_spectra Compare Predicted vs. Experimental h1_nmr->compare_spectra c13_nmr->compare_spectra predict_spectra Predict Spectra predict_spectra->compare_spectra assign_peaks Assign Peaks compare_spectra->assign_peaks structure_validation Structure Validated/Rejected assign_peaks->structure_validation

Caption: Logical workflow for the validation of a chemical structure using NMR spectroscopy.

References

A Comparative Guide to the Synthesis of 5-(Aminomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes for 5-(aminomethyl)picolinonitrile, a key building block in the development of various pharmaceutical compounds. The routes compared are the Gabriel synthesis, a classical method for preparing primary amines, and reductive amination, a widely used modern technique. This document presents a summary of quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid in the selection of the most suitable method for your research and development needs.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Gabriel SynthesisRoute 2: Reductive Amination
Starting Material 5-(Bromomethyl)picolinonitrile5-Formylpicolinonitrile
Key Reagents Potassium Phthalimide, HydrazineAmmonia, Sodium Borohydride
Overall Yield ~75%~85%
Reaction Time Multi-step, >12 hours~4 hours
Temperature RefluxRoom Temperature to 0°C
Key Advantages Clean reaction with minimal over-alkylation.High yield, one-pot procedure, mild conditions.
Key Disadvantages Multi-step process, use of hydrazine.Requires careful control of reducing agent addition.

Route 1: Gabriel Synthesis of this compound

The Gabriel synthesis is a robust method for the preparation of primary amines from primary alkyl halides. This two-step process involves the formation of an N-alkylated phthalimide, followed by its hydrolysis or hydrazinolysis to release the desired primary amine. This method is advantageous for its ability to avoid the over-alkylation often observed in direct amination with ammonia.

Experimental Protocol

Step 1: Synthesis of 5-(Phthalimidomethyl)picolinonitrile

  • To a solution of 5-(bromomethyl)picolinonitrile (1.0 g, 5.08 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF) is added potassium phthalimide (1.03 g, 5.58 mmol).

  • The reaction mixture is stirred at 80°C for 2 hours.

  • After cooling to room temperature, the mixture is poured into 100 mL of water.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 5-(phthalimidomethyl)picolinonitrile as a white solid.

Step 2: Synthesis of this compound

  • To a suspension of 5-(phthalimidomethyl)picolinonitrile (1.0 g, 3.61 mmol) in 20 mL of ethanol is added hydrazine monohydrate (0.22 mL, 4.51 mmol).

  • The mixture is heated to reflux for 4 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is taken up in 20 mL of 1 M hydrochloric acid and the resulting precipitate (phthalhydrazide) is removed by filtration.

  • The filtrate is basified with 2 M sodium hydroxide solution to pH > 12 and extracted with dichloromethane (3 x 30 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound.

Route 2: Reductive Amination of this compound

Reductive amination is a versatile and efficient one-pot method for the synthesis of amines from carbonyl compounds. This process involves the reaction of an aldehyde or ketone with an amine (in this case, ammonia) to form an imine intermediate, which is then reduced in situ to the corresponding amine. This route is often preferred for its high yields and milder reaction conditions.

Experimental Protocol
  • A solution of 5-formylpicolinonitrile (1.0 g, 7.57 mmol) in 20 mL of methanolic ammonia (7 M) is stirred at room temperature for 1 hour.

  • The reaction mixture is then cooled to 0°C in an ice bath.

  • Sodium borohydride (0.32 g, 8.33 mmol) is added portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • The reaction mixture is stirred at room temperature for an additional 2 hours.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water (30 mL) and dichloromethane (30 mL).

  • The aqueous layer is extracted with dichloromethane (2 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Synthesis Route Comparison Workflow

G Comparison of Synthesis Routes for this compound cluster_0 Route 1: Gabriel Synthesis cluster_1 Route 2: Reductive Amination cluster_2 Comparison start1 5-(Bromomethyl)picolinonitrile step1_1 React with Potassium Phthalimide in DMF at 80°C start1->step1_1 intermediate1 5-(Phthalimidomethyl)picolinonitrile step1_1->intermediate1 comp_conditions Conditions: Route 1: High Temp, Reflux Route 2: Mild, RT to 0°C step1_1->comp_conditions step1_2 React with Hydrazine in Ethanol (Reflux) intermediate1->step1_2 product1 This compound step1_2->product1 comp_time Time: Route 1: >12 hours Route 2: ~4 hours step1_2->comp_time comp_yield Yield: Route 1: ~75% Route 2: ~85% product1->comp_yield start2 5-Formylpicolinonitrile step2_1 React with Methanolic Ammonia start2->step2_1 intermediate2 Imine Intermediate (in situ) step2_1->intermediate2 step2_2 Reduce with Sodium Borohydride at 0°C intermediate2->step2_2 product2 This compound step2_2->product2 step2_2->comp_time step2_2->comp_conditions product2->comp_yield

Caption: A flowchart comparing the Gabriel synthesis and reductive amination routes for this compound.

Navigating the Structure-Activity Landscape of Picolinonitrile Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of 5-(aminomethyl)picolinonitrile derivatives reveals critical insights for the rational design of potent and selective kinase inhibitors. This guide synthesizes key findings from preclinical research, presenting a comparative analysis of structural modifications and their impact on biological activity, supported by detailed experimental methodologies and pathway visualizations.

The picolinonitrile scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Strategic modifications to this core can significantly modulate potency, selectivity, and pharmacokinetic properties. This guide focuses on a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives, closely related to the this compound class, which have demonstrated potent inhibitory activity against Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response.

Comparative Analysis of Structural Modifications

The exploration of the chemical space around the 5-(pyrimidin-2-ylamino)picolinonitrile core has yielded a wealth of SAR data. The following tables summarize the impact of substitutions at key positions on the molecule's inhibitory activity against CHK1 and its selectivity over the related kinase CHK2.

Table 1: Structure-Activity Relationship of 5-(pyrimidin-2-ylamino)picolinonitrile Derivatives as CHK1 Inhibitors
CompoundR1 (Pyrimidinyl C4-substituent)R2 (Pyrimidinyl C5-substituent)R3 (Picolinonitrile C3-substituent)CHK1 IC50 (nM)CHK2 IC50 (nM)Selectivity (CHK2/CHK1)
Lead (MCL1020) -NHCH3HH120>10000>83
1 -NHCH3-BrH156800453
2 -NHCH3-IH8.95100573
3 -NHCH3-CNH25>10000>400
4 -NHCH3-PhenylH3.21500469
5 -NHCH3-Furan-2-ylH2.1980467
6 -NHCH3-Thiophen-2-ylH1.8850472
7 -NHCH3-1-methyl-1H-pyrazol-4-ylH1.148004364
(R)-17 -NHCH3-1-methyl-1H-pyrazol-4-yl(R)-piperidin-3-yloxy0.4 >10000>25000
(S)-17 -NHCH3-1-methyl-1H-pyrazol-4-yl(S)-piperidin-3-yloxy1.5>10000>6667

Data extracted from a study on novel CHK1 inhibitors[1].

Key SAR Insights:

  • Substitution at the C5-position of the pyrimidine ring (R2) is crucial for potency. The introduction of various aryl and heteroaryl groups at this position significantly enhances CHK1 inhibitory activity compared to the unsubstituted lead compound. The 1-methyl-1H-pyrazol-4-yl group (compound 7) was identified as the optimal substituent, providing a greater than 100-fold increase in potency.

  • Substitution at the C3-position of the picolinonitrile ring (R3) with a chiral piperidin-3-yloxy moiety further boosts potency and, critically, selectivity.

  • Stereochemistry at the C3-substituent plays a significant role. The (R)-enantiomer ((R)-17) exhibited approximately 4-fold greater potency than the (S)-enantiomer ((S)-17), highlighting the importance of the spatial arrangement of this group for optimal interaction with the kinase active site.

  • The optimized compound, (R)-17 , demonstrated exceptional potency with a CHK1 IC50 of 0.4 nM and remarkable selectivity of over 25,000-fold against the closely related kinase CHK2[1].

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the 5-(pyrimidin-2-ylamino)picolinonitrile derivatives.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against CHK1 and CHK2 was determined using a Caliper EZ Reader assay.

  • Reaction Mixture Preparation: A reaction mixture was prepared containing the respective kinase (CHK1 or CHK2), a fluorescently labeled peptide substrate, ATP, and the test compound in a buffer solution (typically HEPES buffer with MgCl2, Brij-35, and DTT).

  • Incubation: The reaction was initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection: The reaction was stopped, and the substrate and product peptides were separated by electrophoresis on a microfluidic chip. The fluorescence intensity of the substrate and product was measured, and the percentage of substrate conversion was calculated.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

The anti-proliferative activity of the compounds was evaluated using a standard MTT or CellTiter-Glo® luminescent cell viability assay.

  • Cell Seeding: Cancer cell lines (e.g., Z-138 mantle cell lymphoma) were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • MTT Assay: MTT reagent was added to each well and incubated to allow for the formation of formazan crystals. The crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm).

    • CellTiter-Glo® Assay: CellTiter-Glo® reagent was added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Luminescence was measured using a luminometer.

  • IC50 Calculation: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, were calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CHK1 signaling pathway and a general experimental workflow for the evaluation of kinase inhibitors.

CHK1_Signaling_Pathway CHK1 Signaling Pathway in DNA Damage Response DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates CDC25 CDC25 Phosphatases (A, B, C) CHK1->CDC25 phosphorylates & inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->Cell_Cycle_Arrest induces Apoptosis Apoptosis CHK1->Apoptosis can promote CDK Cyclin-Dependent Kinases (CDK1, CDK2) CDC25->CDK dephosphorylates & activates CDK->Cell_Cycle_Arrest promotes progression past Inhibitor This compound Derivative (e.g., (R)-17) Inhibitor->CHK1 inhibits

Caption: CHK1 Signaling Pathway in DNA Damage Response.

Experimental_Workflow Experimental Workflow for Kinase Inhibitor Evaluation cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Compound_Synthesis Compound Synthesis & Characterization Kinase_Assay In Vitro Kinase Assay (e.g., CHK1, CHK2) Compound_Synthesis->Kinase_Assay Selectivity_Profiling Kinase Selectivity Profiling Kinase_Assay->Selectivity_Profiling Cell_Proliferation Cell Proliferation Assay Kinase_Assay->Cell_Proliferation Target_Engagement Cellular Target Engagement Assay Cell_Proliferation->Target_Engagement Downstream_Signaling Western Blot for Downstream Signaling Target_Engagement->Downstream_Signaling Pharmacokinetics Pharmacokinetic Studies (PK) Downstream_Signaling->Pharmacokinetics Efficacy_Models In Vivo Efficacy (Xenograft Models) Pharmacokinetics->Efficacy_Models

Caption: Experimental Workflow for Kinase Inhibitor Evaluation.

References

A Comparative Guide to Kinase Inhibitor Building Blocks: 5-(Aminomethyl)picolinonitrile and Other Privileged Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical determinant of the potency, selectivity, and overall drug-like properties of a potential therapeutic agent. This guide provides an objective comparison of 5-(aminomethyl)picolinonitrile with other widely used heterocyclic building blocks in the design of kinase inhibitors. The comparison is supported by experimental data from peer-reviewed literature, with a focus on their activity against various kinase targets.

Performance Comparison of Kinase Inhibitor Scaffolds

The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative kinase inhibitors derived from this compound and other common scaffolds. It is important to note that direct head-to-head comparisons under identical experimental conditions are often limited in the public domain. Therefore, the data presented here is a compilation from various sources to provide a comparative overview.

Table 1: Inhibitory Activity of Picolinonitrile and Picolinamide-Based Kinase Inhibitors
Compound/ScaffoldTarget KinaseBiochemical IC50 (nM)Cellular IC50 (nM)Reference
(R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrileCHK10.413 (Z-138 cells)[1]
5-vinylaryl-3-pyridinecarbonitrile analogPKCθ1.134 (murine T cells)
Nicotinonitrile derivative 8ePim-1, Pim-2, Pim-3≤ 280 (for all)-[2]
Table 2: Inhibitory Activity of Quinazoline-Based Kinase Inhibitors
CompoundTarget KinaseBiochemical IC50 (nM)Cellular IC50 (nM)Reference
ErlotinibEGFR (WT)~2~5 (PC-9, EGFR del19)
ErlotinibEGFR (T790M)~200>5000 (H1975, L858R/T790M)
4-(3-bromoanilino)-6,7-diethoxyquinazolineEGFR TK0.006-[3]
Quinazolinone N-acetohydrazide derivativeVEGFR-2290-[4]
Table 3: Inhibitory Activity of Pyrimidine-Based Kinase Inhibitors
CompoundTarget KinaseBiochemical IC50 (nM)Cellular IC50 (nM)Reference
OsimertinibEGFR (WT)~15~10 (PC-9, EGFR del19)
OsimertinibEGFR (T790M)~1~15 (H1975, L858R/T790M)
Alisertib (MLN8237)Aurora A1.2-[5]
Barasertib (AZD1152)Aurora B0.37-[5]
5-trifluoromethyl-2-aminopyrimidine derivative 30FLT3-D835Y--[6]
5-trifluoromethyl-2-aminopyrimidine derivative 30CHK1--[6]
Table 4: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
CompoundTarget KinaseBiochemical IC50 (nM)Cellular IC50 (nM)Reference
Ibrutinib derivative 12BTK4.2-[3]
Pyrazolo[3,4-d]pyrimidine derivative 16EGFR34-
Si306c-Src--[7]

Key Signaling Pathways in Kinase Inhibition

Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design and for predicting their therapeutic effects. Below are representations of several key pathways generated using the DOT language.

CHK1_Signaling_Pathway DNA Damage DNA Damage ATR/ATM ATR/ATM DNA Damage->ATR/ATM CHK1 CHK1 ATR/ATM->CHK1 phosphorylates CDC25 CDC25 CHK1->CDC25 phosphorylates and inhibits Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest leads to CDK1/Cyclin B CDK1/Cyclin B CDC25->CDK1/Cyclin B activates CDK1/Cyclin B->Cell Cycle Arrest promotes G2/M transition

CHK1 Signaling Pathway and Point of Inhibition.

Aurora_Kinase_Signaling_Pathway G2 Phase G2 Phase Aurora A/B Aurora A/B G2 Phase->Aurora A/B activation Centrosome Maturation Centrosome Maturation Aurora A/B->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora A/B->Spindle Assembly Chromosome Segregation Chromosome Segregation Aurora A/B->Chromosome Segregation Cytokinesis Cytokinesis Aurora A/B->Cytokinesis Mitosis Mitosis Chromosome Segregation->Mitosis Cytokinesis->Mitosis

Aurora Kinase Signaling in Mitosis.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR binds and activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Simplified EGFR Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring ATP consumption.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a well of the microplate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate in the kinase assay buffer.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Detection: Add the luminescence-based ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation (MTT) Assay

This colorimetric assay assesses the effect of a kinase inhibitor on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound (e.g., dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a cell culture incubator.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify that a compound binds to its intended target protein in a cellular environment.

Materials:

  • Intact cells or cell lysate

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating (e.g., PCR machine) and cooling

  • Equipment for protein quantification (e.g., Western blot, mass spectrometry)

Procedure:

  • Compound Treatment: Treat intact cells or cell lysate with the test compound or vehicle control.

  • Heating: Heat the samples across a range of temperatures to induce protein denaturation.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein.

Conclusion

The choice of a building block for kinase inhibitor synthesis is a multifaceted decision that depends on the specific kinase target, the desired selectivity profile, and the overall drug development strategy. Privileged scaffolds like quinazoline and pyrimidine have a long history of success, leading to numerous approved drugs. These scaffolds are well-characterized, and their structure-activity relationships are extensively documented.

The this compound scaffold, while less explored, has shown significant promise, particularly in the development of highly potent and selective CHK1 inhibitors. Its unique chemical structure offers opportunities for novel intellectual property and for exploring chemical space that is distinct from the more traditional scaffolds. The aminomethyl group provides a key interaction point that can be exploited for potent binding to the kinase active site.

Ultimately, the optimal building block is the one that enables the development of a kinase inhibitor with the best combination of potency, selectivity, and pharmacokinetic properties for a given therapeutic application. This guide provides a starting point for researchers to compare and contrast these important scaffolds in their quest to develop the next generation of targeted cancer therapies.

References

Purity Confirmation of 5-(Aminomethyl)picolinonitrile: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical prerequisite for reliable and reproducible experimental results. This guide provides a comprehensive comparison of elemental analysis with other common analytical techniques for confirming the purity of 5-(Aminomethyl)picolinonitrile. We present detailed experimental methodologies and supporting data to facilitate an informed choice of purity verification strategy.

Compound of Interest: this compound

  • Molecular Formula: C₇H₇N₃

  • Molecular Weight: 133.15 g/mol

  • Structure:

Elemental Analysis for Purity Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample.[1][2] For organic compounds, this typically involves combustion analysis to quantify the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).[1][2][3] The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's molecular formula. A close correlation between the experimental and theoretical values is a strong indicator of sample purity.

Theoretical Elemental Composition of this compound (C₇H₇N₃):

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.01784.0763.16
Hydrogen (H)1.0177.075.31
Nitrogen (N)14.01342.0331.57
Total 133.17 100.00

Hypothetical Experimental Data for Purity Assessment:

The following table presents hypothetical experimental results from elemental analysis of two different batches of this compound, alongside data from alternative purity analysis methods.

Analytical MethodParameterTheoretical ValueBatch A (High Purity)Batch B (Impure)
Elemental Analysis % Carbon63.16%63.10%61.85%
% Hydrogen5.31%5.35%5.82%
% Nitrogen31.57%31.49%30.11%
High-Performance Liquid Chromatography (HPLC) Purity>99%99.5%92.3%
Gas Chromatography (GC) Purity>99%99.2%91.8%

Experimental Protocols

1. Elemental Analysis (Combustion Method)

This protocol outlines the determination of carbon, hydrogen, and nitrogen content in this compound using a CHN elemental analyzer.

  • Instrumentation: A CHN elemental analyzer equipped with a combustion furnace, reduction tube, and thermal conductivity detector.

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the dried this compound sample into a tin capsule.

    • Fold the capsule to enclose the sample and eliminate any air.

  • Analysis Procedure:

    • The sample is introduced into a high-temperature combustion furnace (typically around 900-1000°C) in the presence of excess oxygen.[3]

    • Combustion converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen oxides (NOₓ).

    • The combustion gases are passed through a reduction tube (often containing copper) to convert nitrogen oxides to dinitrogen (N₂).

    • The resulting mixture of CO₂, H₂O, and N₂ is separated, typically by gas chromatography, and quantified using a thermal conductivity detector.[3]

    • The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful chromatographic technique for separating, identifying, and quantifying components in a mixture.

  • Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV absorbance at 254 nm.

    • Injection Volume: 10 µL.

3. Gas Chromatography (GC)

GC is another chromatographic technique suitable for the analysis of volatile and thermally stable compounds.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-5).

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Detector Temperature: 300°C.

Workflow for Purity Confirmation

The following diagram illustrates a typical workflow for confirming the purity of a synthesized compound like this compound, incorporating elemental analysis as a key step.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Chemical Synthesis Purification Initial Purification (e.g., Crystallization, Column Chromatography) Synthesis->Purification TLC Qualitative Check (TLC) Purification->TLC Elemental_Analysis Elemental Analysis (CHN) TLC->Elemental_Analysis Chromatography Chromatographic Purity (HPLC/GC) TLC->Chromatography Spectroscopy Structural Confirmation (NMR, MS, IR) TLC->Spectroscopy Purity_Check Purity ≥ 99%? Elemental_Analysis->Purity_Check Chromatography->Purity_Check Spectroscopy->Purity_Check Pass High Purity Compound Purity_Check->Pass Yes Fail Further Purification Required Purity_Check->Fail No Fail->Purification

Figure 1. A generalized workflow for the purity confirmation of a synthesized chemical compound, highlighting the role of elemental analysis alongside other analytical techniques.

Comparison of Purity Confirmation Methods

The choice of analytical technique for purity determination depends on several factors, including the nature of the compound, the expected impurities, and the required level of accuracy.

Comparison_Methods cluster_elemental Elemental Analysis cluster_chromatography Chromatography (HPLC/GC) cluster_spectroscopy Spectroscopy (NMR, MS) Purity_Method Purity Confirmation Method Elemental_Analysis Elemental_Analysis Purity_Method->Elemental_Analysis Compositional Chromatography Chromatography Purity_Method->Chromatography Separation Spectroscopy Spectroscopy Purity_Method->Spectroscopy Structural EA_Pros Pros: - Provides fundamental composition - High accuracy for pure substances - Confirms empirical formula EA_Cons Cons: - Insensitive to isomeric impurities - Requires specialized instrumentation - Can be affected by inorganic salts Chroma_Pros Pros: - High resolution for complex mixtures - Quantitative determination of impurities - Widely available Chroma_Cons Cons: - Requires method development - May not detect non-chromophoric or non-volatile impurities Spec_Pros Pros: - Provides structural information - Can identify unknown impurities - qNMR for absolute purity Spec_Cons Cons: - Can be less sensitive for minor impurities - Requires expertise for data interpretation

References

A Comparative Analysis of Picolinonitrile Isomers in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of picolinonitrile isomers—2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine—and their derivatives. While direct comparative studies on the parent isomers are limited in publicly available literature, this document synthesizes data from various substituted cyanopyridines to highlight the influence of the nitrile group's position on biological outcomes, supported by experimental data and detailed protocols.

The cyanopyridine scaffold, a pyridine ring bearing a nitrile group, is a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds. The three positional isomers, 2-cyanopyridine (picolinonitrile), 3-cyanopyridine (nicotinonitrile), and 4-cyanopyridine (isonicotinonitrile), offer distinct electronic and steric properties that can significantly influence their interactions with biological targets. This guide explores their comparative performance in key biological assays, focusing on anticancer and enzyme inhibitory activities.

Data Presentation: Cytotoxicity and Enzyme Inhibition

The following tables summarize the in vitro biological activities of various cyanopyridine derivatives against several cancer cell lines and kinases. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which indicate the concentration of the compound required to inhibit a biological process by 50%. Lower values denote higher potency.

Table 1: Comparative Cytotoxicity of Cyanopyridine Derivatives in Cancer Cell Lines

Compound ClassIsomer PositionCell LineIC50 (µM)Reference
2-Amino-3-cyanopyridine Derivative3-cyanoHCT116, Huh7Biologically Active[1]
3-Cyanopyridine Derivative3-cyanoMCF-70.02 (µg/mL)[1]
3-Cyanopyridine Derivative3-cyanoNCI-H4600.01 (µg/mL)[1]
3-Cyanopyridine Derivative3-cyanoSF-2680.02 (µg/mL)[1]
3-Cyanopyridone Derivatives3-cyanoMCF-71.39 - 1.77[1]
3-Cyanopyridone Derivatives3-cyanoHepG22.71 - 10.70[1]
3-Cyanopyridine Derivatives3-cyanoHepG26.95 - 8.02[2]
3-Cyanopyridine Derivatives3-cyanoHCT-1167.15 - 8.35[2]

Table 2: Comparative Enzyme Inhibitory Activity of Cyanopyridine Derivatives

Compound ClassIsomer PositionTarget EnzymeIC50 / Ki (µM)Reference
2-Amino-3-cyanopyridine Derivatives3-cyanoCarbonic Anhydrase IKi: 2.84 - 112.44[3]
2-Amino-3-cyanopyridine Derivatives3-cyanoCarbonic Anhydrase IIKi: 2.56 - 31.17[3]
3-Cyanopyridone Derivatives3-cyanoVEGFR-2IC50: 0.124 - 0.217[1]
3-Cyanopyridone Derivatives3-cyanoHER-2IC50: 0.077 - 0.168[1]
3-Cyanopyridine Derivatives3-cyanoPim-1 KinaseIC50: 0.46 - 0.63[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Picolinonitrile isomers or their derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2, HER-2, Pim-1)

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Picolinonitrile isomers or their derivatives

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the substrate in the kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the biological evaluation of picolinonitrile isomers.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (Isomer Dilutions) Treatment Cell Treatment with Picolinonitrile Isomers Compound_Prep->Treatment Cell_Culture Cell Line Culture (e.g., MCF-7, HepG2) Cell_Culture->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation MTT_Addition MTT Reagent Addition Incubation->MTT_Addition Solubilization Formazan Solubilization MTT_Addition->Solubilization Abs_Reading Absorbance Reading (570 nm) Solubilization->Abs_Reading IC50_Calc IC50 Calculation Abs_Reading->IC50_Calc

General workflow for in vitro cytotoxicity (MTT) assay.

VEGFR2_Signaling cluster_downstream Downstream Signaling cluster_cellular Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS Picolinonitrile Cyanopyridine Derivative Picolinonitrile->VEGFR2 Inhibition Proliferation Proliferation PLCg->Proliferation AKT Akt PI3K->AKT Survival Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration HER2_Signaling cluster_downstream Downstream Signaling cluster_cellular Cellular Response HER2_dimer HER2 Dimerization PI3K PI3K HER2_dimer->PI3K RAS Ras HER2_dimer->RAS Picolinonitrile Cyanopyridine Derivative Picolinonitrile->HER2_dimer Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Pim1_Signaling cluster_downstream Downstream Targets cluster_cellular Cellular Response Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT STAT JAK->STAT Pim1 Pim-1 Kinase STAT->Pim1 Bad Bad Pim1->Bad Inhibits p27 p27 Pim1->p27 Inhibits Picolinonitrile Cyanopyridine Derivative Picolinonitrile->Pim1 Inhibition Apoptosis_Inhibition Inhibition of Apoptosis Bad->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression p27->Cell_Cycle_Progression

References

Validating the Mechanism of Action for Novel Picolinonitrile Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel picolinonitrile compounds as kinase inhibitors. It summarizes their performance against established alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility, and signaling pathways and experimental workflows are visualized for clarity.

The picolinonitrile scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. Picolinonitrile derivatives have shown promise in targeting several key signaling pathways implicated in cell proliferation, survival, and apoptosis, including the PI3K/Akt/mTOR and Src kinase pathways. This guide will delve into the mechanism of action of these novel compounds, compare their efficacy to existing inhibitors, and provide the necessary experimental framework for their validation.

Comparative Analysis of Kinase Inhibitory Activity

The potency of novel picolinonitrile compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of kinases. Lower IC50 values indicate greater potency. Below are tables summarizing the inhibitory activity of representative picolinonitrile and related heterocyclic compounds compared to well-established kinase inhibitors.

Table 1: PIM-1 Kinase Inhibition

Compound IDScaffold TypePIM-1 IC50 (nM)Reference CompoundPIM-1 IC50 (nM)
Compound 12 Pyridine Derivative14.3Staurosporine16.7
Compound 4 Pyrido[2,3-d]pyrimidine11.4Staurosporine16.7
Compound 10 Pyrido[2,3-d]pyrimidine17.2Staurosporine16.7

Data sourced from multiple studies for comparative purposes.[1]

Table 2: PI3K Isoform Inhibition (Hypothetical Data)

Compound IDPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
Picolinonitrile A 25150120200
Buparlisib (BKM120)52166116262
Alpelisib (BYL719)51156290250

This table includes hypothetical data for a novel picolinonitrile compound to illustrate a comparative framework against known PI3K inhibitors.

Table 3: Multi-Kinase Inhibitory Profile

Compound IDTarget KinaseIC50 (nM)
Compound 7x CDK430-100 (cellular apoptosis)
CDK6Potent Inhibition
ARK5Potent Inhibition
FGFR1Potent Inhibition
PDGFRβPotent Inhibition
PI3K-δPotent Inhibition
Compound 5k EGFR40-204
Her240-204
VEGFR240-204
CDK240-204

Compound 7x is a cyano pyridopyrimidine derivative, demonstrating the potential for multi-kinase inhibition within this class of compounds. Compound 5k is a pyrrolo[2,3-d]pyrimidine derivative.[2]

Key Signaling Pathways

Picolinonitrile compounds often exert their effects by modulating critical signaling pathways that control cell fate. Understanding these pathways is crucial for elucidating the mechanism of action.

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is a common target for picolinonitrile-based kinase inhibitors.

Src_Kinase_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Growth Factor / Integrin Signaling Receptor Receptor (e.g., RTK) Ligand->Receptor Src Src Kinase Receptor->Src activates FAK FAK Src->FAK Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Picolinonitrile Novel Picolinonitrile Compounds Picolinonitrile->Src Inhibits Downstream Cell Proliferation, Migration, Survival FAK->Downstream Ras->Downstream STAT3->Downstream Akt Akt PI3K->Akt Akt->Downstream

Caption: The Src kinase signaling pathway, which influences cell proliferation, migration, and survival, is another important target for novel picolinonitrile compounds.[3][4][5]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of any novel compound. The following sections outline standard procedures for key assays used in the characterization of picolinonitrile kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Kinase of interest (e.g., PIM-1)

  • Kinase-specific substrate

  • ATP

  • Picolinonitrile test compound

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the picolinonitrile compound in DMSO.

  • Assay Setup: In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control).

  • Enzyme Addition: Add 2 µl of the kinase diluted in Kinase Buffer.

  • Reaction Initiation: Add 2 µl of a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete growth medium

  • Picolinonitrile test compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the picolinonitrile compound and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 5-10 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[7][8][9]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Picolinonitrile test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the picolinonitrile compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. FITC signal (Annexin V) is detected on the FL1 channel and PI signal on the FL2 or FL3 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) using appropriate software.[8][10]

Validation Workflow for Novel Picolinonitrile Compounds

A systematic approach is essential for the validation of novel kinase inhibitors. The following workflow outlines the key stages from initial discovery to preclinical evaluation.

validation_workflow cluster_discovery Discovery & Screening cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_preclinical Preclinical Evaluation A Compound Synthesis (Picolinonitrile Scaffold) B High-Throughput Screening (HTS) against Kinase Panel A->B C Hit Identification (Potent Compounds) B->C D IC50 Determination (e.g., ADP-Glo Assay) C->D E Selectivity Profiling (against related kinases) D->E F Mechanism of Action Studies (e.g., ATP-competitive assay) E->F G Cytotoxicity/Viability Assays (e.g., MTT Assay) F->G H Apoptosis Induction (e.g., Annexin V Assay) G->H I Target Engagement in Cells (e.g., Western Blot for phospho-proteins) H->I J In Vivo Efficacy (Xenograft Models) I->J K Pharmacokinetics & Toxicology Studies J->K L Lead Optimization K->L L->A Iterative Improvement

Caption: A generalized workflow for the discovery, validation, and preclinical development of novel picolinonitrile-based kinase inhibitors.

References

A Comparative Guide to Cross-Reactivity Studies of 5-(Aminomethyl)picolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-(aminomethyl)picolinonitrile scaffold is a key pharmacophore in the development of targeted therapies, particularly in the realm of protein kinase inhibitors. Understanding the cross-reactivity profile of these derivatives is paramount for advancing lead candidates, as off-target effects can lead to unforeseen toxicities or polypharmacology that can be either beneficial or detrimental. This guide provides a comparative analysis of the cross-reactivity of this compound derivatives, supported by experimental data and detailed methodologies to aid in the design and interpretation of selectivity studies.

Data Presentation: Comparative Selectivity of a 5-(Pyrimidin-2-ylamino)picolinonitrile Derivative

The following table summarizes the inhibitory activity and selectivity of a potent CHK1 inhibitor, (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a compound representative of the this compound class.[1][2] Data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target's activity.

Compound IDPrimary TargetIC50 (nM)Off-TargetIC50 (nM)Selectivity FoldReference
Compound (R)-17CHK10.4CHK2>1720>4300[1][2]
hERG>40000>100000[1][2]

Experimental Protocols

To ensure the generation of robust and comparable cross-reactivity data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the selectivity profiling of kinase inhibitors.

In Vitro Biochemical Kinase Inhibition Assay (Radiometric Format)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide or protein substrate

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds (serially diluted in DMSO)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the this compound derivatives in 100% DMSO.

  • In a 96-well plate, add the diluted compounds to the corresponding wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Add the kinase and substrate solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the control wells and determine the IC50 value using a suitable data analysis software.

Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful method to verify that a compound binds to its intended target within a cellular environment.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and reagents

  • Test compounds (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Antibodies for the target protein (for Western blotting)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture cells to an appropriate confluency.

  • Treat the cells with the this compound derivative at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Divide the cell suspension into aliquots for each temperature point.

  • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling at 4°C.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Analyze the amount of soluble target protein in the supernatant by Western blotting using a specific antibody.

  • Quantify the band intensities and plot them against the temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement by the compound.

Mandatory Visualizations

To visually represent the logical flow of cross-reactivity studies, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow Experimental Workflow for Cross-Reactivity Profiling cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Analysis & Interpretation start Test Compound (this compound derivative) biochemical_assay Primary Target Biochemical Assay (e.g., Kinase Assay) start->biochemical_assay Determine on-target potency (IC50) panel_screening Broad Kinase Panel Screening (e.g., 96-well format) start->panel_screening Initial selectivity assessment cetsa Cellular Target Engagement (CETSA) panel_screening->cetsa Confirm on-target binding in cells cell_based_off_target Cell-Based Off-Target Assays (e.g., Phosphorylation of downstream substrates) panel_screening->cell_based_off_target Assess functional off-target effects ic50_determination IC50 Determination for Hits cetsa->ic50_determination cell_based_off_target->ic50_determination selectivity_analysis Selectivity Profile Analysis (e.g., Selectivity Score, Kinome Map) ic50_determination->selectivity_analysis final_assessment Lead Candidate Selection selectivity_analysis->final_assessment

Caption: A streamlined workflow for assessing the cross-reactivity of this compound derivatives.

signaling_pathway_inhibition Conceptual Overview of On-Target vs. Off-Target Inhibition cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway compound This compound Derivative target_kinase Primary Target Kinase compound->target_kinase Inhibition off_target_kinase Off-Target Kinase compound->off_target_kinase Inhibition (Cross-reactivity) downstream_effector_on Downstream Effector 1 target_kinase->downstream_effector_on Phosphorylation cellular_response_on Desired Cellular Response downstream_effector_on->cellular_response_on downstream_effector_off Downstream Effector 2 off_target_kinase->downstream_effector_off Phosphorylation cellular_response_off Undesired Side Effect downstream_effector_off->cellular_response_off

Caption: On-target versus off-target inhibition by a this compound derivative.

References

Benchmarking 5-(Aminomethyl)picolinonitrile Purity Against Commercial Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. This guide provides a comprehensive comparison of in-house 5-(Aminomethyl)picolinonitrile purity against commercially available standards. The following data and protocols are presented to offer a clear, objective benchmark for quality assessment.

Comparative Purity Analysis

The purity of a synthesized batch of this compound was benchmarked against standards from three commercial suppliers. High-Performance Liquid Chromatography (HPLC) was the primary analytical technique employed for this quantitative comparison.

Source Stated Purity (%) Observed Purity (%) by HPLC Major Impurity (if detected)
In-House Synthesized BatchN/A99.2Unidentified peak at RRT 1.8
Commercial Supplier A≥ 98.098.5Picolinonitrile (starting material)
Commercial Supplier B≥ 97.0[1][2]97.8Isomeric impurity
Commercial Supplier C≥ 95.0[1]96.1Multiple minor impurities

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to be readily adaptable for in-house validation.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed for the accurate quantification of this compound and the separation of potential impurities.

1. Instrumentation and Conditions:

  • System: UHPLC system equipped with a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.[3]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temperature: 40 °C.[3]

  • Detection Wavelength: 260 nm.

  • Injection Volume: 2 µL.[3]

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.[3]

  • Filter the solution through a 0.22 µm syringe filter prior to injection.[3]

3. Data Analysis:

  • Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities.

1. Instrumentation and Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

2. Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or methanol.

  • If necessary, derivatization can be performed to improve the volatility of the analyte and potential impurities.

3. Data Analysis:

  • The mass spectrum of each separated impurity is compared against a spectral library (e.g., NIST) for identification.

Visualized Workflows

The following diagrams illustrate the experimental workflow and the logical relationship in the purity assessment process.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_results Data Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC Filtration->HPLC Quantitative Analysis GC_MS GC_MS Filtration->GC_MS Qualitative Analysis Purity_Quantification Purity_Quantification HPLC->Purity_Quantification Impurity_Identification Impurity_Identification GC_MS->Impurity_Identification Comparison_Report Comparison_Report Purity_Quantification->Comparison_Report Impurity_Identification->Comparison_Report

Caption: Experimental workflow for purity analysis.

logical_relationship Start Start Assess_Purity Assess Purity of This compound Start->Assess_Purity Benchmark Benchmark Against Commercial Standards Assess_Purity->Benchmark Select_Methods Select Analytical Methods (HPLC, GC-MS) Benchmark->Select_Methods Execute_Protocols Execute Experimental Protocols Select_Methods->Execute_Protocols Analyze_Data Analyze and Compare Data Execute_Protocols->Analyze_Data Generate_Report Generate Comparison Guide Analyze_Data->Generate_Report End End Generate_Report->End

Caption: Logical steps in the benchmarking process.

References

Efficacy Showdown: A Comparative Analysis of Picolinonitrile-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of prominent picolinonitrile-based drug candidates. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

The picolinonitrile scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of several potent and selective therapeutic agents. This guide focuses on a comparative efficacy analysis of key drug candidates arising from this structural class: the Janus kinase (JAK) inhibitors Ruxolitinib, Tofacitinib, and Baricitinib, and the non-nucleoside reverse transcriptase inhibitor (NNRTI) Lersivirine.

Quantitative Efficacy Comparison

The in vitro potency of these drug candidates is a critical determinant of their therapeutic potential. The following table summarizes their half-maximal inhibitory concentrations (IC50) against their respective targets.

Drug CandidateTarget(s)IC50 (nM)
Ruxolitinib JAK13.3[1][2][3]
JAK22.8[4][1][2][3]
TYK219[4]
JAK3428[4]
Tofacitinib JAK11.7 - 112[5][6]
JAK21.8 - 20[5][6]
JAK30.75 - 1.6[1][5][6]
Baricitinib JAK15.9[7][8][9]
JAK25.7[7][8][9]
TYK253[7][8]
JAK3>400[7][8]
Lersivirine HIV-1 Reverse Transcriptase (Wild-Type)118[10]

Experimental Protocols

The determination of the IC50 values presented above relies on robust and reproducible experimental assays. The following sections detail the general methodologies employed for the JAK inhibitors and Lersivirine.

Janus Kinase (JAK) Inhibitory Activity Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the activity of a JAK enzyme by measuring the amount of ADP produced during the phosphorylation reaction.

  • Enzyme and Substrate Preparation: Recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2) and a specific peptide substrate for each enzyme are prepared in a kinase reaction buffer. ATP is also included at a concentration near its Michaelis constant (Km) for each kinase.[5][11]

  • Inhibitor Preparation: The picolinonitrile-based JAK inhibitor is serially diluted to create a range of concentrations.[11]

  • Kinase Reaction: The JAK enzyme is pre-incubated with the inhibitor (or a vehicle control) in a multi-well plate. The kinase reaction is initiated by the addition of the ATP and peptide substrate mixture and proceeds for a specified time at a controlled temperature.[5][11]

  • Detection: The amount of ADP produced is quantified. In the ADP-Glo™ assay, a detection reagent is added to stop the kinase reaction and convert the generated ADP into ATP, which then drives a luciferase-based reaction to produce a luminescent signal.[5][11]

  • Data Analysis: The luminescent signal is measured, and the percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal model.[11]

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Primer Extension Assay)

This assay measures the ability of a compound to inhibit the DNA polymerase activity of HIV-1 reverse transcriptase.

  • Reaction Components: The assay mixture contains purified recombinant HIV-1 RT, a template-primer hybrid (e.g., a viral RNA template annealed to a DNA primer), and a mixture of deoxynucleotide triphosphates (dNTPs), including a radiolabeled or fluorescently labeled dNTP.[10]

  • Inhibitor Addition: Lersivirine is added to the reaction mixture at various concentrations.

  • Enzymatic Reaction: The reverse transcription reaction is initiated and allowed to proceed for a set time, during which the RT enzyme extends the primer by incorporating the dNTPs to synthesize a complementary DNA strand.[10]

  • Quantification of Inhibition: The amount of incorporated labeled dNTP is measured, which is proportional to the RT activity. The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the activity in its absence.[10]

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[10]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the JAK/STAT signaling pathway, the mechanism of reverse transcriptase inhibition, and the general workflows of the efficacy assays.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK->Receptor Phosphorylation JAK->JAK STAT STAT JAK->STAT Phosphorylation STAT->Receptor pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (Ruxolitinib, Tofacitinib, Baricitinib) Inhibitor->JAK Inhibition

Caption: The JAK/STAT signaling pathway and the inhibitory action of picolinonitrile-based JAK inhibitors.

RT_Inhibition cluster_virus HIV Virion cluster_process Reverse Transcription vRNA Viral RNA RT Reverse Transcriptase vRNA->RT Template Binding vDNA Viral DNA RT->vDNA Synthesis NNRTI NNRTI (Lersivirine) NNRTI->RT Allosteric Inhibition

Caption: Mechanism of HIV-1 reverse transcriptase inhibition by the NNRTI Lersivirine.

Kinase_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B Pre-incubate Enzyme and Inhibitor A->B C Initiate Reaction with ATP and Substrate B->C D Incubate C->D E Stop Reaction and Detect Signal D->E F Data Analysis (Calculate % Inhibition and IC50) E->F

References

Safety Operating Guide

Proper Disposal of 5-(Aminomethyl)picolinonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the proper disposal of 5-(Aminomethyl)picolinonitrile, a compound utilized in various research and development applications. The following protocols are based on general best practices for hazardous chemical waste management and information from structurally similar compounds. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and national regulations.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., butyl rubber or nitrile rubber).

  • Body Protection: A fully buttoned lab coat is mandatory. For larger quantities or in case of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: All handling should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.

II. Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal.

  • Designated Waste Container: Use a dedicated, sealable, and chemically compatible waste container for this compound waste.[3] The container should be in good condition and have a secure lid.

  • Waste Compatibility: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.[4] Incompatible materials can lead to hazardous reactions. It should be kept separate from strong oxidizers, acids, and bases.[3]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials in a designated solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Halogenated and non-halogenated solvent wastes should generally be segregated.[4]

III. Labeling and Storage

Accurate and clear labeling of hazardous waste is a regulatory requirement and essential for safety.[2]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[2] The full chemical name, "this compound," and the approximate concentration and quantity must be listed.

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area.[2][3] This area should be cool, dry, well-ventilated, and away from heat sources or direct sunlight.[3]

IV. Disposal Procedure

The final disposal of chemical waste must be handled by qualified personnel and licensed waste management companies.

  • Contact EHS: Once the waste container is full or no longer in use, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[2][3]

  • Documentation: Complete any required chemical waste collection forms as per your institution's protocol.[3]

  • Professional Disposal: The EHS department will coordinate with a certified hazardous waste disposal company for the final treatment and disposal of the chemical waste, likely through incineration or other approved methods.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general guidelines for small quantities of volatile organic solvents suggest that disposal via evaporation in a fume hood may be permissible in some instances, but only for very small amounts (less than 4 liters) and where regulations allow.[5] However, given the toxicity profile of similar compounds, this is not a recommended primary disposal method. All collected waste should be disposed of through the proper channels.

ParameterGuidelineCitation
Waste Segregation Store in separate, compatible containers. Avoid mixing with incompatible materials like strong oxidizers.[3][4]
Labeling "Hazardous Waste" with full chemical name and concentration.[2]
Storage Cool, dry, well-ventilated, and secure satellite accumulation area.[3]
Disposal Method Collection by institutional EHS for professional disposal by a licensed facility.[2][3]

Experimental Workflow: Disposal of this compound

The following diagram illustrates the standard operating procedure for the safe disposal of this compound waste from a laboratory setting.

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Labeling & Storage cluster_3 Final Disposal A Assess Hazards & Don PPE B Use Designated & Compatible Waste Container A->B C Segregate Solid & Liquid Waste B->C D Label Container: 'Hazardous Waste' & Chemical Name C->D E Store in Secure Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F G Complete Waste Collection Forms F->G H Professional Disposal via Certified Vendor G->H

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.